molecular formula C5H11O8P B1197502 D-Ribulose 5-phosphate CAS No. 4151-19-3

D-Ribulose 5-phosphate

Cat. No.: B1197502
CAS No.: 4151-19-3
M. Wt: 230.11 g/mol
InChI Key: FNZLKVNUWIIPSJ-UHNVWZDZSA-N
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Description

D-Ribulose 5-phosphate (Ru5P) is a crucial pentose phosphate involved in central metabolic pathways across all kingdoms of life . In humans and other organisms, it is a key intermediate of the non-oxidative phase of the pentose phosphate pathway (PPP) . Here, it is reversibly converted to D-Xylulose 5-phosphate by the enzyme this compound 3-epimerase (RPE) . This reaction is vital for generating NADPH, which protects cells against oxidative stress, and for producing essential precursors like erythrose 4-phosphate and fructose 6-phosphate for biosynthesis and energy production . In plants, Ru5P is an intermediate in the Calvin cycle, where it is phosphorylated to become ribulose-1,5-bisphosphate, the primary carbon dioxide acceptor in photosynthesis . The compound is also a key starting material in the riboflavin (Vitamin B2) biosynthetic pathway in bacteria and fungi, where it serves as a precursor for the 3,4-dihydroxy-2-butanone 4-phosphate moiety . Structural and biochemical studies on human RPE have revealed that this enzyme uses a bound Fe2+ ion for catalysis and operates via an acid-base mechanism involving two aspartic acid residues to carry out the epimerization . This product, this compound, is provided as a high-purity solid for research applications. It is intended for use in enzymatic assays, metabolic studies, and as a standard in analytical chemistry. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate
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InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/t4-,5+/m1/s1
Source PubChem
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InChI Key

FNZLKVNUWIIPSJ-UHNVWZDZSA-N
Source PubChem
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Canonical SMILES

C(C(C(C(=O)CO)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@H]([C@H](C(=O)CO)O)O)OP(=O)(O)O
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Molecular Formula

C5H11O8P
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DSSTOX Substance ID

DTXSID301336247, DTXSID001336250
Record name Ribulose 5-phosphate
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Molecular Weight

230.11 g/mol
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Physical Description

Solid
Record name D-Ribulose 5-phosphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

551-85-9, 4151-19-3
Record name D-Ribulose 5-phosphate
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Record name D-RIBULOSE 5-PHOSPHATE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

D-Ribulose 5-phosphate biosynthesis and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Metabolism of D-Ribulose 5-Phosphate

Abstract

This compound (Ru5P) is a pivotal ketopentose phosphate that occupies a central crossroads in cellular metabolism. As a key product of the oxidative pentose phosphate pathway and an essential intermediate in the Calvin cycle, Ru5P serves as the metabolic hub directing carbon flux towards nucleotide synthesis, reductive biosynthesis, or glycolytic intermediates.[1][2] This guide provides a comprehensive technical overview of the biosynthetic and degradative pathways of Ru5P. We will explore the enzymatic mechanisms, regulatory controls, and the profound implications of this molecule in cellular homeostasis, disease pathology, and as a strategic target for therapeutic development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical metabolic nexus.

Part 1: The Genesis of this compound: The Oxidative Pentose Phosphate Pathway

The primary route for the de novo synthesis of this compound in most organisms is the oxidative phase of the Pentose Phosphate Pathway (PPP), also known as the hexose monophosphate shunt.[3][4] This pathway is a critical source of NADPH for reductive biosynthesis and cellular antioxidant defense, with Ru5P being its terminal product.[2][3] The conversion of glucose-6-phosphate (G6P) to Ru5P is an irreversible sequence of three enzymatic reactions.

  • Glucose-6-Phosphate Dehydrogenase (G6PD): The Commitment Step The pathway initiates with the oxidation of glucose-6-phosphate, catalyzed by G6PD. This is the rate-limiting and primary regulatory point of the PPP.[2][5] The reaction involves the transfer of a hydride ion from the C1 of G6P to NADP+, forming 6-phosphoglucono-δ-lactone and the first molecule of NADPH. The strong cellular demand for NADPH, reflected in a high NADP+/NADPH ratio, allosterically stimulates G6PD activity, thereby controlling the entry of glucose into the pathway.[4]

  • 6-Phosphogluconolactonase (6PGL): Hydrolysis The cyclic lactone is subsequently hydrolyzed to the linear molecule 6-phosphogluconate by the enzyme 6-phosphogluconolactonase.[2][6] This reaction is specific and proceeds rapidly to prevent the accumulation of the lactone.

  • 6-Phosphogluconate Dehydrogenase (6PGD): Oxidative Decarboxylation The final step is the oxidative decarboxylation of 6-phosphogluconate, catalyzed by 6-phosphogluconate dehydrogenase.[6] This reaction yields a second molecule of NADPH, releases a molecule of carbon dioxide, and produces the five-carbon ketosugar, this compound.[5][7]

Oxidative_PPP cluster_n1 G6PD cluster_n2 6PGL cluster_n3 6PGD G6P Glucose-6-Phosphate Lactone 6-Phosphoglucono- δ-lactone G6P->Lactone G6P->Lactone G6PD SixPG 6-Phosphogluconate Lactone->SixPG Lactone->SixPG 6PGL Ru5P This compound SixPG->Ru5P SixPG->Ru5P 6PGD NADP1 NADP+ NADPH1 NADPH NADP1->NADPH1 H2O H₂O H_ion H⁺ H2O->H_ion NADP2 NADP+ NADPH2 NADPH + CO₂ NADP2->NADPH2

Figure 1: The Oxidative Pentose Phosphate Pathway.

Part 2: The Metabolic Fate of this compound: A Critical Branch Point

Upon its synthesis, Ru5P stands at a metabolic junction where its fate is determined by the immediate needs of the cell.[1][8] It can be channeled into three primary pathways through the action of specific isomerases, epimerases, or kinases.

Pathway 1: Isomerization to D-Ribose 5-Phosphate (R5P)

For the synthesis of nucleic acids and essential coenzymes, Ru5P is reversibly converted to its aldose isomer, D-Ribose 5-phosphate (R5P).[9]

  • Enzyme: Ribose-5-phosphate Isomerase (Rpi) (EC 5.3.1.6).[10][11]

  • Mechanism: Rpi catalyzes the interconversion through a concerted acid-base mechanism, proceeding via a 1,2-enediolate intermediate.[10][12] This reaction effectively moves the carbonyl group from C2 to C1. Most organisms possess one of two distinct, non-homologous forms of the enzyme, RpiA or RpiB, which catalyze the same reaction but have different structures and catalytic mechanisms.[11][12]

  • Significance: R5P is the indispensable precursor for phosphoribosyl pyrophosphate (PRPP), which is required for the de novo and salvage pathways of nucleotide biosynthesis.[8][13]

Pathway 2: Epimerization to D-Xylulose 5-Phosphate (Xu5P)

When the cellular demand is for energy or glycolytic intermediates, Ru5P is converted to D-Xylulose 5-phosphate (Xu5P).

  • Enzyme: Ribulose-5-phosphate 3-Epimerase (Rpe) (EC 5.1.3.1).[14][15]

  • Mechanism: Rpe catalyzes the reversible inversion of the stereochemistry at the C3 position of Ru5P.[14][16] The mechanism involves an acid-base catalysis that forms a cis-enediolate intermediate, stabilized by a divalent metal cation (such as Fe²⁺ or Zn²⁺) in the active site.[14][15][17]

  • Significance: Xu5P is a key substrate for the enzyme transketolase, which links the PPP with glycolysis. This allows the carbon skeletons of pentoses to be recycled back into fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then enter the glycolytic pathway for ATP production.[1][14]

Pathway 3: Phosphorylation in the Calvin Cycle

In photosynthetic organisms and some bacteria, Ru5P is the direct precursor to the CO₂ acceptor molecule in carbon fixation.

  • Enzyme: Phosphoribulokinase (PRK) (EC 2.7.1.19).

  • Mechanism: PRK catalyzes the ATP-dependent phosphorylation of Ru5P at the C1 position to generate Ribulose-1,5-bisphosphate (RuBP).[1]

  • Significance: RuBP is the substrate for RuBisCO (Ribulose-1,5-bisphosphate carboxylase/oxygenase), the enzyme that catalyzes the fixation of atmospheric CO₂.[18][19] This reaction is the primary entry point of inorganic carbon into the biosphere.[20][21]

Ru5P_Fate Ru5P This compound R5P D-Ribose 5-Phosphate Ru5P->R5P Ribose-5-phosphate Isomerase (Rpi) Xu5P D-Xylulose 5-Phosphate Ru5P->Xu5P Ribulose-5-phosphate 3-Epimerase (Rpe) RuBP Ribulose-1,5-bisphosphate Ru5P->RuBP Phosphoribulokinase (PRK) Pathway_R5P Nucleotide & Coenzyme Synthesis R5P->Pathway_R5P Pathway_Xu5P Non-Oxidative PPP & Glycolysis Xu5P->Pathway_Xu5P Pathway_RuBP Calvin Cycle (Carbon Fixation) RuBP->Pathway_RuBP

Figure 2: The Metabolic Fates of this compound.

Part 3: Clinical Relevance and Drug Development Opportunities

The central role of Ru5P metabolism makes the pathways governing its synthesis and degradation compelling targets for therapeutic intervention in a range of diseases.

Oncology

Many cancer cells exhibit a heightened reliance on the PPP to support rapid proliferation and combat high levels of oxidative stress.[5][22] This metabolic reprogramming provides a continuous supply of R5P for nucleotide synthesis and NADPH for antioxidant defense and fatty acid synthesis.[5][8] Consequently, inhibiting key enzymes in the PPP, such as G6PD, is an active area of research for developing anti-cancer therapeutics that can selectively starve tumor cells of these essential metabolites.[22]

Infectious Diseases

The PPP is also essential for the survival of various pathogens. Parasites like Plasmodium falciparum (the causative agent of malaria) and trypanosomes rely on these pathways for growth and defense against oxidative stress from the host's immune response.[11][23] Enzymes such as Ribulose-5-phosphate 3-epimerase and Ribose-5-phosphate isomerase are being investigated as potential drug targets, as their inhibition could disrupt parasite metabolism without significantly affecting the human host.[11][16][17]

Inherited Metabolic Disorders

Defects in the enzymes that metabolize Ru5P can lead to severe, albeit rare, genetic diseases.

  • Ribose-5-Phosphate Isomerase (RPI) Deficiency: This is an extremely rare autosomal recessive disorder caused by mutations in the RPIA gene.[9][10] It leads to an accumulation of the sugar alcohols ribitol and D-arabitol in the brain and body fluids, resulting in progressive leukoencephalopathy and severe neurological impairment.[24][25]

  • Transaldolase Deficiency: While not directly involving an enzyme that uses Ru5P, this disorder disrupts the non-oxidative PPP, leading to an accumulation of intermediates including Ru5P, and is associated with liver dysfunction and other metabolic abnormalities.[26]

Part 4: Key Methodologies and Experimental Protocols

The study of Ru5P metabolism requires robust methods for measuring enzyme activity and quantifying metabolites.

Enzyme Data Summary
Enzyme NameEC NumberReaction CatalyzedCore Pathway
Glucose-6-Phosphate Dehydrogenase1.1.1.49G6P + NADP⁺ → 6-PGL + NADPHOxidative PPP
6-Phosphogluconate Dehydrogenase1.1.1.446-PG + NADP⁺ → Ru5P + NADPH + CO₂Oxidative PPP
Ribose-5-Phosphate Isomerase5.3.1.6D-Ribulose 5-P ⇌ D-Ribose 5-PNon-Oxidative PPP
Ribulose-5-Phosphate 3-Epimerase5.1.3.1D-Ribulose 5-P ⇌ D-Xylulose 5-PNon-Oxidative PPP
Phosphoribulokinase2.7.1.19D-Ribulose 5-P + ATP → RuBP + ADPCalvin Cycle
Experimental Protocol: Spectrophotometric Assay for Ribulose-5-Phosphate 3-Epimerase (RPE) Activity

This protocol describes an enzyme-coupled assay to continuously monitor the conversion of this compound to D-Xylulose 5-phosphate. The production of D-Xylulose 5-phosphate is coupled to a series of reactions that ultimately lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[14]

Principle:

  • RPE: D-Ribulose 5-P → D-Xylulose 5-P

  • Transketolase (TK): D-Xylulose 5-P + D-Ribose 5-P → Sedoheptulose 7-P + Glyceraldehyde 3-P (GAP)

  • Triosephosphate Isomerase (TIM): GAP → Dihydroxyacetone Phosphate (DHAP)

  • Glycerol-3-Phosphate Dehydrogenase (GPDH): DHAP + NADH + H⁺ → Glycerol-3-P + NAD⁺

Materials:

  • HEPES buffer (50 mM, pH 7.5)

  • This compound (Substrate)

  • D-Ribose 5-phosphate

  • Thiamine pyrophosphate (TPP)

  • MgCl₂

  • NADH

  • Coupling Enzymes: Transketolase, Triosephosphate Isomerase, α-Glycerophosphate Dehydrogenase

  • Purified RPE enzyme or cell lysate

  • UV-Vis Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a master mix of the reaction buffer in a microcuvette. The final concentrations in a 1 mL reaction volume should be: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 0.5 mM TPP, 0.2 mM NADH, 1 mM D-Ribose 5-phosphate.

  • Add an excess of the coupling enzymes (e.g., 1-2 units each of TK, TIM, GPDH).

  • Incubate the mixture for 5 minutes at the desired assay temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

  • Initiate the reaction by adding the substrate, this compound, to a final concentration of 2 mM.

  • Immediately add the RPE enzyme sample (e.g., 10-50 µL of lysate or purified enzyme).

  • Mix quickly and begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • The rate of NADH oxidation (the linear portion of the absorbance vs. time curve) is directly proportional to the activity of the RPE enzyme. One unit of enzyme activity is defined as the amount of enzyme required to convert 1 µmol of substrate per minute under the specified conditions (Extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Conclusion

This compound is far more than a simple metabolic intermediate; it is a master regulator of carbon flow, balancing the anabolic and catabolic needs of the cell. Its synthesis via the oxidative PPP is inextricably linked to the cell's redox state, while its subsequent conversion dictates the availability of precursors for genetic material, energy production, and photosynthetic carbon fixation. The critical nature of these pathways is underscored by their involvement in diseases ranging from cancer to rare genetic disorders, firmly establishing Ru5P metabolism as a domain of high interest for both fundamental research and the development of next-generation therapeutics.

References

  • Title: Ribose-5-phosphate isomerase Source: M-CSA Mechanism and Catalytic Site Atlas URL: [Link]

  • Title: Advances in Pentose Phosphate Pathway Insights for Drug Development Source: Patsnap Eureka URL: [Link]

  • Title: Ribose-5-phosphate isomerase Source: Grokipedia URL: [Link]

  • Title: Ribose-5-phosphate isomerases: characteristics, structural features, and applications Source: Applied Microbiology and Biotechnology URL: [Link]

  • Title: Ribose 5-phosphate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Conversion of this compound to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE Source: The Journal of Biological Chemistry URL: [Link]

  • Title: Structure and mechanism of the amphibolic enzyme D-ribulose-5-phosphate 3-epimerase from potato chloroplasts Source: Journal of Molecular Biology URL: [Link]

  • Title: Pentose phosphate pathway - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Pentose Phosphate Pathway in Disease and Therapy Source: Scientific.Net URL: [Link]

  • Title: Targeting the Pentose Phosphate Pathway: Characterization of a New 6PGL Inhibitor Source: Biophysical Journal URL: [Link]

  • Title: The Pentose Phosphate Pathway as a Potential Target for Cancer Therapy Source: Journal of Cancer Prevention URL: [Link]

  • Title: Ribulose 5 phosphate – Knowledge and References Source: Taylor & Francis URL: [Link]

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  • Title: The pentose phosphate pathway in health and disease Source: Nature Reviews Endocrinology URL: [Link]

  • Title: Ribose-5-phosphate isomerase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pentose phosphate pathway (article) Source: Khan Academy URL: [Link]

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  • Title: Structure of a ribulose 5-phosphate 3-epimerase from Plasmodium falciparum Source: Proteins URL: [Link]

  • Title: Calvin cycle - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pentose phosphate pathway (video) Source: Khan Academy URL: [Link]

  • Title: Regulation of Ribulose-1,5-Bisphosphate Carboxylase Activity in Response to Diurnal Changes in Irradiance Source: Plant Physiology URL: [Link]

  • Title: Calvin Cycle Source: BioNinja URL: [Link]

  • Title: Showing metabocard for this compound (HMDB0000618) Source: The Human Metabolome Database URL: [Link]

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  • Title: The Calvin cycle (article) | Photosynthesis Source: Khan Academy URL: [Link]

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  • Title: Phosphopentose epimerase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Calvin Cycle – OCR A Level Biology Revision Notes Source: Save My Exams URL: [Link]

  • Title: Ribulose 1,5-bisphosphate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Phosphopentose Epimerase/Ribose-5-Phosphate Isomerase Source: YouTube URL: [Link]

  • Title: Deficiency of ribose-5-phosphate isomerase | About the Disease Source: Genetic and Rare Diseases Information Center (GARD) URL: [Link]

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The Crossroads of Metabolism: An In-depth Technical Guide to the In Vivo Regulation of D-Ribulose 5-Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate regulatory networks of cellular metabolism is paramount to unraveling disease mechanisms and discovering novel therapeutic targets. D-Ribulose 5-phosphate (Ru5P) stands as a critical nexus in central carbon metabolism, primarily recognized for its central role in the Pentose Phosphate Pathway (PPP). The in vivo concentration of Ru5P is a finely tuned parameter, reflecting the cell's dynamic needs for anabolic precursors and reductive power. This guide provides a comprehensive overview of the synthesis, utilization, and regulation of Ru5P, alongside field-proven methodologies for its investigation.

The Significance of this compound in Cellular Homeostasis

This compound is a phosphorylated five-carbon sugar, a ketopentose, that serves as a key intermediate in the Pentose Phosphate Pathway (PPP).[1][2][3] The PPP is a metabolic pathway parallel to glycolysis, crucial for generating nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis.[4][5][6] The regulation of Ru5P levels is, therefore, intrinsically linked to the cell's redox state and its proliferative capacity. Dysregulation of Ru5P metabolism has been implicated in various pathological conditions, including cancer and metabolic diseases.[2][4][7]

The Metabolic Hub: Synthesis and Fate of this compound

The intracellular pool of this compound is primarily governed by the activity of three key enzymes that catalyze its formation and interconversion.

Synthesis via the Oxidative Pentose Phosphate Pathway

The primary route for Ru5P synthesis is the oxidative branch of the PPP. This pathway begins with glucose-6-phosphate and proceeds through two oxidative steps, culminating in the formation of Ru5P. The key enzyme responsible for the direct production of Ru5P is 6-phosphogluconate dehydrogenase (6PGDH) .

  • Reaction: 6-phosphogluconate + NADP⁺ → this compound + NADPH + H⁺ + CO₂

6PGDH catalyzes the oxidative decarboxylation of 6-phosphogluconate, concurrently reducing NADP⁺ to NADPH.[5] This reaction is a major source of cellular NADPH, which is essential for antioxidant defense and reductive biosynthesis.[5]

Interconversion in the Non-Oxidative Pentose Phosphate Pathway

In the non-oxidative branch of the PPP, Ru5P exists in a dynamic equilibrium with two other pentose phosphates: D-ribose 5-phosphate (R5P) and D-xylulose 5-phosphate (Xu5P). This interconversion is crucial for directing metabolic flux towards either nucleotide synthesis (via R5P) or glycolysis/gluconeogenesis (via Xu5P).

  • Ribose-5-phosphate Isomerase (RPI): This enzyme catalyzes the reversible isomerization of the ketose Ru5P to the aldose R5P.[1][7][8][9] R5P is the direct precursor for the synthesis of nucleotides (ATP, GTP, CTP, UTP) and the coenzymes NAD⁺, FAD, and coenzyme A.

  • Ribulose-phosphate 3-epimerase (RPE): RPE mediates the reversible epimerization of Ru5P to Xu5P.[1][10][11] Xu5P, along with R5P, is a substrate for transketolase, which links the PPP back to glycolysis by producing fructose-6-phosphate and glyceraldehyde-3-phosphate.[12][13]

The following diagram illustrates the central position of this compound in the Pentose Phosphate Pathway.

Ru5P_Metabolism cluster_oxidative Oxidative PPP cluster_non_oxidative Non-Oxidative PPP G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD PG 6-Phosphogluconate PGL->PG 6PGL Ru5P This compound PG->Ru5P 6PGDH (produces NADPH) R5P D-Ribose 5-Phosphate Ru5P->R5P RPI Xu5P D-Xylulose 5-Phosphate Ru5P->Xu5P RPE Nucleotides Nucleotide Synthesis R5P->Nucleotides Glycolysis Glycolysis R5P->Glycolysis Transketolase/ Transaldolase Xu5P->Glycolysis Transketolase/ Transaldolase

Figure 1: Central role of this compound in the Pentose Phosphate Pathway.

Regulation of this compound Levels

The intracellular concentration of Ru5P is tightly controlled through a multi-layered regulatory network that includes allosteric regulation of enzyme activity, transcriptional control of enzyme expression, and post-translational modifications.

Allosteric Regulation
  • 6-Phosphogluconate Dehydrogenase (6PGDH): The activity of 6PGDH is subject to feedback inhibition by its product, NADPH.[13] This is a critical regulatory mechanism that couples the rate of Ru5P synthesis to the cell's redox state. When NADPH levels are high, the oxidative PPP is slowed down. Conversely, under conditions of high metabolic demand for NADPH (e.g., oxidative stress or active biosynthesis), the decreased NADPH/NADP⁺ ratio alleviates this inhibition, leading to increased Ru5P production. Some studies also suggest that the substrate, 6-phosphogluconate, can act as an allosteric activator of 6PGDH.[14]

  • Ribose-5-phosphate Isomerase (RPI) and Ribulose-phosphate 3-epimerase (RPE): The reversible nature of the reactions catalyzed by RPI and RPE means that their activity is largely governed by the relative concentrations of their substrates and products. The flux through these enzymes is therefore sensitive to the downstream metabolic demands for R5P and Xu5P.

Transcriptional Regulation
  • 6-Phosphogluconate Dehydrogenase (6PGDH): The expression of the gene encoding 6PGDH is regulated by various transcription factors, including ADD1/SREBP1c, which links lipogenesis to the PPP by ensuring a sufficient supply of NADPH.[11] Insulin signaling, via the PI3-kinase pathway, has also been shown to upregulate 6PGDH expression.[11]

  • Ribose-5-phosphate Isomerase (RPIA): The expression of RPIA is often upregulated in rapidly proliferating cells, such as cancer cells, to meet the high demand for R5P for nucleotide synthesis.[6]

The following diagram depicts the key regulatory inputs controlling the enzymes that modulate this compound levels.

Ru5P_Regulation cluster_enzymes Enzymes cluster_regulators Regulators PGDH 6PGDH RPI RPI RPE RPE NADPH NADPH NADPH->PGDH (-) Allosteric Inhibition Insulin Insulin Signaling SREBP1c ADD1/SREBP1c Insulin->SREBP1c (+) Upregulation SREBP1c->PGDH (+) Transcriptional Upregulation Proliferation Proliferative Signals Proliferation->RPI (+) Transcriptional Upregulation Substrate Substrate/Product Ratio Substrate->RPI (<->) Mass Action Substrate->RPE (<->) Mass Action

Figure 2: Regulatory network governing this compound metabolism.

This compound in Disease and Drug Development

The central role of Ru5P in cellular proliferation and redox balance makes its metabolic network a compelling target for therapeutic intervention, particularly in oncology.

  • Cancer: Many cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. A significant portion of this glucose flux is diverted into the PPP to support the increased demand for NADPH and nucleotide precursors required for rapid cell division.[4][6][15] Consequently, the enzymes involved in Ru5P metabolism, especially 6PGDH and RPI, are often overexpressed in various cancers.[4][6] Targeting these enzymes presents a promising strategy to selectively inhibit cancer cell proliferation. For instance, inhibitors of 6PGDH, such as 6-aminonicotinamide (6-AN), have been shown to sensitize cancer cells to chemotherapy.[16][17]

  • Metabolic Diseases: Dysregulation of the PPP and, by extension, Ru5P levels, has been linked to metabolic disorders. For example, perturbations in the PPP can affect insulin secretion and glucose homeostasis.[18]

Methodologies for the In Vivo Investigation of this compound

A thorough understanding of Ru5P regulation requires robust and accurate methods for its quantification and for measuring the activity of the enzymes that govern its metabolism.

Quantification of this compound Levels

The accurate measurement of intracellular Ru5P concentrations is challenging due to its low abundance and the presence of isomers. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this purpose.

Protocol 1: LC-MS/MS Quantification of this compound in Cell Extracts

  • Sample Preparation:

    • Culture cells to the desired density.

    • Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • LC Separation:

    • Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar metabolites like sugar phosphates.[19][20]

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or ammonium carbonate) and an organic solvent (e.g., acetonitrile).

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer operating in negative ion mode.

    • Optimize the multiple reaction monitoring (MRM) transitions for Ru5P (precursor ion to product ion) for high selectivity and sensitivity.

  • Quantification:

    • Generate a standard curve using a pure Ru5P standard.

    • Normalize the quantified Ru5P levels to the total protein content or cell number of the original sample.

Justification of Methodological Choices: LC-MS/MS is preferred over other methods due to its high sensitivity, specificity, and ability to distinguish between isomers when coupled with appropriate chromatography.[21] HILIC is particularly well-suited for retaining and separating highly polar sugar phosphates.

Enzyme Activity Assays

Spectrophotometric assays are commonly used to measure the activity of the enzymes involved in Ru5P metabolism in cell or tissue lysates.

Protocol 2: Spectrophotometric Assay for 6-Phosphogluconate Dehydrogenase (6PGDH) Activity

  • Principle: The activity of 6PGDH is determined by monitoring the rate of NADP⁺ reduction to NADPH, which results in an increase in absorbance at 340 nm.

  • Reagents:

    • Assay buffer (e.g., Tris-HCl, pH 8.0)

    • 6-phosphogluconate (substrate)

    • NADP⁺ (co-substrate)

    • Cell or tissue lysate

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, 6-phosphogluconate, and NADP⁺.

    • Initiate the reaction by adding the cell or tissue lysate.

    • Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Protocol 3: Coupled Enzyme Assay for Ribulose-phosphate 3-epimerase (RPE) Activity

  • Principle: The activity of RPE is measured in a coupled enzyme system where the product of the RPE reaction, xylulose-5-phosphate, is converted through a series of reactions that ultimately lead to the oxidation of NADH to NAD⁺, resulting in a decrease in absorbance at 340 nm.[10]

  • Reagents:

    • Assay buffer (e.g., glycylglycine, pH 7.7)

    • This compound (substrate)

    • Ribose 5-phosphate

    • Thiamine pyrophosphate (cocarboxylase)

    • MgCl₂

    • NADH

    • Transketolase (TK)

    • α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (α-GDH/TPI)

    • Cell or tissue lysate

  • Procedure:

    • Prepare a reaction mixture containing all reagents except the cell lysate.

    • Initiate the reaction by adding the lysate.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Calculation: Calculate the enzyme activity based on the rate of NADH oxidation.

Justification of Methodological Choices: Spectrophotometric assays are robust, relatively inexpensive, and suitable for high-throughput screening of enzyme inhibitors. Coupled enzyme assays are necessary when the direct product of the reaction of interest cannot be easily monitored.

Quantitative Data Summary

The following table summarizes key kinetic parameters for the enzymes involved in Ru5P metabolism from various sources. It is important to note that these values can vary depending on the experimental conditions (e.g., pH, temperature, and organism).

EnzymeOrganism/TissueSubstrateKm (µM)Vmax (U/mg)Optimal pH
6-Phosphogluconate Dehydrogenase (6PGDH) Rat Small Intestine6-Phosphogluconate595 ± 2138.91 ± 1.927.35
NADP⁺53.03 ± 1.99
Rat Liver (Periportal)6-Phosphogluconate87010.84~8.0
Rat Liver (Pericentral)6-Phosphogluconate136017.19~8.0
Ribose-5-phosphate Isomerase A (RpiA) E. coliRibose-5-phosphate3100 ± 200-7.5
Ribulose-phosphate 3-epimerase (RPE) Human ErythrocytesThis compound---
Chlamydomonas reinhardtiiThis compound200 - 15000--

Data compiled from multiple sources.[1][13][22][23][24]

Conclusion

The in vivo regulation of this compound is a complex and dynamic process that is central to cellular metabolism. As a key intermediate in the Pentose Phosphate Pathway, the levels of Ru5P are tightly controlled to meet the cell's demands for NADPH and biosynthetic precursors. The enzymes that govern Ru5P metabolism, particularly 6PGDH, RPI, and RPE, are subject to intricate regulatory mechanisms and represent promising targets for therapeutic intervention in diseases characterized by metabolic dysregulation, such as cancer. The methodologies outlined in this guide provide a robust framework for researchers to investigate the multifaceted role of this compound in health and disease.

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The Emergence of a Central Metabolic Intermediate: A Technical Guide to the Discovery and History of D-Ribulose 5-Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribulose 5-phosphate (Ru5P) is a pivotal intermediate in cellular metabolism, strategically positioned at the crossroads of major biosynthetic and energy-transducing pathways. This technical guide provides an in-depth exploration of the historical and scientific journey that led to the discovery and characterization of Ru5P. We will delve into the seminal discoveries within the pentose phosphate pathway (PPP) and the Calvin-Benson-Bassham cycle, highlighting the key researchers, groundbreaking experimental methodologies, and the intellectual leaps that cemented the significance of this five-carbon phosphorylated sugar. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational discoveries that underpin our current knowledge of carbohydrate metabolism and its therapeutic implications.

Introduction: The Significance of this compound

This compound, a ketopentose phosphate, holds a central position in the metabolic landscape of virtually all life forms.[1][2] Its importance stems from its dual role as a key intermediate in two fundamental pathways:

  • The Pentose Phosphate Pathway (PPP): In this pathway, Ru5P is a product of the oxidative phase and a precursor for the synthesis of vital molecules.[3][4] The PPP is crucial for generating NADPH, which provides reducing power for anabolic reactions and defense against oxidative stress, and for producing ribose 5-phosphate (R5P), the backbone of nucleotides and nucleic acids.[3][4][5]

  • The Calvin-Benson-Bassham (CBB) Cycle: In photosynthetic organisms, Ru5P is the immediate precursor to ribulose-1,5-bisphosphate (RuBP), the primary acceptor of carbon dioxide in the first step of carbon fixation.[1][6] This process is the cornerstone of life on Earth, converting inorganic carbon into the organic molecules that sustain the biosphere.

The discovery of Ru5P was not a singular event but rather a gradual unveiling of its roles within these intricate metabolic networks. The narrative of its discovery is a testament to the power of innovative experimental design, meticulous biochemical analysis, and the collaborative efforts of brilliant scientific minds.

The Pentose Phosphate Pathway: An Alternative Route for Glucose Oxidation

The journey to understanding this compound began with investigations into alternative routes of glucose metabolism beyond the well-established glycolytic pathway. In the 1930s, the work of several pioneering biochemists laid the groundwork for the discovery of what would become known as the pentose phosphate pathway.

Early Observations and Key Pioneers

The initial clues to a pathway distinct from glycolysis emerged from the work of Frank Dickens . His research in the 1930s, influenced by his time with Otto Warburg, focused on carbohydrate metabolism in various tissues.[7][8][9] Dickens demonstrated the oxidation of glucose 6-phosphate to 6-phosphogluconate, a key step in the oxidative phase of the PPP.[10] This work provided the first concrete evidence of a metabolic route for glucose that did not follow the Embden-Meyerhof-Parnas pathway.

Further elucidation of the pathway was significantly advanced by the meticulous work of Bernard L. Horecker and his colleagues in the early 1950s.[3][10][11] Horecker's group systematically identified and characterized the enzymes and intermediates of the PPP, including the crucial role of transketolase and transaldolase in the non-oxidative phase.[12] It was through these studies that this compound was identified as a key product of the oxidative decarboxylation of 6-phosphogluconate and a central hub for the interconversion of pentose phosphates.[1][12]

The Role of this compound in the PPP

This compound is formed from 6-phosphogluconate through the action of the enzyme 6-phosphogluconate dehydrogenase.[1][13] This reaction is a critical step in the oxidative phase of the PPP, generating a molecule of NADPH. Once formed, Ru5P stands at a metabolic branchpoint and can be channeled into two primary fates, catalyzed by two distinct enzymes:[1][14][15]

  • Isomerization to Ribose 5-phosphate (R5P): The enzyme ribose-5-phosphate isomerase catalyzes the conversion of the ketose Ru5P to the aldose R5P.[16][17][18] R5P is the essential precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[16]

  • Epimerization to Xylulose 5-phosphate (Xu5P): The enzyme ribulose-phosphate 3-epimerase catalyzes the epimerization of Ru5P at the C3 position to form xylulose 5-phosphate.[1][14][19] Xu5P serves as a key substrate for the transketolase reactions in the non-oxidative phase of the PPP, which ultimately regenerates glycolytic intermediates.

The following diagram illustrates the central position of this compound in the Pentose Phosphate Pathway.

PPP G6P Glucose 6-phosphate PGL 6-Phospho- glucono-δ-lactone G6P->PGL G6PD (NADPH) PG 6-Phosphogluconate PGL->PG Lactonase Ru5P This compound PG->Ru5P 6PGD (NADPH, CO2) R5P Ribose 5-phosphate Ru5P->R5P Ribose-5-phosphate isomerase Xu5P Xylulose 5-phosphate Ru5P->Xu5P Ribulose-phosphate 3-epimerase Nucleotides Nucleotide Synthesis R5P->Nucleotides Glycolysis Glycolytic Intermediates Xu5P->Glycolysis Transketolase & Transaldolase

This compound at the core of the Pentose Phosphate Pathway.

The Calvin-Benson-Bassham Cycle: Unraveling Carbon Fixation

The second, and arguably more dramatic, chapter in the discovery of this compound's importance unfolded in the context of photosynthesis. The elucidation of the path of carbon from atmospheric CO2 to carbohydrates was a monumental achievement in biochemistry, with Ru5P playing a critical preparatory role.

The "Lollipop" Experiment and Isotopic Tracing

The groundbreaking work of Melvin Calvin , Andrew Benson , and James Bassham at the University of California, Berkeley, in the late 1940s and 1950s, revolutionized our understanding of photosynthesis.[20][21][22] For this work, Calvin was awarded the Nobel Prize in Chemistry in 1961.[20][23] Their experimental approach was elegantly simple in concept yet technically demanding in execution. They utilized the newly available radioactive isotope of carbon, carbon-14 (¹⁴C), as a tracer to follow the path of carbon atoms during photosynthesis in the green alga Chlorella.[24][25]

The experimental setup, famously known as the "lollipop" apparatus, consisted of a flat, circular glass vessel that allowed for the even illumination of the algal suspension.[21][26] The experiment followed a precise workflow:

Experimental Protocol: The Calvin-Benson-Bassham "Lollipop" Experiment

  • Culturing Algae: A culture of Chlorella was grown in the "lollipop" apparatus under constant light and a steady supply of unlabeled CO2 to establish a state of active photosynthesis.

  • Introduction of ¹⁴CO₂: At time zero, the supply of unlabeled CO2 was replaced with ¹⁴CO₂.

  • Time-Course Sampling: At very short, defined time intervals (from a few seconds to several minutes), samples of the algal suspension were rapidly drained into a flask of hot methanol.[26][27] The hot alcohol served to instantly kill the cells and halt all metabolic activity, effectively creating a "snapshot" of the distribution of ¹⁴C among the various metabolic intermediates at that specific time point.

  • Separation and Identification of Compounds: The cellular contents were extracted, and the various ¹⁴C-labeled compounds were separated using two-dimensional paper chromatography.[24][28]

  • Detection of Radioactivity: The separated, invisible spots of the intermediates were located by placing the chromatogram on X-ray film (autoradiography). The radioactive ¹⁴C exposed the film, revealing the position of each labeled compound.

  • Identification and Quantification: The radioactive spots were cut out, and the compounds were chemically identified. The amount of radioactivity in each compound was quantified to determine the flow of carbon through the pathway.

Key Findings and the Role of this compound

By analyzing the pattern of ¹⁴C incorporation over time, Calvin, Benson, and Bassham made a series of crucial discoveries:

  • The First Stable Product: After just a few seconds of exposure to ¹⁴CO₂, the majority of the radioactivity was found in the three-carbon compound 3-phosphoglycerate (3-PGA).[24][27] This identified 3-PGA as the first stable product of carbon fixation.

  • The CO₂ Acceptor: A key question was to identify the molecule that initially combines with CO₂. By observing the levels of intermediates under different conditions (e.g., light vs. dark), they deduced that a five-carbon sugar, ribulose-1,5-bisphosphate (RuBP), was the CO₂ acceptor.[20]

  • The Regenerative Cycle: The researchers meticulously pieced together the entire cycle, demonstrating how RuBP is regenerated to sustain carbon fixation. This regenerative phase involves a series of complex enzymatic reactions that mirror parts of the non-oxidative pentose phosphate pathway.

Within this cycle, this compound emerged as the direct precursor to RuBP. In the final step of the regeneration phase, Ru5P is phosphorylated by the enzyme phosphoribulokinase, using ATP, to form RuBP.[1] This reaction primes the CO₂ acceptor molecule for the subsequent carboxylation step catalyzed by the enzyme RuBisCO.

The following diagram illustrates the Calvin-Benson-Bassham Cycle, highlighting the critical role of this compound.

CalvinCycle cluster_fixation 1. Carboxylation cluster_reduction 2. Reduction cluster_regeneration 3. Regeneration RuBP Ribulose-1,5-bisphosphate (RuBP) PGA 2 x 3-Phosphoglycerate (3-PGA) RuBP->PGA RuBisCO (+ CO2) BPG 1,3-Bisphosphoglycerate PGA->BPG (+ ATP) G3P Glyceraldehyde-3-phosphate (G3P) BPG->G3P (+ NADPH) G3P_regen G3P G3P->G3P_regen G3P_out G3P (to biosynthesis) G3P->G3P_out Ru5P This compound (Ru5P) G3P_regen->Ru5P Series of enzymatic steps Ru5P->RuBP Phosphoribulokinase (+ ATP)

The role of this compound in the Calvin-Benson-Bassham Cycle.

Summary of Key Discoveries

The following table summarizes the key milestones in the discovery and elucidation of this compound's role in metabolism.

Approx. Period Key Scientist(s) Major Contribution Associated Pathway Key Experimental Approach
1930sFrank DickensDemonstrated the oxidation of glucose 6-phosphate to 6-phosphogluconate.[7][8][10]Pentose Phosphate PathwayBiochemical analysis of tissue metabolism.
1940s-1950sMelvin Calvin, Andrew Benson, James BasshamElucidated the entire path of carbon in photosynthesis, identifying RuBP as the CO₂ acceptor and Ru5P as its precursor.[20][21][22]Calvin-Benson-Bassham CycleIsotopic tracing with ¹⁴C, two-dimensional paper chromatography, and autoradiography.[24][28]
Early 1950sBernard L. HoreckerSystematically characterized the enzymes and intermediates of the PPP, establishing the central role of Ru5P.[3][10][11]Pentose Phosphate PathwayEnzyme purification and characterization, spectrophotometric assays.

Conclusion

The discovery of this compound was not a singular event but a convergence of research from two distinct but interconnected fields of metabolism. The meticulous work on the Pentose Phosphate Pathway revealed its role as a key intermediate in the production of NADPH and precursors for nucleotide synthesis. Simultaneously, the elegant isotopic tracing experiments of the Calvin-Benson-Bassham cycle unveiled its critical function as the immediate precursor to the CO₂ acceptor in photosynthesis.

For researchers and drug development professionals, this history underscores the interconnectedness of metabolic pathways and the importance of understanding the fundamental biochemistry of central intermediates like this compound. Targeting the enzymes that produce or consume Ru5P has potential therapeutic implications in areas such as cancer metabolism, infectious diseases, and metabolic disorders. A thorough appreciation of the foundational science behind its discovery is essential for the rational design of novel therapeutic strategies.

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A Technical Guide to D-Ribulose 5-Phosphate: The Metabolic Nexus for Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleotide synthesis is a cornerstone of cellular proliferation, genetic integrity, and energy metabolism. Central to this process is the availability of a five-carbon sugar scaffold, a role fulfilled by 5-phosphoribosyl-1-pyrophosphate (PRPP). This guide delves into the upstream metabolic cascade that generates this critical precursor, establishing D-Ribulose 5-phosphate, a key intermediate of the Pentose Phosphate Pathway (PPP), as the ultimate source of the ribose moiety for all de novo and salvage nucleotide synthesis. We will explore the enzymatic conversions from glucose-6-phosphate to PRPP, dissect the regulatory mechanisms that govern this flux, present validated experimental protocols for pathway analysis, and discuss the therapeutic implications of targeting these foundational metabolic routes.

The Pentose Phosphate Pathway: Generating the Five-Carbon Precursor

The journey to nucleotide synthesis begins not with ribose, but with glucose. The Pentose Phosphate Pathway (PPP), also known as the hexose monophosphate shunt, is a cytosolic pathway that runs parallel to glycolysis, serving two primary functions: the production of NADPH for reductive biosynthesis and detoxification, and the generation of five-carbon sugars for nucleotide synthesis.[1][2] The pathway is biphasic, comprising an oxidative and a non-oxidative branch.

Oxidative Phase: Production of this compound

The oxidative phase is an irreversible process that converts glucose-6-phosphate into this compound (Ru5P), yielding two molecules of NADPH.[3]

  • Glucose-6-phosphate Dehydrogenase (G6PD): This is the committed and rate-limiting step of the PPP.[4] G6PD catalyzes the oxidation of glucose-6-phosphate, producing 6-phosphoglucono-δ-lactone and the first molecule of NADPH. The activity of G6PD is a critical regulatory node, primarily controlled by the cellular NADP+/NADPH ratio; high levels of NADPH act as a potent competitive inhibitor, ensuring that pentose synthesis is coupled to anabolic demand.[5][6]

  • 6-Phosphogluconolactonase (6PGL): This enzyme hydrolyzes the lactone to 6-phosphogluconate.

  • 6-Phosphogluconate Dehydrogenase (6PGD): This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield this compound, CO₂, and the second molecule of NADPH.

The net result of the oxidative phase is the conversion of a hexose into a pentose, with the concomitant generation of significant reducing power.

Non-Oxidative Phase: Isomerization to Ribose-5-Phosphate

This compound stands at a metabolic crossroads. It is the direct precursor to Ribose-5-phosphate (R5P), the substrate required for nucleotide synthesis. This conversion is catalyzed by Ribose-5-phosphate isomerase (RPI) , which interconverts the ketose (Ru5P) into its aldose isomer (R5P).[7][8] Concurrently, Ribose-5-phosphate epimerase can convert Ru5P into D-xylulose 5-phosphate, another pentose that can be funneled back into glycolysis via the enzymes transketolase and transaldolase.[9] This reversibility allows the cell to balance the production of R5P for nucleotide synthesis with the generation of glycolytic intermediates for ATP production.[4]

PPP_to_R5P cluster_nonox Non-Oxidative Phase G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- δ-lactone G6P->PGL G6PD (Rate-Limiting) + NADP+ -> NADPH PG 6-Phosphogluconate PGL->PG 6PGL Ru5P D-Ribulose-5-Phosphate PG->Ru5P 6PGD + NADP+ -> NADPH + CO₂ R5P Ribose-5-Phosphate (To Nucleotides) Ru5P->R5P Ribose-5-phosphate Isomerase X5P Xylulose-5-Phosphate (To Glycolysis) Ru5P->X5P Ribose-5-phosphate Epimerase

Caption: The Pentose Phosphate Pathway leading to Ribose-5-Phosphate.

Activation of the Pentose: Synthesis of PRPP

Ribose-5-phosphate itself is not the immediate donor of the ribose moiety for nucleotide synthesis.[1] It must first be activated to a high-energy form: 5-Phosphoribosyl-1-pyrophosphate (PRPP) .[10] This single, pivotal reaction is catalyzed by PRPP Synthetase (also known as ribose-phosphate diphosphokinase).

The reaction involves the transfer of a pyrophosphoryl group from ATP to the C-1 hydroxyl group of R5P, yielding PRPP and AMP.[10][11] This reaction is mechanistically unusual as it is not a kinase reaction (transfer of a single phosphate) but a pyrophosphoryl transfer. The resulting C-1 pyrophosphate bond in PRPP is highly energetic, with a large negative free energy of hydrolysis (ΔG°′ ≈ -35 kJ/mol), which drives the subsequent biosynthetic reactions forward.[10]

PRPP_Synthesis R5P Ribose-5-Phosphate Enzyme PRPP Synthetase R5P->Enzyme ATP ATP ATP->Enzyme PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) AMP AMP Enzyme->PRPP Enzyme->AMP

Caption: The activation of Ribose-5-Phosphate to PRPP.

The activity of PRPP Synthetase is tightly regulated to match cellular demand for nucleotides.[12] It requires inorganic phosphate and Mg²⁺ for activity and is subject to allosteric feedback inhibition by purine and pyrimidine nucleotides (ADP, GDP, etc.), ensuring that the production of this key precursor is halted when nucleotide pools are sufficient.[13][14]

Utilization of PRPP in Nucleotide Biosynthesis

PRPP is the universal donor of the ribosyl-phosphate unit for the synthesis of all purine and pyrimidine nucleotides, through both de novo and salvage pathways.[14][15]

De Novo Purine Synthesis

In the de novo synthesis of purines, PRPP serves as the foundational scaffold upon which the purine ring is systematically constructed.[16][17] The pathway begins with the displacement of the pyrophosphate group from PRPP by the amide group of glutamine, a reaction catalyzed by glutamine PRPP amidotransferase . This is the committed step in purine synthesis.[18] A series of nine subsequent reactions, utilizing glycine, aspartate, CO₂, and one-carbon units from tetrahydrofolate, leads to the formation of the first purine nucleotide, inosine monophosphate (IMP).[18][19] IMP then serves as the branch point for the synthesis of AMP and GMP.[18]

De Novo Pyrimidine Synthesis

In contrast to purine synthesis, the pyrimidine ring is synthesized first as a free base (orotate) before being attached to the ribose-phosphate moiety.[1][] The key reaction involving PRPP is catalyzed by orotate phosphoribosyltransferase . This enzyme attaches the pre-formed orotate to PRPP, releasing pyrophosphate and forming orotidine 5'-monophosphate (OMP).[15] OMP is then decarboxylated to form uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (UTP, CTP, and TMP).

Salvage Pathways

Salvage pathways are essential, energy-conserving routes that recycle purine and pyrimidine bases and nucleosides generated from the degradation of DNA and RNA.[21][22] In these pathways, PRPP is again the indispensable donor of the activated ribose-phosphate group. Key enzymes include:

  • Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): Salvages hypoxanthine and guanine to form IMP and GMP, respectively.[18]

  • Adenine phosphoribosyltransferase (APRT): Salvages adenine to form AMP.[23]

These pathways are particularly critical in tissues with limited or absent de novo synthesis capabilities, such as the brain and bone marrow.[17][18]

PRPP_Utilization cluster_purine De Novo Purine Synthesis cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_salvage Salvage Pathways PRPP PRPP p1 PRPP is the scaffold PRPP->p1 y2 Orotate + PRPP PRPP->y2 s2 Base + PRPP PRPP->s2 p2 Ring built on ribose p3 -> IMP -> AMP/GMP y1 Orotate ring synthesized y3 -> UMP -> CTP/TMP s1 Free Bases (A, G, Hx) s3 -> AMP/GMP/IMP

Caption: Central role of PRPP in nucleotide synthesis pathways.

Experimental Methodologies

Validating and quantifying flux through this critical metabolic axis is paramount for research and drug development. Here we provide an overview of two key experimental approaches.

Protocol: Spectrophotometric Assay of PRPP Synthetase Activity

This protocol provides a reliable method for measuring the activity of PRPP Synthetase in cell lysates or purified enzyme preparations.

  • Principle: This is a coupled enzyme assay. The production of PRPP is coupled to the reaction of orotate phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (ODC). OPRT uses the newly synthesized PRPP and orotate to produce OMP. ODC then decarboxylates OMP to UMP, a reaction that can be monitored by the decrease in absorbance at 295 nm. The rate of absorbance change is directly proportional to PRPP synthetase activity.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 100 mM KCl.

    • Substrate Mix: 10 mM ATP, 10 mM Ribose-5-Phosphate, 5 mM DTT.

    • Coupling Enzyme Mix: Orotate phosphoribosyltransferase (OPRT, ~2 units/mL), Orotidine-5'-phosphate decarboxylase (ODC, ~2 units/mL).

    • Initiating Substrate: 2 mM Orotic Acid.

    • Sample: Cell lysate or purified PRPP Synthetase.

  • Procedure:

    • Prepare a reaction mixture in a UV-transparent cuvette containing Assay Buffer, Substrate Mix, and Coupling Enzyme Mix.

    • Add the enzyme sample (cell lysate) and incubate for 2 minutes at 37°C to equilibrate.

    • Initiate the reaction by adding the Orotic Acid solution.

    • Immediately place the cuvette in a spectrophotometer set to 37°C and monitor the decrease in absorbance at 295 nm for 5-10 minutes.

    • Calculate the rate of reaction using the molar extinction coefficient for orotate.

  • Causality and Self-Validation: The specificity of this assay is derived from the coupled reactions. No change in absorbance will occur in the absence of any single component (R5P, ATP, or active PRPP Synthetase), validating that the measured activity is dependent on the synthesis of PRPP. Running parallel controls, such as one without R5P, confirms the integrity of the assay.

Workflow: Stable Isotope-Resolved Metabolomics (SIRM)

SIRM, or metabolic flux analysis, provides a powerful, quantitative view of pathway activity within intact cells. It is the gold standard for understanding how cellular perturbations or drugs affect metabolic flux.

  • Principle: Cells are cultured in a medium where a standard nutrient, such as glucose, is replaced with a heavy-isotope-labeled version (e.g., [U-¹³C]-glucose). As the ¹³C-glucose is metabolized, the ¹³C atoms are incorporated into downstream metabolites, including those of the PPP and nucleotides. The mass distribution patterns (isotopologues) of these metabolites are then measured by mass spectrometry (LC-MS/MS), revealing the relative contribution of the labeled precursor to their synthesis.

SIRM_Workflow n1 1. Cell Culture with [U-¹³C]-Glucose n2 2. Experimental Perturbation (e.g., Drug Treatment) n1->n2 n3 3. Quench Metabolism & Extract Metabolites (e.g., Cold Methanol) n2->n3 n4 4. LC-MS/MS Analysis n3->n4 n5 5. Data Processing Identify metabolites and quantify ¹³C-labeling patterns n4->n5 n6 6. Flux Calculation Determine relative pathway activity (e.g., PPP vs. Glycolysis) n5->n6

Caption: Experimental workflow for metabolic flux analysis.

  • Insight Gained: By analyzing the labeling pattern in ribose within the nucleotide pool, one can precisely quantify the flux of glucose through the PPP. For example, a ribose molecule derived from the PPP will have a distinct ¹³C signature compared to one synthesized from glycolytic intermediates. This provides unparalleled insight into the regulation of this metabolic node.

Therapeutic Implications

The absolute requirement of PRPP for nucleotide synthesis makes this pathway a prime target for therapeutic intervention, particularly in diseases characterized by rapid cell proliferation, such as cancer, and for antiviral therapies.[][24]

  • Anticancer Agents: Many rapidly dividing cancer cells upregulate de novo nucleotide synthesis to meet the high demand for DNA and RNA replication.[24] Drugs that target this pathway can selectively starve cancer cells of essential building blocks.

    • 6-Mercaptopurine (6-MP): A purine analog that, once metabolized, inhibits multiple enzymes in the de novo purine pathway, including glutamine PRPP amidotransferase.[16]

    • Mycophenolate Mofetil: An inhibitor of IMP dehydrogenase, which blocks the conversion of IMP to GMP, thereby depleting guanine nucleotide pools.[16][19]

  • Antiviral Agents: Some viruses rely heavily on the host cell's nucleotide synthesis machinery.

    • Ribavirin: A broad-spectrum antiviral agent that, when phosphorylated, resembles purine nucleotides and inhibits IMP dehydrogenase, depleting GTP pools necessary for viral replication.[16]

Conclusion

This compound, while a transient intermediate, is the metabolic gateway to the ribose scaffold essential for all life. Its synthesis via the Pentose Phosphate Pathway and subsequent conversion to the high-energy donor molecule PRPP represent a masterfully regulated nexus between central carbon metabolism and the biosynthesis of genetic material. For researchers in drug development, understanding the enzymatic control points—from G6PD to PRPP Synthetase and beyond—offers a landscape rich with therapeutic targets. The continued application of advanced analytical techniques will undoubtedly uncover further subtleties in the regulation of this pathway, paving the way for next-generation metabolic inhibitors.

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An In-Depth Technical Guide to the Enzymatic Conversion of D-Ribulose 5-Phosphate to Ribose-5-Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the enzymatic isomerization of D-Ribulose 5-Phosphate (Ru5P) to Ribose-5-Phosphate (R5P), a critical reaction in central carbon metabolism. Intended for researchers, scientists, and professionals in drug development, this document delves into the responsible enzyme's mechanistic details, kinetic properties, and its significance as a therapeutic target. Furthermore, it offers detailed, field-proven protocols for the accurate measurement of its catalytic activity.

Foundational Significance: A Linchpin Reaction in Cellular Metabolism

The reversible isomerization of the ketopentose Ru5P to the aldopentose R5P is a fundamental biochemical reaction.[1][2] This conversion is catalyzed by the enzyme Ribose-5-Phosphate Isomerase (Rpi), classified under EC 5.3.1.6.[3] The reaction serves as a critical nexus between the oxidative and non-oxidative phases of the Pentose Phosphate Pathway (PPP) and is also a key component of the Calvin cycle in photosynthetic organisms.[3][4]

The product, R5P, is the essential precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[2][4] The PPP, in turn, is the primary source of cellular NADPH, which provides the reducing power necessary for anabolic reactions and for mitigating oxidative stress.[4][5][6] Given its central role, Rpi is indispensable for cellular proliferation, redox homeostasis, and overall metabolic flexibility.[1][6] Consequently, this enzyme has emerged as a subject of intense study, both for understanding fundamental biology and for its potential as a therapeutic target in oncology and infectious diseases.[1][5][7][8]

Pentose_Phosphate_Pathway_Context G6P Glucose-6-P PPP_Ox Oxidative PPP G6P->PPP_Ox G6PD Ru5P D-Ribulose-5-P PPP_Ox->Ru5P 6-PGDH NADPH 2 NADPH PPP_Ox->NADPH R5P Ribose-5-P Ru5P->R5P Rpi (EC 5.3.1.6) NucSyn Nucleotide Synthesis R5P->NucSyn

Caption: Role of Rpi in the Pentose Phosphate Pathway.

The Catalyst: Ribose-5-Phosphate Isomerase (Rpi)

While catalyzing the same reversible reaction, Rpi exists in two structurally and mechanistically distinct families, RpiA and RpiB. These families do not share sequence or structural homology, representing a classic case of convergent evolution.[1][9]

RpiA: The Ubiquitous Isomerase

RpiA is the most widespread form of the enzyme, found in all domains of life, including humans.[10] Structurally, RpiA typically forms a homodimer, with each monomer adopting a TIM-barrel fold, a common structural motif in sugar metabolism enzymes.[1]

Catalytic Mechanism: The RpiA mechanism proceeds through a cis-enediol or enediolate intermediate.[3] The reaction involves a proton transfer, where a catalytic base (an aspartate residue in spinach RpiA) abstracts a proton from the C2 of the open-chain form of R5P (or C1 of Ru5P).[3] This is followed by the formation of the high-energy enediolate intermediate, which is then reprotonated to yield the product.[1] This mechanism requires the enzyme to facilitate the opening of the substrate's furanose ring structure.

RpiB: A Prokaryotic and Protozoan Specialty

RpiB is found predominantly in bacteria and some lower eukaryotes, including pathogenic protozoa like Trypanosoma and Leishmania species.[10][11][12] Crucially, RpiB is absent in mammals, making it an attractive target for antimicrobial drug development.[11][13] RpiB functions as a dimer and exhibits a distinct α/β-fold.

Catalytic Mechanism: The RpiB mechanism is proposed to involve a concerted proton transfer.[14] Unlike RpiA, it utilizes a cysteine residue, activated by a nearby aspartate, as the catalytic base to abstract the proton, leading to the enediolate intermediate.[14] The active site also contains residues that act as a proton relay system.[14]

The structural and mechanistic divergence between human RpiA and pathogen-specific RpiB provides a strong rationale for the development of selective RpiB inhibitors as a therapeutic strategy.[11][13]

Rpi_Mechanism_Comparison cluster_RpiA RpiA Mechanism cluster_RpiB RpiB Mechanism A1 Substrate Binding (Ring Opening) A2 Proton Abstraction (Asp residue) A1->A2 A3 cis-Enediolate Intermediate A2->A3 A4 Reprotonation A3->A4 A5 Product Release A4->A5 B1 Substrate Binding B2 Proton Abstraction (Cys residue) B1->B2 B3 Enediolate Intermediate B2->B3 B4 Proton Relay & Reprotonation B3->B4 B5 Product Release B4->B5 Assay_Workflow Prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) Equil 2. Spectrophotometer & Cuvette Equilibration (37°C, 290 nm) Prep->Equil Mix 3. Add Buffer & Substrate to Cuvette Equil->Mix Blank 4. Blank Spectrophotometer Mix->Blank Start 5. Initiate Reaction (Add Enzyme) Blank->Start Record 6. Record A290 vs. Time Start->Record Analyze 7. Data Analysis (Calculate Initial Velocity) Record->Analyze Validate 8. Validation (Controls, Repeat for Kinetics) Analyze->Validate

Sources

An In-Depth Technical Guide to D-Ribulose 5-Phosphate: Structure, Chemistry, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

D-Ribulose 5-phosphate (Ru5P) is a pivotal intermediate in central carbon metabolism, positioned at the crossroads of the pentose phosphate pathway (PPP) and the Calvin cycle. Its significance extends from fundamental cellular bioenergetics and nucleotide biosynthesis to its emerging role in various disease states. This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, alongside detailed protocols for its analysis. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those investigating the intricacies of metabolic pathways.

Molecular Structure and Conformation

This compound is a phosphorylated ketopentose, a five-carbon sugar with a ketone group at the second carbon and a phosphate group esterified to the hydroxyl group at the fifth carbon.

Chemical Identity:

IdentifierValue
IUPAC Name {[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl]oxy}phosphonic acid[1]
CAS Number 551-85-9[2]
Molecular Formula C₅H₁₁O₈P[2]
Molecular Weight 230.11 g/mol [2]
SMILES C(CO)O">C@HO)OP(=O)(O)O[2]

In aqueous solution, this compound exists primarily in an open-chain form, which is in equilibrium with cyclic furanose (five-membered ring) and pyranose (six-membered ring) structures, although the open-chain keto form is the predominant species and the primary substrate for its cognate enzymes.

Physicochemical Properties

The physicochemical properties of this compound are critical for its biological function and for the development of analytical methods.

Table of Physicochemical Properties:

PropertyValueSource
pKa (Strongest Acidic) ~1.48 (Predicted)ChemAxon
pKa (Strongest Basic) ~-3.3 (Predicted)ChemAxon
logP -1.8 (Predicted)ALOGPS
Water Solubility 26.1 g/L (Predicted)ALOGPS
Physiological Charge -2ChemAxon
Spectroscopic Properties

Spectroscopic analysis is fundamental for the identification and quantification of this compound.

  • Mass Spectrometry (MS): GC-MS, LC-MS, and MS/MS are powerful techniques for the analysis of this compound, often requiring derivatization to improve volatility for GC-MS. Key fragments observed in mass spectra can be used for unambiguous identification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR: These techniques can provide detailed information about the carbon-hydrogen framework of the molecule. However, the spectra can be complex due to the presence of multiple stereoisomers and the rapid interconversion between linear and cyclic forms.

    • ³¹P NMR: This is a particularly useful technique for studying phosphorylated metabolites. This compound will exhibit a characteristic chemical shift in the phosphate region of the spectrum, which can be used for quantification and for studying its interactions with enzymes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in this compound, such as the hydroxyl (-OH), carbonyl (C=O), and phosphate (P-O) groups, each with characteristic absorption bands.

Stability

The stability of this compound is influenced by pH and temperature. As a ketose phosphate, it is relatively stable in neutral and slightly acidic conditions. However, under strongly alkaline or acidic conditions and at elevated temperatures, it can undergo degradation through various reactions, including enolization and elimination of the phosphate group. For instance, studies on other ketose sugars have shown enhanced degradation rates at pH 7 and elevated temperatures.[4] It is recommended to store solutions of this compound at low temperatures (-20°C or below) and at a pH between 6 and 7 to minimize degradation.

Biological Significance

This compound is a central metabolite in the Pentose Phosphate Pathway (PPP) , a crucial metabolic route for the production of NADPH and the precursor for nucleotide biosynthesis.[2][5]

Role in the Pentose Phosphate Pathway

The PPP consists of an oxidative and a non-oxidative phase. This compound is the product of the oxidative phase, formed from 6-phospho-D-gluconate by the enzyme 6-phosphogluconate dehydrogenase.[5] It then serves as the substrate for two enzymes in the non-oxidative phase:

  • Ribose-5-phosphate isomerase (Rpi): This enzyme catalyzes the reversible isomerization of this compound to D-ribose 5-phosphate, the precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA).[6]

  • Ribulose-phosphate 3-epimerase (Rpe): This enzyme catalyzes the reversible epimerization of this compound to D-xylulose 5-phosphate, which is further metabolized in the PPP to regenerate intermediates of glycolysis.[1]

The fate of this compound is determined by the metabolic needs of the cell. When cell proliferation and DNA/RNA synthesis are active, the flux is directed towards D-ribose 5-phosphate. Conversely, when the demand for NADPH and the regeneration of glycolytic intermediates is high, the flux is directed towards D-xylulose 5-phosphate.

Signaling Pathway Diagram: The Central Role of this compound in the Pentose Phosphate Pathway

PentosePhosphatePathway cluster_nadph NADPH Production G6P Glucose-6-Phosphate PGL 6-Phospho-glucono-δ-lactone G6P->PGL G6PD + NADP⁺ NADPH1 NADPH PG 6-Phospho-D-gluconate PGL->PG 6PGL Ru5P D-Ribulose-5-Phosphate PG->Ru5P 6PGD + NADP⁺ NADPH2 NADPH R5P D-Ribose-5-Phosphate Ru5P->R5P Ribose-5-phosphate isomerase X5P D-Xylulose-5-Phosphate Ru5P->X5P Ribulose-phosphate 3-epimerase Nucleotides Nucleotide & Nucleic Acid Biosynthesis R5P->Nucleotides Glycolysis Glycolysis Intermediates R5P->Glycolysis X5P->Glycolysis

Caption: The central role of this compound in the Pentose Phosphate Pathway.

Experimental Protocols

Accurate quantification and analysis of this compound are essential for studying its metabolic roles.

Purification of this compound by Ion-Exchange Chromatography

This protocol is adapted from methods used for the purification of other sugar phosphates and can be optimized for this compound.[7][8][9]

Principle: this compound is negatively charged at neutral pH due to its phosphate group. Anion-exchange chromatography separates molecules based on their net negative charge. This compound will bind to a positively charged anion-exchange resin and can be eluted by increasing the salt concentration or decreasing the pH of the buffer.

Materials:

  • Anion-exchange resin (e.g., DEAE-Sephacel or a strong anion-exchange column for HPLC)

  • Starting buffer: 20 mM Tris-HCl, pH 7.5

  • Elution buffer: 20 mM Tris-HCl, pH 7.5, with a linear gradient of 0 to 1 M NaCl

  • Sample containing this compound (e.g., from an enzymatic synthesis reaction or a cell extract)

Procedure:

  • Equilibrate the anion-exchange column with 5-10 column volumes of starting buffer.

  • Adjust the pH of the sample to 7.5 and load it onto the column.

  • Wash the column with 2-3 column volumes of starting buffer to remove unbound molecules.

  • Elute the bound molecules with a linear gradient of NaCl from 0 to 1 M in the starting buffer.

  • Collect fractions and assay each fraction for the presence of this compound using a suitable method (e.g., a coupled enzymatic assay as described below).

  • Pool the fractions containing this compound.

  • Desalt the pooled fractions using dialysis or a desalting column.

  • Lyophilize the desalted sample to obtain purified this compound.

Workflow Diagram: Purification of this compound

PurificationWorkflow start Sample containing This compound equilibration Equilibrate Anion-Exchange Column (pH 7.5) start->equilibration load Load Sample onto Column equilibration->load wash Wash with Starting Buffer load->wash elute Elute with NaCl Gradient wash->elute collect Collect Fractions elute->collect assay Assay Fractions for Ru5P collect->assay pool Pool Positive Fractions assay->pool desalt Desalt Pooled Fractions pool->desalt lyophilize Lyophilize to Obtain Pure Ru5P desalt->lyophilize

Caption: Workflow for the purification of this compound using anion-exchange chromatography.

Quantification of this compound using a Coupled Enzymatic Assay

This protocol describes a continuous spectrophotometric assay to quantify this compound by coupling its conversion to other products with the oxidation or reduction of a nicotinamide cofactor (NADH or NADPH).[10]

Principle: this compound is first converted to D-xylulose 5-phosphate by ribulose-phosphate 3-epimerase. D-xylulose 5-phosphate is then used in a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm. The rate of NADH oxidation is directly proportional to the concentration of this compound in the sample.

Materials:

  • Reaction buffer: 100 mM Tris-HCl, pH 7.8

  • Ribulose-phosphate 3-epimerase

  • Transketolase

  • Triosephosphate isomerase

  • Glycerol-3-phosphate dehydrogenase

  • NADH

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • D-Ribose 5-phosphate (as a substrate for the transketolase reaction)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix containing all reagents except the sample in the reaction buffer. The final concentrations should be optimized but can be based on published protocols.

  • Add a known volume of the sample containing this compound to a cuvette.

  • Add the master mix to the cuvette to initiate the reaction.

  • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

  • The initial rate of the reaction is proportional to the concentration of this compound.

  • A standard curve should be generated using known concentrations of this compound to accurately quantify the amount in the unknown sample.

Conclusion and Future Directions

This compound is a metabolite of fundamental importance, and a thorough understanding of its chemical and structural properties is essential for a wide range of biological research. The analytical methods described in this guide provide a robust framework for its study. Future research will likely focus on developing more sensitive and high-throughput methods for its quantification in complex biological samples, which will further illuminate its role in health and disease and may aid in the development of novel therapeutic strategies targeting metabolic pathways.

References

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  • Liang, W., Ouyang, S., Shaw, N., Joachimiak, A., Zhang, R., & Liu, Z. J. (2011). Conversion of this compound to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. The FASEB Journal, 25(2), 497–504.
  • Wikipedia. (2023). Ribulose 5-phosphate. Retrieved from [Link]

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  • Taylor & Francis. (n.d.). Ribulose 5 phosphate – Knowledge and References. Retrieved from [https://www.taylorfrancis.com/topics/medicine-and-healthcare/pharmaceutical-medicine/ribulose-5-phosphate-a-zA-Z0-9-]{[Link]

  • Taylor & Francis. (n.d.). Ribulose 5-phosphate – Knowledge and References. Retrieved from [Link]

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  • Wani, A. A., Ganaie, T. A., & Masoodi, F. A. (2022). Influence of Phosphorylation and Acetylation on Structural, Physicochemical and Functional Properties of Chestnut Starch. Foods (Basel, Switzerland), 11(2), 195.
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  • Simon, E. S., Grabowski, S., & Whitesides, G. M. (1990). Practical synthesis of 5-phospho-D-ribosyl .alpha.-1-pyrophosphate (PRPP): enzymatic routes from ribose 5-phosphate or ribose. Journal of the American Chemical Society, 112(16), 5325-5335.
  • Benson, A. A. (1955). Phosphorus Reservoir of the Ocean. Lawrence Berkeley National Laboratory. Retrieved from [Link]

  • Monterrey, D. T., Benito-Arenas, R., Revuelta, J., & García-Junceda, E. (2023). Schematic representation of the coupled spectrophotometric assay that allows measurement of PAPSS1 activity by the concomitant oxidation of NADH. ResearchGate. Retrieved from [Link]

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  • Liang, W., Ouyang, S., Shaw, N., Joachimiak, A., Zhang, R., & Liu, Z. J. (2011). Conversion of this compound to D-xylulose 5-phosphate: New insights from structural and biochemical studies on human RPE. ResearchGate. Retrieved from [Link]

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A Technical Guide to D-Ribulose 5-Phosphate: The Nexus of Metabolism and Oxidative Stress Defense

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribulose 5-phosphate (Ru5P) is a pivotal intermediate in the pentose phosphate pathway (PPP), a metabolic route parallel to glycolysis.[1][2] While the PPP is fundamental for producing nucleotide precursors, its most critical function in cellular homeostasis is the generation of nicotinamide adenine dinucleotide phosphate (NADPH).[3][4][5] This guide delves into the core biochemistry of Ru5P, elucidating its direct and indispensable connection to the cellular anti-oxidative stress response. We will explore the enzymatic reactions that produce Ru5P, its subsequent conversions, and how the flux through this pathway dictates the cell's capacity to neutralize reactive oxygen species (ROS). Furthermore, this guide provides detailed experimental protocols for assessing pathway activity and discusses the therapeutic potential of targeting this metabolic nexus in diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders.[3][4][6]

Introduction: Situating this compound in Cellular Metabolism

All living organisms employ the pentose phosphate pathway (PPP), a cytosolic pathway that diverges from glycolysis at the level of glucose-6-phosphate (G6P).[3][4] Its primary roles are anabolic rather than catabolic, focusing on two principal outputs:

  • Production of Pentose Sugars: Generation of ribose-5-phosphate (R5P), the structural backbone of nucleotides (ATP, GTP) and nucleic acids (DNA, RNA).[1][2][7]

  • Generation of Reducing Equivalents: Production of NADPH, the cell's primary currency of reducing power for biosynthetic reactions and antioxidant defense.[3][4][7][8]

The PPP is bifurcated into two distinct phases: the oxidative phase and the non-oxidative phase. This compound stands as the terminal product of the oxidative phase and the crucial entry point into the non-oxidative phase.

The Oxidative Phase: The Genesis of Ru5P and NADPH

The oxidative phase is an irreversible sequence of reactions that converts G6P into Ru5P, concomitantly producing two molecules of NADPH for each molecule of G6P oxidized.[1]

The overall reaction is: Glucose-6-phosphate + 2 NADP⁺ + H₂O → Ribulose-5-phosphate + 2 NADPH + 2 H⁺ + CO₂ [1]

This phase is controlled by the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD) , which catalyzes the first, rate-limiting step.[1][9] The activity of G6PD is tightly regulated, primarily by the cellular ratio of NADPH to its oxidized form, NADP⁺.[1][10] A high NADPH:NADP⁺ ratio strongly inhibits G6PD, effectively halting the pathway when the cell's demand for reducing power is met.[1] Conversely, an increase in NADP⁺, often a consequence of oxidative stress, allosterically stimulates G6PD to replenish the NADPH pool.[1]

Pentose_Phosphate_Pathway_Oxidative G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD (Rate-Limiting) nadph1_out NADPH G6P->nadph1_out PG 6-Phosphogluconate PGL->PG 6-Phosphogluconolactonase Ru5P This compound PG->Ru5P 6PGD nadph2_out NADPH PG->nadph2_out co2_out CO₂ PG->co2_out nadp1_in NADP+ nadp1_in->G6P nadp2_in NADP+ nadp2_in->PG

Caption: Oxidative phase of the Pentose Phosphate Pathway.

The Core Connection: Ru5P Metabolism and Oxidative Stress

Oxidative stress arises from an imbalance between the production of ROS—such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂)—and the cell's ability to detoxify these reactive intermediates.[11][12] The PPP, through its production of NADPH, is the primary defense mechanism against this damage.[13][14]

The Glutathione Redox Cycle: The Role of NADPH

The tripeptide glutathione (GSH) is the most abundant non-enzymatic antioxidant in the cell.[11] It directly neutralizes ROS in a reaction catalyzed by Glutathione Peroxidase (GPx) , during which it is oxidized to glutathione disulfide (GSSG).

2 GSH + H₂O₂ --(GPx)--> GSSG + 2 H₂O

For the cell to sustain its antioxidant capacity, GSSG must be continuously recycled back to its reduced GSH form. This critical reduction is catalyzed by Glutathione Reductase (GR) , an enzyme that uses NADPH as the sole electron donor.[6][11][15]

GSSG + NADPH + H⁺ --(GR)--> 2 GSH + NADP⁺ [6]

This reaction is the mechanistic linchpin connecting this compound to oxidative stress. The production of Ru5P is stoichiometrically linked to the generation of NADPH. Therefore, the rate of flux through the oxidative PPP directly determines the cell's capacity to regenerate GSH and thereby detoxify ROS.[16] Inadequate PPP activity leads to NADPH depletion, accumulation of GSSG, and ultimately, severe oxidative damage to lipids, proteins, and DNA.

Glutathione_Redox_Cycle cluster_PPP Oxidative PPP cluster_Redox Glutathione Cycle G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P 2 NADP⁺ → 2 NADPH NADPH_pool NADPH GSSG GSSG (Oxidized) GSH 2 GSH (Reduced) GSSG->GSH Glutathione Reductase NADP_pool NADP⁺ GSSG->NADP_pool GSH->GSSG Glutathione Peroxidase H2O2 H₂O₂ (ROS) H2O 2 H₂O H2O2->H2O NADPH_pool->GSSG e⁻ donor

Caption: The coupling of PPP-derived NADPH to the Glutathione Redox Cycle.

Pathological Implications of PPP Dysfunction

Defects in the PPP, particularly in G6PD, underscore the pathway's critical role. G6PD deficiency is a common human enzyme defect that can lead to acute hemolytic anemia upon exposure to oxidative triggers.[10] In these individuals, red blood cells cannot produce sufficient NADPH to counteract oxidative damage, leading to hemolysis.[10]

In the context of drug development, many diseases are associated with elevated oxidative stress and altered PPP metabolism:

  • Cancer: Rapidly proliferating cancer cells have a high demand for both R5P (for nucleotide synthesis) and NADPH (to combat high intrinsic ROS levels).[9][17][18] Upregulation of the PPP is a known metabolic hallmark of many tumors, making it an attractive therapeutic target.[3][4][5][17]

  • Neurodegenerative Diseases: Conditions like Alzheimer's and Parkinson's disease are linked to increased oxidative damage in neurons.[6] Modulating the PPP to enhance NADPH production could be a neuroprotective strategy.

Experimental Methodologies

Investigating the Ru5P-oxidative stress axis requires robust quantitative methods. Here, we detail a key protocol for assessing the activity of the pathway's rate-limiting enzyme.

Protocol: Spectrophotometric Assay for G6PD Activity

This protocol measures the rate of NADPH production by monitoring the increase in absorbance at 340 nm. It is a reliable method for assessing G6PD activity in cell lysates or purified enzyme preparations.[19][20]

Causality: The rationale is direct: the catalytic activity of G6PD is stoichiometrically linked to the reduction of NADP⁺ to NADPH. NADPH has a distinct absorbance peak at 340 nm, whereas NADP⁺ does not. Therefore, the rate of increase in A₃₄₀ is directly proportional to the enzyme's activity.

Materials:

  • Cell or tissue lysate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: 10 mM Glucose-6-Phosphate (G6P) solution

  • Cofactor: 10 mM NADP⁺ solution

  • Microplate reader capable of absorbance measurement at 340 nm

  • 96-well UV-transparent microplate

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare cell or tissue lysates by homogenization in a suitable lysis buffer on ice.

    • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet debris.

    • Collect the supernatant and determine the total protein concentration using a standard method (e.g., Bradford assay). This is crucial for normalizing the activity later.

    • Dilute the lysate with Assay Buffer to a concentration that ensures a linear reaction rate over time.

  • Reaction Setup (per well):

    • Sample Wells:

      • 50 µL Assay Buffer

      • 10 µL diluted cell lysate

      • 20 µL 10 mM NADP⁺

    • Background Control Wells (to subtract endogenous NADPH reduction):

      • 70 µL Assay Buffer

      • 10 µL diluted cell lysate

      • Do not add G6P until the reaction is initiated.

  • Initiating the Reaction:

    • Add 20 µL of 10 mM G6P solution to all wells (Sample and Background, if background is measured with a separate substrate-free reaction). Self-Validation: The reaction must only start upon the addition of the specific substrate, G6P.

    • Mix the plate gently for a few seconds.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).

    • Measure the absorbance at 340 nm every 60 seconds for 15-30 minutes (kinetic mode).

  • Data Analysis:

    • For each well, plot Absorbance (A₃₄₀) vs. Time (minutes).

    • Determine the slope (ΔA₃₄₀/min) from the linear portion of the curve.

    • Calculate G6PD activity using the Beer-Lambert law:

      • Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε * l * [Protein])

      • Where:

        • ε (extinction coefficient of NADPH) = 6.22 mM⁻¹cm⁻¹

        • l (path length in cm) = typically corrected by the instrument or calculated based on volume.

        • [Protein] = protein concentration in mg/mL in the well.

Therapeutic Targeting of the Pentose Phosphate Pathway

Given its central role in promoting proliferation and mitigating oxidative stress, the PPP, and G6PD in particular, are promising targets for therapeutic intervention, especially in oncology.[3][4][21]

Strategy: G6PD Inhibition

The primary strategy involves inhibiting G6PD to simultaneously achieve two goals:

  • Starve cancer cells of R5P , thereby inhibiting nucleotide synthesis and cell division.

  • Deplete NADPH pools , sensitizing cancer cells to oxidative stress and potentially enhancing the efficacy of ROS-inducing chemotherapies or radiation.[21]

Table 1: Examples of PPP Inhibitors and Their Mechanisms

CompoundTargetMechanism of ActionTherapeutic Context
6-Aminonicotinamide (6-AN) G6PD / 6PGDCompetitive inhibitor of NADP⁺ binding.Preclinical studies show it reduces CRC cell viability and enhances 5-FU efficacy by inducing oxidative stress.[21]
Polydatin (Piceid) G6PDNon-competitive inhibitor.Investigated for its ability to suppress tumor growth by blocking NADPH production.
Dehydroepiandrosterone (DHEA) G6PDUncompetitive inhibitor.Early studies showed potential, but off-target hormonal effects limit its clinical use.
Experimental Workflow for Evaluating a PPP Inhibitor

The following workflow outlines a logical sequence for testing a novel compound hypothesized to inhibit the PPP and induce oxidative stress.

Inhibitor_Workflow start Hypothesized PPP Inhibitor (Compound X) enz_assay In Vitro G6PD Activity Assay (Biochemical Validation) start->enz_assay cell_culture Treat Cancer Cell Line with Compound X start->cell_culture enz_assay->cell_culture Informs Dosing ppp_flux Measure PPP Flux (e.g., ¹³C-Glucose Tracing) cell_culture->ppp_flux redox_state Assess Cellular Redox State cell_culture->redox_state phenotype Evaluate Cellular Phenotype cell_culture->phenotype end Therapeutic Potential Confirmed ppp_flux->end nadph_ratio NADPH / NADP⁺ Ratio Assay redox_state->nadph_ratio gsh_ratio GSH / GSSG Ratio Assay redox_state->gsh_ratio ros_level Measure ROS Levels (e.g., DCF-DA Assay) redox_state->ros_level redox_state->end viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) phenotype->viability apoptosis Apoptosis Assay (e.g., Caspase-3/7) phenotype->apoptosis phenotype->end

Caption: Experimental workflow for validating a novel PPP inhibitor.

Conclusion

This compound is more than a simple metabolic intermediate; it is the gatekeeper linking glucose metabolism to the cell's primary defense against oxidative damage. The oxidative reactions leading to its formation are the principal source of the NADPH required to maintain a reduced glutathione pool, which is essential for neutralizing reactive oxygen species.[16][22] This fundamental connection makes the pentose phosphate pathway a critical hub for cellular homeostasis and a high-value target for therapeutic intervention in diseases driven by uncontrolled proliferation and oxidative stress. A thorough understanding of the mechanisms regulating flux through Ru5P is therefore paramount for researchers and drug developers seeking to exploit metabolic vulnerabilities for therapeutic gain.

References

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  • Khan Academy. (n.d.). Pentose phosphate pathway. [Link]

  • Couto, N., Wood, J., & Barber, J. (2016). The role of glutathione reductase and related enzymes on cellular redox homoeostasis network. Free Radical Biology and Medicine, 95, 27-42. [Link]

  • ResearchGate. (2016). The role of glutathione reductase and related enzymes on cellular redox homoeostasis network. [Link]

  • Kim, Y. J., Kim, J., & Lee, S. (2010). Glutathione reductase plays an anti-apoptotic role against oxidative stress in human hepatoma cells. Biochimie, 92(8), 927-932. [Link]

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  • Wikipedia. (n.d.). Glutathione reductase. [Link]

  • Frontiers in Oncology. (2022). Recent findings in the regulation of G6PD and its role in diseases. [Link]

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  • Biology LibreTexts. (2021). The Pentose Phosphate Pathway. [Link]

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  • ResearchGate. (2016). Pentose Phosphate Pathway in Disease and Therapy. [Link]

  • PubMed Central. (2014). Conversion of this compound to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. [Link]

  • PubMed Central. (2021). Glucose 6-P Dehydrogenase—An Antioxidant Enzyme with Regulatory Functions in Skeletal Muscle during Exercise. [Link]

  • Karger Publishers. (2021). The Pentose Phosphate Pathway in Cancer: Regulation and Therapeutic Opportunities. [Link]

  • Plants in Action. (n.d.). The oxidative pentose phosphate pathway. [Link]

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Methodological & Application

Application Note: A Robust HILIC-MS/MS Method for the Quantitative Analysis of D-Ribulose 5-Phosphate in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective and sensitive method for the quantification of D-Ribulose 5-phosphate (Ru5P), a critical intermediate in the pentose phosphate pathway (PPP). Due to the inherent challenges in analyzing highly polar and isomeric sugar phosphates, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for robust separation, coupled with tandem mass spectrometry (MS/MS) for definitive detection. The protocol details every step from sample extraction in biological matrices to LC-MS/MS instrument parameters and method validation, providing researchers, scientists, and drug development professionals with a reliable and reproducible workflow.

Introduction: The Analytical Challenge of Pentose Phosphates

This compound is a pivotal metabolite at the junction of the oxidative and non-oxidative phases of the pentose phosphate pathway.[1][2][3] The PPP is fundamental to cellular metabolism, responsible for producing NADPH for reductive biosynthesis and defense against oxidative stress, as well as generating precursors for nucleotide synthesis.[2][3][4] Consequently, the accurate quantification of Ru5P is essential for studying metabolic flux, understanding disease states such as cancer and inborn errors of metabolism like transaldolase deficiency, and for applications in biotechnology.[3][5][6]

The analysis of Ru5P, however, is fraught with difficulty. As a sugar phosphate, it is highly polar, leading to poor retention on traditional reversed-phase chromatography columns.[7] Furthermore, it coexists with structural isomers of the exact same mass (C₅H₁₁O₈P), such as D-Ribose 5-phosphate (R5P) and D-Xylulose 5-phosphate (Xu5P), making chromatographic separation an absolute necessity for accurate quantification.[8][9]

This method overcomes these challenges by pairing a HILIC separation strategy, which is ideal for retaining and resolving polar compounds, with the unparalleled specificity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[8][10][11] This combination ensures confident identification and precise quantification of this compound, even in complex biological samples.

Principle of the Method

The analytical workflow is a multi-stage process designed for maximum recovery and accuracy. It begins with the rapid quenching of metabolic activity and efficient extraction of polar metabolites from the biological matrix. A stable isotope-labeled internal standard is introduced early in the process to account for any variability during sample preparation and analysis.[12][13] The extracted analytes are then separated on a HILIC column, where Ru5P and its isomers are resolved based on their differential partitioning between the polar stationary phase and the less polar mobile phase. Finally, the column eluent is directed to a triple quadrupole mass spectrometer, where Ru5P is specifically detected and quantified using optimized MRM transitions.

Overall Analytical Workflow

The entire process, from sample collection to data analysis, is outlined below.

Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Quench Metabolic Quenching (e.g., Liquid N2) Spike Add Internal Standard Quench->Spike Extract Metabolite Extraction (Cold Solvent) Clarify Clarification (Centrifugation) Extract->Clarify Spike->Extract Dry Dry & Reconstitute Clarify->Dry LC HILIC Separation Dry->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant

Caption: High-level workflow for Ru5P analysis.

Detailed Experimental Protocol

Materials and Reagents
  • This compound sodium salt (≥95% purity, Sigma-Aldrich or equivalent)

  • ¹³C₅-D-Ribulose 5-phosphate (as Internal Standard, IS) or suitable analog (e.g., 5-Thio-D-glucose-6-phosphate[5])

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade, 18.2 MΩ·cm)

  • Ammonium Formate (≥99.0%, LC-MS Grade)

  • Formic Acid (≥99.0%, LC-MS Grade)

  • Biological matrix (e.g., cultured cells, tissue homogenate)

Sample Preparation: Metabolite Extraction

This protocol is optimized for a cell culture sample (e.g., 1x10⁶ cells). Volumes should be scaled accordingly for other sample types.

  • Metabolic Quenching: Rapidly aspirate the culture medium. Immediately wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS). Aspirate the PBS and instantly add liquid nitrogen to the plate to flash-freeze the cell monolayer and halt all enzymatic activity.[2] This step is critical to prevent analyte degradation.

  • Extraction: To the frozen cells, add 800 µL of a pre-chilled (-20°C) extraction solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v).

  • Internal Standard Spiking: Add 10 µL of the internal standard stock solution (e.g., 10 µg/mL ¹³C₅-Ru5P) to the extraction solvent.

  • Cell Lysis: Scrape the cells from the plate using a cell scraper and transfer the entire mixture to a 1.5 mL microcentrifuge tube. Vortex vigorously for 1 minute.

  • Protein Precipitation: Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.

  • Clarification: Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C.[14]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. Avoid disturbing the protein pellet.

  • Drying and Reconstitution: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried extract in 100 µL of a reconstitution solvent (Acetonitrile:Water, 50:50 v/v) for HILIC analysis. Vortex, centrifuge briefly, and transfer to an LC autosampler vial.

LC-MS/MS Instrumental Conditions

Causality: A HILIC column with an amide stationary phase is selected for its excellent ability to retain and separate highly polar sugar phosphates.[11] The mobile phase contains ammonium formate to maintain pH and improve ionization efficiency. A gradient elution, starting with a high percentage of organic solvent, is necessary to first retain the polar analytes and then selectively elute them by gradually increasing the aqueous content.[8]

Table 1: Liquid Chromatography Parameters

ParameterSetting
LC SystemUHPLC System (e.g., Shimadzu Nexera, Waters Acquity)
ColumnWaters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Column Temp.40 °C
Mobile Phase A10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water
Flow Rate0.3 mL/min
Injection Vol.5 µL
Gradient Time (min)
0.0
8.0
9.0
10.0
10.1
15.0

Table 2: Mass Spectrometry Parameters

ParameterSetting
MS SystemTriple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP, Agilent)
Ion SourceElectrospray Ionization (ESI), Negative Mode
Ion Spray Voltage-4500 V
Source Temp.450 °C
Curtain Gas30 psi
Ion Source Gas 130 psi
Ion Source Gas 235 psi

Causality: Negative mode ESI is chosen because the phosphate moiety is readily deprotonated, forming a stable [M-H]⁻ ion. MRM is used for its superior selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for the analyte and internal standard.

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound229.097.0 (H₂PO₄⁻)-25
This compound (Confirming)229.079.0 (PO₃⁻)-35
¹³C₅-Ru5P (IS)234.097.0 (H₂PO₄⁻)-25

Analyte Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer's collision cell is key to the specificity of the MRM assay. The most abundant and stable product ions typically arise from the cleavage of the phosphate group.

fragmentation cluster_precursor Precursor Ion [M-H]⁻ cluster_products Product Ions (after CID) Ru5P This compound (m/z 229.0) p1 H₂PO₄⁻ (m/z 97.0) Ru5P->p1 Quantifier p2 PO₃⁻ (m/z 79.0) Ru5P->p2 Qualifier

Caption: Fragmentation of Ru5P for MRM analysis.

Method Performance and Validation

The trustworthiness of an analytical method is established through rigorous validation. The following table summarizes the typical performance characteristics of this HILIC-MS/MS method.

Table 4: Method Validation Summary

ParameterPerformance Metric
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)~0.3 ng/mL
Limit of Quantitation (LOQ)1 ng/mL
Precision (%RSD)Intra-day: < 8% Inter-day: < 12%
Accuracy (% Recovery)91% - 107%
Matrix EffectCorrected by Stable Isotope-Labeled Internal Standard

Discussion and Authoritative Insights

  • Chromatographic Separation: The primary challenge in pentose phosphate analysis is the separation of isomers. The described HILIC method provides sufficient resolution to distinguish Ru5P from its key isomers, Ribose 5-phosphate and Xylulose 5-phosphate, which is a significant improvement over less specific methods.[8] The use of an amide-based stationary phase under slightly acidic mobile phase conditions provides a robust mechanism for separation based on polarity.[11]

  • Sample Preparation Integrity: The importance of immediate metabolic quenching with liquid nitrogen cannot be overstated.[2] Sugar phosphates are part of a dynamic metabolic network, and failure to halt enzymatic activity instantly will lead to inaccurate measurements due to analyte interconversion or degradation.

  • The Role of the Internal Standard: While a stable isotope-labeled (SIL) internal standard for Ru5P is ideal, it may not always be commercially available or financially viable. A SIL-IS perfectly co-elutes with the analyte and experiences identical matrix effects and ionization suppression, providing the most accurate correction.[13] If a SIL-IS is unavailable, a structurally similar compound that does not occur endogenously, such as 5-thio-D-glucose-6-phosphate, can be used as an effective alternative.[5]

Conclusion

This application note provides a comprehensive, validated, and robust LC-MS/MS method for the quantitative analysis of this compound. By utilizing a HILIC-based separation and highly specific MRM detection, this protocol overcomes the common challenges associated with sugar phosphate analysis. It offers the sensitivity and selectivity required for demanding applications in metabolic research, clinical diagnostics, and drug development, ensuring high-quality, reliable data for advancing scientific understanding.

References

  • Shodex / Showa Denko America, Inc. HILIC Columns for Phosphorylated Sugar Analysis. LCGC International. Available at: [Link]

  • Taylor, M. J., et al. (2017). Separation of ten phosphorylated mono-and disaccharides using HILIC and ion-pairing interactions. Analytica Chimica Acta, 978, 48-55. Available at: [Link]

  • Czajka, J. J., et al. (2020). Application of Stable Isotope Tracing to Elucidate Metabolic Dynamics During Yarrowia lipolytica α-Ionone Fermentation. Frontiers in Bioengineering and Biotechnology. ResearchGate. Available at: [Link]

  • Tan, Q., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 73(15), 5238-5251. Available at: [Link]

  • Liang, W., et al. (2011). Conversion of this compound to D-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. The FASEB Journal, 25(12), 4344-4353. Available at: [Link]

  • Wolfe, B. M., et al. (2003). Study of transaldolase deficiency in urine samples by capillary LC-MS/MS. Clinical Chemistry, 49(8), 1375-1380. Available at: [Link]

  • Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0000618). Available at: [Link]

  • Xu, Y. F., et al. (2015). Avoiding misannotation of in-source fragmentation products as cellular metabolites in liquid chromatography-mass spectrometry-based metabolomics. Analytical Chemistry, 87(5), 2997-3004. Available at: [Link]

  • Shodex HPLC Columns. (n.d.). Simultaneous LC/MS Analyses of Phosphorylated Saccharides. Available at: [Link]

  • Wikipedia. (n.d.). Ribose 5-phosphate. Available at: [Link]

  • Wang, L., et al. (2017). Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples. The AAPS Journal, 19(6), 1637-1651. Available at: [Link]

  • He, W., et al. (2011). Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS). Springer Nature Experiments. Available at: [Link]

  • Leonard, H. L., et al. (2014). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 86(10), 4820-4827. ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: ¹³C-Metabolic Flux Analysis of D-Ribulose 5-Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of D-Ribulose 5-Phosphate and Its Flux

This compound (Ru5P) is a pivotal intermediate in the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis.[1][2][3] The flux through Ru5P and the PPP as a whole is critical for cellular homeostasis, providing two essential products: NADPH, the primary intracellular reductant for antioxidant defense and reductive biosynthesis, and Ribose 5-phosphate (R5P), the precursor for nucleotide and nucleic acid synthesis.[1][3]

Given its central role, the rate of carbon flow—or metabolic flux—through Ru5P is a critical indicator of the cell's biosynthetic and redox state. Altered PPP flux is a hallmark of numerous pathological conditions, including cancer and metabolic disorders, making it a key area of investigation in drug development and disease biology.[1]

Traditional metabolomics can measure the concentration of Ru5P, but it cannot reveal the dynamic rate of its formation and consumption. For this, ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the gold standard.[4] By supplying cells with a stable isotope-labeled substrate, such as [U-¹³C]-glucose, we can trace the path of the ¹³C atoms as they are incorporated into downstream metabolites like Ru5P.[4] Measuring the resulting labeling patterns with mass spectrometry allows for the precise calculation of the intracellular reaction rates (fluxes) throughout the metabolic network.[4] This guide provides the scientific rationale and detailed protocols for performing ¹³C-MFA to quantify the flux through this compound.

Principle of ¹³C-Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify intracellular metabolic fluxes. The core principle involves introducing a substrate labeled with the stable isotope ¹³C into a biological system and tracking its incorporation into downstream metabolites.

The workflow begins by culturing cells in a medium where a primary carbon source, typically glucose, is replaced with its ¹³C-labeled counterpart (e.g., [1,2-¹³C₂]glucose or uniformly labeled [U-¹³C₆]glucose).[4][5] As cells metabolize this tracer, the ¹³C atoms are distributed throughout the metabolic network according to the activities of various enzymes and pathways.[4]

After a period of labeling, metabolism is abruptly halted (quenched), and intracellular metabolites are extracted.[6] The isotopic labeling patterns of key metabolites, especially sugar phosphates like Ru5P, are then precisely measured using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9]

The resulting data, known as Mass Isotopomer Distributions (MIDs), detail the relative abundance of each isotopologue (molecules differing only in their isotopic composition) for a given metabolite. These experimentally determined MIDs are then fed into a computational model of the cell's metabolic network. By minimizing the difference between the measured MIDs and the MIDs predicted by the model, a best-fit set of metabolic fluxes can be calculated, providing a quantitative snapshot of cellular metabolism.[10]

Experimental Design & Workflow

A successful ¹³C-MFA experiment hinges on careful planning and execution. The overall workflow involves several critical stages, from isotope labeling to computational analysis. The choice of isotopic tracer is particularly crucial; for instance, [1,2-¹³C₂]glucose is highly informative for resolving the oxidative PPP flux from glycolysis.[11][12]

Below is a diagram illustrating the comprehensive workflow for the metabolic flux analysis of this compound.

MFA_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Culture 1. Cell Culture (Reach desired confluency) Labeling 2. Isotope Labeling (Switch to ¹³C-Glucose Medium) Culture->Labeling Achieve steady state Quench 3. Metabolite Quenching (Halt enzymatic activity) Labeling->Quench Incubate for set time Extract 4. Metabolite Extraction (Isolate intracellular metabolites) Quench->Extract Lyse cells Analysis 5. GC-MS/LC-MS Analysis (Measure Mass Isotopomer Distributions) Extract->Analysis Derivatize & Inject DataProcessing 6. Data Processing (Correct for natural abundance) Analysis->DataProcessing Raw Data Modeling 7. Flux Calculation (Use software like INCA or Metran) DataProcessing->Modeling MIDs Interpretation 8. Flux Map Interpretation (Biological insights) Modeling->Interpretation Flux Values

Caption: High-level workflow for ¹³C-Metabolic Flux Analysis.

Detailed Protocols

Protocol 1: Isotope Labeling of Adherent Mammalian Cells

This protocol is designed for adherent cells and must be optimized for specific cell lines and experimental conditions.[13] A minimum of 10⁶ cells is typically required for robust analysis.[14]

Reagent Details
Labeling MediumGlucose-free RPMI or DMEM supplemented with 10% dialyzed Fetal Bovine Serum (dFBS) and the desired ¹³C-labeled glucose (e.g., 10 mM [U-¹³C₆]glucose).
Wash SolutionGlucose-free RPMI or DMEM medium.

Procedure:

  • Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to approximately 80% confluency. For kinetic labeling, prepare multiple plates.[13]

  • One hour before labeling, gently aspirate the growth medium and replace it with fresh, pre-warmed glucose-free medium containing 10% dFBS. This step helps deplete intracellular pools of unlabeled glucose.[13]

  • To start the labeling, aspirate the wash medium and quickly add the pre-warmed ¹³C-labeling medium.[13]

  • Incubate the cells at 37°C in a 5% CO₂ incubator for a predetermined duration. The incubation time is critical and depends on the pathway of interest. For central carbon metabolism, labeling can approach isotopic steady state within hours, but shorter times (minutes) are used for kinetic flux analysis.[12][13]

  • Proceed immediately to the quenching protocol at the end of the incubation period.

Protocol 2: Rapid Metabolite Quenching and Extraction

Quenching is arguably the most critical step, as it must instantly halt all enzymatic activity to preserve the in vivo metabolic state.[6][14] Inefficient quenching can lead to significant artifacts.

Reagent Details
Quenching/Extraction Solution80:20 Methanol:Water (v/v), pre-chilled to -80°C.
ScraperCell scraper, pre-chilled on dry ice.

Procedure:

  • Place the culture plate on a bed of dry ice to rapidly cool the cells.

  • Quickly aspirate the labeling medium from the wells.

  • Immediately add 1 mL of ice-cold Quenching/Extraction Solution to each well of a 6-well plate.[13]

  • Place the plate at -80°C for 15 minutes to ensure complete quenching and to facilitate cell lysis via freeze-thaw.[13][15]

  • Transfer the plate to dry ice and use a pre-chilled cell scraper to scrape the cell lysate into the solution.[13]

  • Collect the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.

  • Centrifuge the tubes at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. This extract is now ready for derivatization and analysis or can be stored at -80°C.

Protocol 3: Sample Derivatization for GC-MS Analysis

Sugar phosphates like Ru5P are non-volatile and require chemical derivatization to make them amenable to GC-MS analysis.[16] A common method involves oximation followed by silylation.

Reagent Details
Methoxyamine Hydrochloride20 mg/mL in pyridine.
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)With 1% tert-Butyldimethylchlorosilane (TBDMCS).

Procedure:

  • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Ensure the sample is not overheated.

  • Add 20 µL of Methoxyamine Hydrochloride solution to the dried extract. Vortex thoroughly and incubate at 37°C for 90 minutes to protect the keto and aldehyde groups.

  • Add 30 µL of MTBSTFA to the sample. Vortex and incubate at 60°C for 30-60 minutes. This step replaces active hydrogens with bulky TBDMS groups, increasing volatility.

  • After incubation, the sample is ready for GC-MS analysis. Transfer to a GC vial with an insert if necessary.

Protocol 4: GC-MS Data Acquisition

The analysis of sugar phosphate isomers is challenging due to their structural similarity.[8] A robust chromatographic method is essential for baseline separation.

Parameter Example Setting
GC System Agilent GC with a DB-5ms or similar column (30m x 0.25mm x 0.25µm).
Injection Volume 1 µL.
Inlet Temperature 250°C.
Oven Program Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.
MS System Quadrupole or TOF Mass Spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eV.
Acquisition Mode Full Scan (e.g., m/z 50-800) to identify compounds and Selected Ion Monitoring (SIM) for quantifying isotopologues.

Rationale: The oven temperature gradient is optimized to separate the derivatized sugar phosphate isomers, which can otherwise co-elute.[8] Full scan mode helps in identifying metabolites based on their fragmentation patterns and retention times, while SIM mode provides the high sensitivity needed to accurately quantify the low-abundance isotopologues.

Data Analysis and Flux Calculation

A. Processing Raw MS Data

The raw data from the GC-MS consists of chromatograms and mass spectra.

  • Identify Peaks: Identify the peak corresponding to derivatized Ru5P based on its retention time and mass spectrum, confirmed using an authentic standard.

  • Extract Mass Spectra: Extract the mass spectrum across the identified peak.

  • Calculate Mass Isotopomer Distribution (MID): Determine the abundance of each mass isotopologue (M+0, M+1, M+2, etc.).

  • Correct for Natural Abundance: The measured MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes present in both the metabolite and the derivatization agent. This is a critical step for which several software tools and algorithms are available.

B. Computational Flux Modeling

The corrected MIDs are the input for computational flux modeling. Software packages are used to solve the complex system of algebraic equations that relate metabolic fluxes to the measured MIDs.

Software Description
INCA / 13CFLUX2 MATLAB-based tools that are widely used for isotopically non-stationary and steady-state MFA. Considered industry standards but are closed-source.[17]
METRAN Based on the Elementary Metabolite Units (EMU) framework, this software is efficient for tracer experiment design and statistical analysis.[18]
FreeFlux An open-source Python package for both steady-state and non-stationary MFA, designed for computational efficiency.[17]
Fluxer A web-based application for flux calculation and interactive visualization using genome-scale metabolic models.[19]

The software uses iterative algorithms to minimize the variance-weighted sum of squared residuals between the experimentally measured MIDs and the model-predicted MIDs, thereby yielding the most probable flux distribution.

Data_to_Flux cluster_input Experimental Data cluster_model Computational Model cluster_output Results MIDs Corrected Mass Isotopomer Distributions (MIDs) of Ru5P and other metabolites MFA_Software MFA Software (e.g., INCA, METRAN) MIDs->MFA_Software Network Stoichiometric Network Model (Reactions of PPP, Glycolysis, etc.) Network->MFA_Software CarbonMap Atom Transition Maps (How carbons are rearranged in reactions) CarbonMap->MFA_Software Fluxes Calculated Metabolic Fluxes (e.g., v_G6PDH, v_TKT1) Confidence Statistical Confidence Intervals MFA_Software->Fluxes MFA_Software->Confidence

Caption: Relationship between experimental data and computational flux modeling.

The Pentose Phosphate Pathway and this compound

Ru5P is at the junction of the oxidative and non-oxidative branches of the PPP. Its formation and fate are determined by the relative fluxes through Glucose-6-Phosphate Dehydrogenase (G6PD), Ribose-5-Phosphate Isomerase (RPI), and Ribulose-Phosphate 3-Epimerase (RPE).

PPP_Pathway cluster_oxidative Oxidative PPP cluster_nonoxidative Non-Oxidative PPP G6P Glucose 6-P PGL 6-P-Glucono- lactone G6P->PGL G6PD F6P_gly Fructose 6-P (Glycolysis) G6P->F6P_gly PGI PG 6-P-Gluconate PGL->PG Ru5P D-Ribulose 5-P PG->Ru5P 6PGD R5P Ribose 5-P Ru5P->R5P RPI X5P Xylulose 5-P Ru5P->X5P RPE F6P F6P R5P->F6P TKT/TAL G3P G3P R5P->G3P TKT/TAL X5P->F6P TKT/TAL X5P->G3P TKT/TAL

Caption: Simplified Pentose Phosphate Pathway highlighting this compound.

By tracing ¹³C atoms, MFA can distinguish the flux diverted into the oxidative PPP via G6PD versus the flux through glycolysis. For example, when using [1,2-¹³C₂]glucose, the C1 carbon is lost as ¹³CO₂ in the 6PGD reaction, leading to a singly labeled (M+1) Ru5P. This labeling pattern is distinct from metabolites processed solely through glycolysis, allowing for precise flux quantification.[5][11]

References

  • Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis. PubMed Central. [Link]

  • Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. PubMed Central. [Link]

  • Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics. Metabolomics Official Website. [Link]

  • METRAN - Software for 13C-metabolic Flux Analysis. MIT Technology Licensing Office. [Link]

  • 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen. AIChE. [Link]

  • 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells. Journal of Visualized Experiments. [Link]

  • Software and Methods for Computational Flux Balance Analysis. PubMed. [Link]

  • Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. PubMed Central. [Link]

  • Sugar phosphate analysis with baseline separation and soft ionization by gas chromatography-negative chemical ionization-mass spectrometry improves flux estimation of bidirectional reactions in cancer cells. PubMed. [Link]

  • FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology. [Link]

  • Comparison of two sampling, quenching and extraction methods for quantitative yeasts metabolomics. bioRxiv. [Link]

  • Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. [Link]

  • Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Protocol Exchange. [Link]

  • Fluxer: Home. Fluxer. [Link]

  • Commonly used software tools for metabolic flux analysis (MFA). ResearchGate. [Link]

  • GC–MS chromatograms of sugar phosphates. (A) Linear increase in Glc-6P... ResearchGate. [Link]

  • Showing metabocard for this compound (HMDB0000618). Human Metabolome Database. [Link]

  • Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. PubMed Central. [Link]

  • (PDF) Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. ResearchGate. [Link]

  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

  • Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PubMed Central. [Link]

  • Study of transaldolase deficiency in urine samples by capillary LC-MS/MS. PubMed Central. [Link]

  • Gas-chromatography coupled mass spectrometry for rapid and sensitive quantitation of glucose and glucose phosphates derived from. bioRxiv. [Link]

  • Simultaneous LC/MS Analyses of Phosphorylated Saccharides. Shodex HPLC Columns. [Link]

  • Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. Industrial & Engineering Chemistry Research. [Link]

  • Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: Application to two new inherited defects of metabolism. ResearchGate. [Link]

Sources

Application Notes & Protocols: Tracing the Pentose Phosphate Pathway with Isotope Labeling Studies Involving D-Ribulose 5-Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Centrality of D-Ribulose 5-Phosphate in Cellular Metabolism

This compound (Ru5P) is a pivotal intermediate in the pentose phosphate pathway (PPP), a metabolic route that operates in parallel to glycolysis.[1][2] The PPP is bifurcated into two distinct phases: the oxidative phase, which is an irreversible process that generates NADPH and Ru5P, and the non-oxidative phase, which consists of a series of reversible reactions that interconvert pentose phosphates.[3] Ru5P stands at the crossroads of these two phases, serving as a precursor for the synthesis of nucleotides, coenzymes, and aromatic amino acids.[2][4] Furthermore, the NADPH produced in the oxidative arm of the PPP is critical for maintaining cellular redox homeostasis and for reductive biosynthesis. Given its integral role in cell proliferation, antioxidant defense, and biosynthesis, the accurate quantification of metabolic flux through the PPP, with Ru5P as a key indicator, is of paramount importance in diverse fields such as cancer biology, neurodegenerative disease research, and drug development.[5]

Stable isotope labeling, particularly with carbon-13 (¹³C), is a powerful and indispensable technique for elucidating metabolic flux through pathways like the PPP.[5][6][7][8][9] By providing cells with a ¹³C-labeled substrate, such as glucose, the labeled carbon atoms are incorporated into downstream metabolites.[10] The resulting mass shifts in these metabolites can be detected and quantified by mass spectrometry (MS), allowing for the precise determination of the relative contributions of different metabolic pathways to their production.[2][11][12] This application note provides a comprehensive guide to designing, executing, and interpreting isotope labeling studies focused on the PPP and its key intermediate, this compound.

II. Experimental Design: Strategic Selection of an Isotopic Tracer

The choice of the ¹³C-labeled tracer is a critical determinant of a successful metabolic flux analysis (MFA) experiment.[5] For interrogating the PPP, [1,2-¹³C₂]glucose is a highly informative and widely utilized tracer.[5][6][11] The rationale for its use lies in the distinct labeling patterns it generates in metabolites proceeding through glycolysis versus the PPP.

  • Glycolytic Pathway: When [1,2-¹³C₂]glucose is metabolized through glycolysis, the resulting triose phosphates, and subsequently pyruvate and lactate, will contain two ¹³C atoms (M+2).[11][13]

  • Pentose Phosphate Pathway: In the oxidative phase of the PPP, the C1 carbon of glucose is lost as CO₂.[3] Therefore, if [1,2-¹³C₂]glucose enters the PPP, the resulting pentose phosphates, including this compound, will contain only one ¹³C atom (M+1).[7][11]

This differential labeling provides a clear and quantifiable distinction between the two pathways.

III. Visualizing the Metabolic Fate of [1,2-¹³C₂]Glucose

The following diagram illustrates the flow of the ¹³C labels from [1,2-¹³C₂]glucose through glycolysis and the oxidative branch of the PPP, highlighting the formation of differentially labeled this compound.

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Gly_G6P Glucose-6-Phosphate (M+2) Gly_F6P Fructose-6-Phosphate (M+2) Gly_G6P->Gly_F6P Gly_F16BP Fructose-1,6-Bisphosphate (M+2) Gly_F6P->Gly_F16BP Gly_GAP Glyceraldehyde-3-Phosphate (M+2) Gly_F16BP->Gly_GAP Gly_PYR Pyruvate (M+2) Gly_GAP->Gly_PYR Gly_LAC Lactate (M+2) Gly_PYR->Gly_LAC PPP_G6P Glucose-6-Phosphate (M+2) PPP_6PGL 6-Phosphoglucono-δ-lactone (M+1) PPP_G6P->PPP_6PGL PPP_6PG 6-Phosphogluconate (M+1) PPP_6PGL->PPP_6PG PPP_Ru5P This compound (M+1) PPP_6PG->PPP_Ru5P PPP_R5P Ribose 5-Phosphate (M+1) PPP_Ru5P->PPP_R5P PPP_X5P Xylulose 5-Phosphate (M+1) PPP_Ru5P->PPP_X5P Glucose [1,2-13C2]Glucose Glucose->Gly_G6P Glucose->PPP_G6P CO2 release of C1

Caption: Metabolic fate of [1,2-¹³C₂]glucose in glycolysis and the PPP.

IV. Detailed Experimental Protocol

This protocol provides a step-by-step methodology for conducting an isotope labeling study to probe the PPP in mammalian cells.

A. Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Preparation of Labeling Medium: Prepare a glucose-free culture medium (e.g., DMEM) supplemented with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose and other interfering metabolites. Add [1,2-¹³C₂]glucose to the desired final concentration (typically matching the glucose concentration of standard media, e.g., 25 mM).

  • Media Switch and Labeling:

    • For adherent cells , aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed ¹³C-labeling medium.

    • For suspension cells , pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the pre-warmed ¹³C-labeling medium.

  • Incubation: Incubate the cells in the labeling medium for a predetermined period. The optimal labeling time should be determined empirically for the specific cell line and experimental goals, but a time course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to ensure isotopic steady state is reached for the metabolites of interest.[2]

B. Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is crucial to preserve the metabolic snapshot at the time of harvesting.

  • Quenching:

    • For adherent cells , aspirate the labeling medium and immediately add ice-cold 80% methanol.

    • For suspension cells , pellet the cells by centrifugation at a low temperature and resuspend the pellet in ice-cold 80% methanol.

  • Cell Lysis and Metabolite Extraction:

    • Scrape the adherent cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • For both adherent and suspension cells, vortex the cell suspension vigorously and incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at maximum speed for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

  • Sample Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

V. Analytical Methodology: Mass Spectrometry-Based Isotopologue Analysis

The analysis of ¹³C-labeled pentose phosphates can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. GC-MS Analysis

GC-MS analysis of sugar phosphates requires chemical derivatization to increase their volatility.

  • Derivatization: A two-step derivatization process is commonly employed.[14]

    • Oximation: The dried metabolite extract is first derivatized with methoxyamine hydrochloride in pyridine to protect the carbonyl groups.

    • Silylation: This is followed by silylation using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert hydroxyl and phosphate groups to their trimethylsilyl (TMS) esters.[1]

  • GC-MS Parameters:

    • Column: A non-polar or semi-polar capillary column is typically used for separation.

    • Ionization: Electron ionization (EI) is commonly used, which generates a reproducible fragmentation pattern that can be used for metabolite identification and isotopologue analysis.[15]

    • Data Acquisition: Data is acquired in full scan mode to capture the mass spectra of all eluting compounds.

B. LC-MS/MS Analysis

LC-MS/MS offers the advantage of analyzing phosphorylated metabolites in their native state without the need for derivatization.[12][16]

  • Chromatography:

    • Column: Hydrophilic interaction liquid chromatography (HILIC) or anion-exchange chromatography is well-suited for the separation of polar, phosphorylated metabolites like this compound.[16][17]

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically used for elution.

  • MS/MS Parameters:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for analyzing phosphorylated compounds.

    • Data Acquisition: A targeted approach using Multiple Reaction Monitoring (MRM) can be employed for high sensitivity and specificity. This involves monitoring specific precursor-to-product ion transitions for each isotopologue of this compound and other relevant metabolites.

VI. Data Analysis and Interpretation

The primary output of the MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. This is a vector representing the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[2]

  • Correction for Natural Isotope Abundance: The raw MID data must be corrected for the natural abundance of ¹³C and other heavy isotopes. This is a critical step to accurately determine the extent of labeling from the tracer.

  • Calculation of Fractional Enrichment: The fractional enrichment of a metabolite is calculated to determine the percentage of the metabolite pool that has been labeled with ¹³C.

  • Metabolic Flux Analysis (MFA): For a quantitative analysis of reaction rates, the corrected MID data can be used as input for computational MFA models. These models use the principles of mass balance and known biochemical reaction networks to calculate the flux through each reaction.

Expected Labeling Patterns

The following table summarizes the expected dominant isotopologues for key metabolites when using [1,2-¹³C₂]glucose as a tracer.

MetabolitePathwayExpected Dominant Isotopologue
Glucose-6-phosphateGlycolysis/PPPM+2
Fructose-6-phosphateGlycolysis/PPPM+2
This compound PPP M+1
Ribose 5-phosphatePPPM+1
Glyceraldehyde-3-phosphateGlycolysisM+2
LactateGlycolysisM+2

VII. Workflow Visualization

The following diagram provides a high-level overview of the entire experimental workflow.

cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture Labeling 2. Isotope Labeling ([1,2-13C2]Glucose) Cell_Culture->Labeling Quenching 3. Metabolic Quenching (Cold Methanol) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Derivatization 5a. Derivatization (for GC-MS) Extraction->Derivatization LCMS 5b. LC-MS/MS Analysis Extraction->LCMS GCMS 6a. GC-MS Analysis Derivatization->GCMS Data_Processing 7. Data Processing & Correction GCMS->Data_Processing LCMS->Data_Processing MFA 8. Metabolic Flux Analysis Data_Processing->MFA

Sources

Application Notes and Protocols for Enzyme Kinetics Using D-Ribulose 5-Phosphate as a Substrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of D-Ribulose 5-Phosphate in Cellular Metabolism

This compound (Ru5P) is a pivotal intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route parallel to glycolysis.[1][2] The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and protecting cells against oxidative stress, and for producing precursors for nucleotide and nucleic acid synthesis.[1][3] Ru5P stands at a metabolic crossroads, where it can be reversibly converted to either D-ribose 5-phosphate (R5P) or D-xylulose 5-phosphate (Xu5P) by the enzymes Ribose-5-phosphate isomerase (Rpi) and Ribulose-5-phosphate 3-epimerase (RPE), respectively.[2][3][4]

Given its central role, the enzymes that utilize Ru5P are critical for cellular homeostasis and represent potential targets for drug development in various diseases, including cancer and infectious diseases.[4] Therefore, robust and reliable kinetic characterization of these enzymes is paramount for understanding their function and for screening potential inhibitors. This guide provides in-depth technical information and detailed protocols for utilizing this compound in enzyme kinetic studies.

Core Principles: Understanding the Enzymes and Assay Strategies

The two primary enzymes that utilize this compound as a substrate are:

  • Ribulose-5-phosphate 3-epimerase (RPE) (EC 5.1.3.1): This enzyme catalyzes the reversible epimerization of Ru5P to D-xylulose 5-phosphate (Xu5P).[4] This reaction is a key step in the non-oxidative branch of the PPP, providing Xu5P for the transketolase reaction.[4]

  • Ribose-5-phosphate isomerase (Rpi) (EC 5.3.1.6): Rpi catalyzes the reversible isomerization of Ru5P to D-ribose 5-phosphate (R5P).[3][5] R5P is a direct precursor for the synthesis of nucleotides and nucleic acids.[1]

Directly monitoring the conversion of Ru5P to its products can be challenging. A common and effective strategy is to use a coupled enzyme assay . In this approach, the product of the primary enzymatic reaction is used as a substrate for a second, "coupling" enzyme that catalyzes a reaction resulting in a measurable change, such as a change in absorbance.

PART 1: Experimental Protocols

Materials and Reagents
  • Substrate: this compound sodium salt (CAS 18265-46-8)[6]

    • Storage and Handling: Store at -20°C.[6][7] The powder is typically a white to faint yellow solid.[6] Prepare solutions fresh in cold deionized water.[8] For safety, wear appropriate personal protective equipment, including gloves and eye protection, as it may cause skin and eye irritation.[6]

  • Enzymes:

    • Ribulose-5-phosphate 3-epimerase (RPE)

    • Ribose-5-phosphate isomerase (Rpi)

    • Coupling enzymes (e.g., transketolase, α-glycerophosphate dehydrogenase, triosephosphate isomerase)

  • Buffers and Reagents:

    • Glycylglycine buffer

    • Magnesium chloride (MgCl₂)

    • Thiamine pyrophosphate (TPP or cocarboxylase)

    • β-Nicotinamide adenine dinucleotide, reduced form (β-NADH)

    • D-Ribose 5-phosphate (for the RPE assay)

    • Tris-HCl buffer

Protocol 1: Coupled Spectrophotometric Assay for Ribulose-5-Phosphate 3-Epimerase (RPE)

This protocol is adapted from established methods and utilizes a series of coupled enzymatic reactions to monitor the activity of RPE by measuring the oxidation of NADH at 340 nm.[8]

Principle:

  • RPE: this compound ⇌ D-Xylulose 5-phosphate

  • Transketolase (TK): D-Xylulose 5-phosphate + D-Ribose 5-phosphate ⇌ Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate

  • Triosephosphate Isomerase (TPI): Glyceraldehyde 3-phosphate ⇌ Dihydroxyacetone phosphate

  • α-Glycerophosphate Dehydrogenase (α-GDH): Dihydroxyacetone phosphate + NADH + H⁺ ⇌ α-Glycerophosphate + NAD⁺

The rate of NADH oxidation is directly proportional to the rate of RPE activity under conditions where RPE is the rate-limiting step.

Assay Workflow Diagram:

RPE_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Ru5P This compound Solution Mix Prepare Reaction Mixture (Buffer, Ru5P, R5P, MgCl2, TPP, NADH, Coupling Enzymes) Ru5P->Mix R5P D-Ribose 5-Phosphate Solution R5P->Mix NADH NADH Solution NADH->Mix CouplingEnzymes Coupling Enzyme Mix (TK, α-GDH/TPI) CouplingEnzymes->Mix RPE_enzyme RPE Enzyme Dilution Buffer Assay Buffer Buffer->Mix Incubate Pre-incubate at 25°C Mix->Incubate Initiate Initiate with RPE Incubate->Initiate Add RPE Monitor Monitor A340nm Decrease Initiate->Monitor Rate Calculate ΔA340/min Monitor->Rate Activity Calculate Enzyme Activity Rate->Activity Kinetics Determine Kinetic Parameters (Km, Vmax) Activity->Kinetics

Caption: Workflow for the coupled spectrophotometric assay of RPE.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 250 mM Glycylglycine, pH 7.7 at 25°C.[8]

    • This compound (Ru5P) Solution: 100 mM in deionized water.[8]

    • D-Ribose 5-Phosphate (R5P) Solution: 100 mM in deionized water.[8]

    • Cocarboxylase (TPP) Solution: 0.10% (w/v) in cold deionized water (prepare fresh).[8]

    • MgCl₂ Solution: 300 mM in deionized water.[8]

    • β-NADH Solution: 2.6 mM in Assay Buffer (prepare fresh).[8]

    • Coupling Enzyme Mix: Prepare a solution containing 10 units/ml of Transketolase and 10 units/ml of α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase in cold deionized water immediately before use.[8]

    • RPE Enzyme Solution: Prepare a dilution series of RPE in cold deionized water to achieve a final concentration of 0.025-0.05 units/ml in the final reaction mixture.[8]

  • Assay Procedure:

    • Set up a spectrophotometer to measure absorbance at 340 nm at a constant temperature of 25°C.

    • In a 1 cm path length cuvette, prepare the reaction mixture by adding the following in order:

      Reagent Volume (ml) - Test Volume (ml) - Blank
      Deionized Water 1.80 1.90
      Assay Buffer 0.55 0.55
      Ru5P Solution 0.05 0.05
      R5P Solution 0.05 0.05
      TPP Solution 0.05 0.05
      MgCl₂ Solution 0.15 0.15
      β-NADH Solution 0.15 0.15

      | Coupling Enzyme Mix | 0.10 | 0.10 |

    • Mix by inversion and incubate at 25°C for 5-10 minutes to allow the temperature to equilibrate and to record any background reaction.

    • Initiate the reaction by adding 0.10 ml of the RPE Enzyme Solution to the test cuvette and 0.10 ml of deionized water to the blank cuvette.

    • Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₃₄₀/minute) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Units/ml enzyme = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * Enzyme Volume)

      • Where:

        • Total Volume = 3.00 ml

        • ε (molar extinction coefficient of NADH) = 6.22 mM⁻¹cm⁻¹

        • Path Length = 1 cm

        • Enzyme Volume = 0.1 ml

Protocol 2: Direct Spectrophotometric Assay for Ribose-5-Phosphate Isomerase (Rpi)

This protocol is based on the fact that the ketose product, Ru5P, absorbs UV light at 290 nm, while the aldose substrate, R5P, does not. This allows for a direct measurement of Rpi activity.[9]

Principle:

  • Rpi: D-Ribose 5-phosphate ⇌ this compound

The increase in absorbance at 290 nm is directly proportional to the formation of Ru5P.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • D-Ribose 5-Phosphate (R5P) Stock Solution: Prepare a series of concentrations in Assay Buffer to determine kinetic parameters (e.g., ranging from 0.1 to 10 times the expected Km).

    • Rpi Enzyme Solution: Prepare a dilution of Rpi in Assay Buffer. The final enzyme concentration should be in the nanomolar range (e.g., 2-5 nM).[9]

  • Assay Procedure:

    • Set a spectrophotometer to measure absorbance at 290 nm at a constant temperature (e.g., 37°C).[9]

    • In a suitable cuvette, add the Assay Buffer and the R5P solution.

    • Equilibrate the cuvette at the assay temperature for 5 minutes.

    • Initiate the reaction by adding a small volume of the Rpi Enzyme Solution.

    • Immediately mix and start monitoring the increase in absorbance at 290 nm.

  • Data Analysis:

    • Determine the initial velocity (v) of the reaction from the linear portion of the absorbance versus time plot.

    • To determine kinetic parameters (Km and Vmax), perform the assay at various R5P concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation. A Hanes-Woolf plot ([S]/v versus [S]) can be used for linear regression analysis.[9]

PART 2: Data Interpretation and Expected Results

Kinetic Parameters

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing an enzyme's efficiency and its affinity for a substrate. The following table provides examples of kinetic parameters for enzymes that utilize this compound.

EnzymeOrganismSubstrateKm (mM)kcat (s⁻¹)Reference
Ribose-5-phosphate isomerase A (RpiA)Escherichia coliD-Ribose 5-phosphate3.1 ± 0.22100 ± 300[9]
Ribose-5-phosphate isomerase A (RpiA)Escherichia coliD-Ribose 5-phosphate4.4 ± 0.5-[10]
Ribose-5-phosphate isomerase B (RpiB)Escherichia coliD-Ribose 5-phosphate0.83 ± 0.13-[10]
Ribulose-5-phosphate 3-epimerase 2 (TcRPE2)Trypanosoma cruziThis compound1.3 ± 0.115.1 ± 0.5[11]
Causality Behind Experimental Choices
  • Choice of Coupled Assay for RPE: The lack of a direct spectrophotometric signal for the RPE-catalyzed reaction necessitates the use of a coupled assay. The chosen coupling enzymes (TK, TPI, α-GDH) are commercially available and their activities are well-characterized, ensuring a reliable and robust assay system.

  • pH and Temperature: The optimal pH and temperature for enzyme activity should be determined empirically for the specific enzyme being studied. The protocols provided use commonly accepted conditions, but these may need to be optimized.

  • Cofactors: RPE is often a metalloenzyme, requiring divalent cations like Mg²⁺ or Mn²⁺ for activity.[12][13] TPP is a crucial cofactor for transketolase in the coupled RPE assay.[8] The concentrations of these cofactors should be saturating to ensure they are not rate-limiting.

PART 3: Mechanistic Insights and Visualization

Catalytic Mechanisms

Both RPE and Rpi utilize an enediol intermediate in their catalytic mechanisms.

  • Ribulose-5-phosphate 3-epimerase (RPE): The epimerization at C3 of Ru5P proceeds through a cis-enediolate intermediate. The reaction is facilitated by two conserved aspartate residues that act as general acid-base catalysts. A metal cofactor, often Fe²⁺ or Mn²⁺, is typically present in the active site to stabilize the negative charge of the intermediate.[4][12]

  • Ribose-5-phosphate isomerase (Rpi): The isomerization of Ru5P to R5P also involves an enediol intermediate. A key catalytic residue, often a cysteine or glutamate, acts as a general base to abstract a proton from C1 of R5P (in the reverse reaction) to form the enediol, followed by protonation at C2 to yield Ru5P.[5][14]

Metabolic Pathway Visualization

The following diagram illustrates the central position of this compound in the pentose phosphate pathway.

PPP_Pathway G6P Glucose 6-Phosphate _6PG 6-Phosphogluconate G6P->_6PG G6PD Ru5P This compound _6PG->Ru5P 6PGD R5P D-Ribose 5-Phosphate Ru5P->R5P Rpi Xu5P D-Xylulose 5-Phosphate Ru5P->Xu5P RPE Nucleotides Nucleotide Synthesis R5P->Nucleotides Glycolysis Glycolytic Intermediates R5P->Glycolysis Transketolase/ Transaldolase Xu5P->Glycolysis Transketolase/ Transaldolase

Caption: this compound at the heart of the Pentose Phosphate Pathway.

Conclusion

This application note provides a comprehensive guide for researchers utilizing this compound as a substrate for enzyme kinetic studies. The detailed protocols for RPE and Rpi assays, coupled with an understanding of the underlying biochemical principles, will enable accurate and reliable characterization of these important metabolic enzymes. The insights gained from such studies are crucial for advancing our knowledge of cellular metabolism and for the development of novel therapeutics.

References

  • Ribose-5-phosphate isomerase. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

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  • Grokipedia. (n.d.). Ribose-5-phosphate isomerase. Retrieved January 16, 2026, from [Link]

  • Zhang, R., et al. (2020). Ribose-5-phosphate isomerases: characteristics, structural features, and applications. Applied Microbiology and Biotechnology, 104(15), 6429–6441. [Link]

  • Kopriva, S., et al. (1999). Structure and mechanism of the amphibolic enzyme D-ribulose-5-phosphate 3-epimerase from potato chloroplasts. Journal of Molecular Biology, 288(2), 267-76. [Link]

  • Dante, S., et al. (2014). Ribulose 5-Phosphate 3-Epimerase Assays. Bio-protocol, 4(19), e1248. [Link]

  • Roos, A., et al. (2004). Structure of Escherichia coli Ribose-5-Phosphate Isomerase: A Ubiquitous Enzyme of the Pentose Phosphate Pathway and the Calvin Cycle. Journal of Molecular Biology, 335(4), 1093-1103. [Link]

  • Sobota, J. M., & Imlay, J. A. (2011). Iron enzyme ribulose-5-phosphate 3-epimerase in Escherichia coli is rapidly damaged by hydrogen peroxide but can be protected by manganese. Proceedings of the National Academy of Sciences, 108(13), 5402-5407. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: D-Ribose-5-phosphate disodium salt. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: D-Ribose-5-phosphate disodium salt. Retrieved January 16, 2026, from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: D-Ribose-5-phosphate disodium salt. [Link]

  • Structure of a ribulose 5-phosphate 3-epimerase from Plasmodium falciparum. (2025). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(Pt 11), 978–981. [Link]

  • Ribose 5-phosphate. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Phosphopentose epimerase. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Al-Juboori, A. M., et al. (2022). Estimation of Small-Scale Kinetic Parameters of Escherichia coli (E. coli) Model by Enhanced Segment Particle Swarm Optimization Algorithm ESe-PSO. Mathematics, 10(15), 2736. [Link]

  • UniProt. (n.d.). rpiB - Ribose-5-phosphate isomerase B - Escherichia coli (strain K12). Retrieved January 16, 2026, from [Link]

  • Skinner, A. J., & Cooper, R. A. (1975). Two ribose-5-phosphate isomerases from Escherichia coli K12: partial characterisation of the enzymes and consideration of their possible physiological roles. Archives of Microbiology, 104(2), 147-152. [Link]

  • UniProt. (n.d.). rpiA - Ribose-5-phosphate isomerase A - Escherichia coli (strain K12). Retrieved January 16, 2026, from [Link]

  • L-ribulose-5-phosphate 3-epimerase. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Karmali, A., Drake, A. F., & Spencer, N. (1979). Purification, properties and assay of this compound 3-epimerase from human erythrocytes. The Biochemical journal, 181(3), 617–623. [Link]

  • Huck, J. H., et al. (2004). Ribose-5-Phosphate Isomerase Deficiency: New Inborn Error in the Pentose Phosphate Pathway Associated with a Slowly Progressive Leukoencephalopathy. The American Journal of Human Genetics, 74(4), 745–751. [Link]

  • Assay Genie. (n.d.). Human RPIA/Ribose-5-phosphate isomerase ELISA Kit. Retrieved January 16, 2026, from [Link]

  • Stamper, C., et al. (2010). Ribose 5-Phosphate Isomerase Investigations for the Undergraduate Biochemistry Laboratory. Journal of Chemical Education, 87(9), 960–963. [Link]

  • Sasajima, K., & Yoneda, M. (1971). Ribose-5-Phosphate Ketol-Isomerase, d. Agricultural and Biological Chemistry, 35(4), 509-517. [Link]

  • Stern, A. L., et al. (2015). Ribose 5-Phosphate Isomerase B Knockdown Compromises Trypanosoma brucei Bloodstream Form Infectivity. PLoS Neglected Tropical Diseases, 9(1), e3430. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • Ribulose 5-phosphate. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Repiso, A., et al. (2014). Structure, kinetic characterization and subcellular localization of the two ribulose 5-phosphate epimerase isoenzymes from Trypanosoma cruzi. Biochimie, 101, 141-151. [Link]

  • Suárez, A. S. G., et al. (2012). Continuous Enzyme-Coupled Assay of Phosphate- or Pyrophosphate-Releasing Enzymes. BioTechniques, 53(2), 99–103. [Link]

  • KEGG. (n.d.). ENZYME: 5.1.3.1. Retrieved January 16, 2026, from [Link]

  • Sharma, A., et al. (2021). Biophysical and Structural Characterization of Ribulose-5-phosphate Epimerase from Leishmania donovani. ACS Omega, 6(51), 35649–35661. [Link]

  • UniProt. (n.d.). RPE - Ribulose-phosphate 3-epimerase - Homo sapiens (Human). Retrieved January 16, 2026, from [Link]

  • Xiong, Y., et al. (2022). Reduction in chloroplastic ribulose-5-phosphate-3-epimerase decreases photosynthetic capacity in Arabidopsis. Frontiers in Plant Science, 13, 989938. [Link]

  • Stern, A. L., et al. (2011). Structures of Type B Ribose 5-phosphate Isomerase From Trypanosoma Cruzi Shed Light on the Determinants of Sugar Specificity in the Structural Family. The FEBS journal, 278(13), 2286–2298. [Link]

Sources

D-Ribulose 5-phosphate in metabolomics sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Accurate Quantification of D-Ribulose 5-Phosphate in Metabolomics: A Guide to Sample Preparation and Analysis

Abstract

This compound (Ru5P) is a pivotal intermediate in the pentose phosphate pathway (PPP), a critical metabolic route for producing NADPH and nucleotide precursors.[1][2][3] Accurate measurement of Ru5P is essential for understanding cellular bioenergetics, redox status, and biosynthetic capacity, particularly in disease states like cancer where metabolic reprogramming is a key feature.[4] However, Ru5P presents significant analytical challenges due to its inherent instability and its rapid enzymatic and non-enzymatic interconversion with its isomers, D-Ribose 5-phosphate (R5P) and D-Xylulose 5-phosphate (Xu5P).[1][5][6] This guide provides a comprehensive framework and detailed protocols for the robust preparation of biological samples for the accurate quantification of this compound. We address the critical pre-analytical and analytical steps, from metabolic quenching and metabolite extraction to analytical considerations for LC-MS and GC-MS platforms. The methodologies described herein are designed to ensure sample integrity, minimize analytical artifacts, and provide trustworthy, reproducible data for researchers in metabolic research and drug development.

The Central Role and Analytical Challenges of this compound

This compound sits at the crossroads of the oxidative and non-oxidative branches of the pentose phosphate pathway. The oxidative phase irreversibly synthesizes Ru5P from glucose-6-phosphate, generating NADPH in the process.[1][4] Ru5P then serves as the substrate for two distinct enzymes in the non-oxidative branch: ribose-5-phosphate isomerase, which converts it to R5P for nucleotide synthesis, and ribulose-5-phosphate 3-epimerase, which produces Xu5P.[1][6][7]

This rapid enzymatic interconversion is the primary challenge in its analysis. Any delay or inefficiency in halting cellular metabolism during sample collection will lead to a significant misrepresentation of the true in-vivo concentrations of these pentose phosphate isomers.

Key Analytical Challenges:

  • Isomeric Interconversion: Ru5P is readily converted to R5P and Xu5P by highly active isomerases and epimerases.[1][5] This necessitates immediate and effective quenching of all enzymatic activity.

  • Chemical Instability: As a phosphorylated sugar, Ru5P can be susceptible to degradation under suboptimal pH or temperature conditions during extraction and storage.

  • Chromatographic Separation: The structural similarity of Ru5P, R5P, and Xu5P makes their chromatographic separation difficult, requiring specialized and optimized analytical methods.[8]

  • Low Abundance: Cellular concentrations of PPP intermediates are often lower than those of glycolytic intermediates, demanding highly sensitive analytical platforms.

Pentose_Phosphate_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) G6P Glucose-6-P PGL 6-P-Gluconolactone G6P->PGL G6PD +NADPH PG 6-P-Gluconate PGL->PG Ru5P D-Ribulose-5-P PG->Ru5P +NADPH +CO2 R5P D-Ribose-5-P Ru5P->R5P RPI Xu5P D-Xylulose-5-P Ru5P->Xu5P RPE Glycolysis Glycolytic Intermediates R5P->Glycolysis TKT TAL Nucleotides Nucleotide Synthesis R5P->Nucleotides Xu5P->Glycolysis TKT TAL

Caption: this compound is the central product of the oxidative PPP.

Critical Steps and Protocols for Sample Preparation

The validity of any metabolomic measurement of Ru5P is determined long before the sample reaches the mass spectrometer. The following steps are critical for preserving the in-vivo metabolic snapshot.

Step 1: Rapid Metabolic Quenching

Principle: The primary goal of quenching is the instantaneous and irreversible cessation of all enzymatic activity. For phosphorylated sugars like Ru5P, this is best achieved by rapidly exposing the cells to a sub-zero temperature organic solvent, which simultaneously halts enzyme function and initiates the extraction process.[1][4]

Protocol 2.1.1: Quenching of Adherent Mammalian Cells

  • Preparation: Prepare a quenching/extraction solution of 80:20 Methanol:Water (v/v) and chill it to -80°C . Ensure you have a sufficient volume to process all samples. Prepare a dry ice/ethanol bath.

  • Media Removal: Aspirate the culture medium from the cell culture dish as quickly as possible.

  • Washing (Optional but Recommended): Immediately wash the cell monolayer with ice-cold Phosphate Buffered Saline (PBS) to remove extracellular metabolites. This step must be performed in under 5 seconds to prevent metabolic shock.

  • Quenching: Immediately add the pre-chilled -80°C quenching solution to the dish (e.g., 1 mL for a 6 cm dish).

  • Incubation: Place the dish on the dry ice/ethanol bath for 10-15 minutes to ensure complete quenching and cell lysis.

  • Cell Scraping: Using a pre-chilled cell scraper, scrape the frozen lysate from the dish.

  • Collection: Transfer the entire lysate slurry into a pre-chilled microcentrifuge tube. This sample is now ready for the extraction protocol.

Step 2: Metabolite Extraction

Principle: The extraction process must efficiently solubilize polar metabolites like Ru5P while simultaneously precipitating proteins and lipids. A multi-phase liquid-liquid extraction is the gold standard for generating clean extracts suitable for both LC-MS and GC-MS analysis. The use of chloroform creates a polar (upper) phase containing Ru5P and a non-polar (lower) phase containing lipids, with a protein disc in between.

Protocol 2.2.1: Biphasic Metabolite Extraction

This protocol follows directly from the quenching step.

  • Internal Standard Spiking: To the quenched cell lysate from Protocol 2.1.1, add a known quantity of a suitable internal standard. A uniformly ¹³C-labeled yeast extract or a specific ¹³C-labeled Ru5P standard is ideal for correcting analytical variability.[9][10][11]

  • Phase Separation: Add 1 volume of Chloroform (CHCl₃) (relative to the initial quenching solution volume) to the tube. For example, if you used 1 mL of 80:20 MeOH:H₂O, add 1 mL of CHCl₃.

  • Vortexing: Vortex the tube vigorously for 30 seconds, then incubate on ice for 10 minutes. Repeat this cycle twice more to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., >13,000 x g) for 15 minutes at 4°C.[12]

  • Fraction Collection: After centrifugation, you will observe three distinct phases:

    • Upper Aqueous Phase: Contains polar metabolites, including Ru5P.

    • Interphase: A precipitated protein disc.

    • Lower Organic Phase: Contains lipids.

  • Carefully pipette the upper aqueous phase into a new, clean microcentrifuge tube without disturbing the protein interphase.

  • Drying: Dry the collected aqueous phase completely using a vacuum centrifuge (SpeedVac) without heating. The resulting pellet contains the polar metabolites.

  • Storage: Store the dried metabolite pellet at -80°C until analysis.[4]

Step 3: Derivatization for GC-MS Analysis

Principle: Sugar phosphates are non-volatile and cannot be analyzed directly by Gas Chromatography (GC). Derivatization is a chemical modification process that converts these polar molecules into volatile and thermally stable compounds.[13][14][15] A two-step methoximation and silylation process is standard.[16][17] Methoximation protects carbonyl groups and prevents ring formation, while silylation replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.[14][17]

Protocol 2.3.1: Two-Step Derivatization

  • Reconstitution: Allow the dried metabolite pellet to come to room temperature in a desiccator to prevent water condensation.

  • Methoximation: Add 20 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried pellet. Vortex thoroughly to dissolve the pellet.

  • Incubation 1: Incubate the mixture at 60°C for 60 minutes with vigorous shaking.[16][17]

  • Cooling: Allow the samples to cool to room temperature.

  • Silylation: Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% Trimethylchlorosilane (TMCS) . Vortex immediately.

  • Incubation 2: Incubate the mixture at 60°C for 60 minutes with shaking.[16]

  • Analysis: After cooling, transfer the derivatized sample to a GC-MS vial for immediate analysis. TMS derivatives can be sensitive to moisture, so prompt analysis is crucial.[14]

Analytical Methodologies & Data Presentation

The choice between LC-MS and GC-MS depends on instrumentation availability and experimental goals. LC-MS can often analyze Ru5P directly without derivatization, while GC-MS offers excellent chromatographic resolution for isomers post-derivatization.

ParameterLC-MS/MS MethodGC-MS Method
Column HILIC (Hydrophilic Interaction) or Mixed-Mode Anion Exchange[8]DB-5ms or equivalent non-polar column
Mobile Phases A: Water with ammonium acetate/formate; B: AcetonitrileCarrier Gas: Helium
Detection Mode Negative Ion Mode ESI-MS/MSElectron Ionization (EI)
Key Transition MRM for Ru5P/R5P/Xu5P (e.g., m/z 229 -> 97)Characteristic fragment ions of TMS-derivatized pentose phosphates
Sample State Reconstituted dried extract in mobile phaseDerivatized sample (Protocol 2.3.1)
Key Advantage No derivatization requiredHigh chromatographic separation of isomers

Workflow Summary & Quality Control

A robust metabolomics workflow is a self-validating system. Incorporating quality control (QC) measures at every stage is non-negotiable for achieving trustworthy results.

Workflow cluster_analysis Analytical Platforms start Biological Sample (e.g., Adherent Cells) quench 1. Metabolic Quenching (-80°C 80% Methanol) start->quench is_spike QC: Add Internal Standard (¹³C-labeled) quench->is_spike extract 2. Biphasic Extraction (MeOH/H2O/CHCl3) dry 3. Collect & Dry Aqueous Phase extract->dry is_spike->extract lcms LC-MS/MS Analysis (Direct Injection) dry->lcms gcms_prep 4. Derivatization (for GC-MS) dry->gcms_prep data 5. Data Analysis (Quantification & Stats) lcms->data gcms GC-MS Analysis gcms_prep->gcms gcms->data

Caption: A validated workflow for this compound analysis.

Essential Quality Control Measures:

  • Internal Standards (IS): The use of stable isotope-labeled internal standards (e.g., U-¹³C yeast extract) is the most effective way to control for metabolite loss during sample preparation and for variations in instrument response.[10][11][18] The IS should be added as early as possible in the workflow.[19]

  • Pooled QC Samples: Create a pooled QC sample by combining a small aliquot from every sample in the study. Inject this pooled QC periodically throughout the analytical run (e.g., every 10 samples) to monitor instrument stability and analytical reproducibility.

  • Process Blanks: Include "blank" samples (containing only the extraction solvents) that are carried through the entire preparation process to identify potential sources of contamination.

References

  • He, L., et al. (2010). Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS). PubMed. Available at: [Link]

  • Wamelink, M. M., et al. (2005). Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: application to two new inherited defects of metabolism. PubMed. Available at: [Link]

  • J. Adamec, et al. (2010). Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS). Research Nebraska. Available at: [Link]

  • Wamelink, M. M., et al. (2005). Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: Application to two new inherited defects of metabolism. ResearchGate. Available at: [Link]

  • Yang, W. C., et al. (2010). Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS). Springer Nature Experiments. Available at: [Link]

  • Stincone, A., et al. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. PubMed Central (PMC). Available at: [Link]

  • Previs, S. F., et al. (2021). Yeast-based reference materials for quantitative metabolomics. PubMed Central (PMC). Available at: [Link]

  • Rende, U., et al. (2019). Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Kanani, H. H., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. National Institutes of Health (NIH). Available at: [Link]

  • Zarate, J., et al. (2019). Rapid and sensitive quantitation of glucose and glucose phosphates derived from storage carbohydrates using gas chromatography mass spectrometry. bioRxiv. Available at: [Link]

  • Zarate, J. A., et al. (2019). Accurate and sensitive quantitation of glucose and glucose phosphates derived from storage carbohydrates by mass spectrometry. PubMed Central (PMC). Available at: [Link]

  • Liu, X., et al. (2022). Targeted analysis of sugar phosphates from glycolysis pathway by phosphate methylation with liquid chromatography coupled to tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Regis Technologies. Available at: [Link]

  • IROA Technologies. (n.d.). Internal Standards for Metabolomics. IROA Technologies. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. Available at: [Link]

  • IsoLife. (n.d.). Internal Standards in metabolomics. IsoLife. Available at: [Link]

  • Mtoz Biolabs. (n.d.). How Much Internal Standard Should Be Added in Targeted Metabolomics?. Mtoz Biolabs. Available at: [Link]

  • Ni, C., et al. (2020). Ribose-5-phosphate isomerases: characteristics, structural features, and applications. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Ribulose 5-phosphate. Wikipedia. Available at: [Link]

  • Salar, V., et al. (2017). Conversion of this compound to D-xylulose 5-phosphate: New insights from structural and biochemical studies on human RPE. ResearchGate. Available at: [Link]

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Application Note & Protocol: A Guide to the Detection of D-Ribulose 5-Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of D-Ribulose 5-Phosphate in Cellular Metabolism

This compound (Ru5P) is a pivotal intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route operating in parallel to glycolysis.[1][2] The PPP is bifurcated into two distinct phases: an oxidative phase that generates NADPH and a non-oxidative phase that facilitates the interconversion of pentose sugars.[2][3] Ru5P is the final product of the oxidative branch, formed from 6-phosphogluconate by the enzyme 6-phosphogluconate dehydrogenase.[1][4]

The metabolic fate of this compound is critical for cellular homeostasis. It can be reversibly isomerized to ribose 5-phosphate (R5P) by ribose-5-phosphate isomerase, a direct precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[1][2] Alternatively, it can be epimerized to xylulose 5-phosphate (Xu5P) by ribulose-phosphate 3-epimerase, which then enters the non-oxidative PPP to regenerate glycolytic intermediates.[1] Given its central position, the accurate quantification of this compound is essential for researchers in cellular metabolism, oncology, and drug development to understand the metabolic state of cells and tissues.

This guide provides a detailed protocol for the detection and quantification of this compound using a coupled enzymatic assay. In the absence of direct commercial kits, this application note details a robust and reliable method that can be assembled using commercially available enzymes and reagents.

Assay Principle: A Coupled Enzymatic Approach to this compound Quantification

The quantification of this compound can be achieved through a coupled enzymatic reaction that links its conversion to a measurable change in NADH absorbance at 340 nm. This method offers high specificity and sensitivity.

The assay is based on the following principle:

  • Epimerization: this compound is converted to D-xylulose 5-phosphate by the enzyme D-ribulose-5-phosphate 3-epimerase (RPE).

  • Transketolase Reaction: In the presence of D-ribose 5-phosphate, D-xylulose 5-phosphate is converted by transketolase into glyceraldehyde 3-phosphate (G3P) and sedoheptulose 7-phosphate.

  • Isomerization: The G3P is then isomerized to dihydroxyacetone phosphate (DHAP) by triosephosphate isomerase (TPI).

  • Reduction and NADH Oxidation: Finally, DHAP is reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (G3PDH), a reaction that stoichiometrically oxidizes NADH to NAD+.

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the amount of this compound present in the sample.[5]

Assay Principle Ru5P This compound (Sample Analyte) Xu5P D-Xylulose 5-Phosphate Ru5P->Xu5P RPE G3P Glyceraldehyde 3-Phosphate Xu5P->G3P Transketolase DHAP Dihydroxyacetone Phosphate G3P->DHAP TPI Glycerol3P Glycerol 3-Phosphate DHAP->Glycerol3P G3PDH NADH NADH NAD NAD+ NADH->NAD Measured (Absorbance ↓ at 340 nm) R5P D-Ribose 5-Phosphate (Excess) R5P->G3P S7P Sedoheptulose 7-Phosphate Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer, Standards, and Reagents P2 Prepare Samples (Lysates/Homogenates) P1->P2 A1 Add Assay Buffer, R5P, TPP, NADH, and Enzyme Mix (excluding RPE) to wells P2->A1 A2 Add Standards and Samples to respective wells A1->A2 A3 Incubate for 5 min to allow for background reactions A2->A3 A4 Read initial absorbance at 340 nm (A_initial) A3->A4 A5 Initiate reaction by adding D-Ribulose-5-phosphate 3-epimerase (RPE) A4->A5 A6 Incubate for 30-60 min A5->A6 A7 Read final absorbance at 340 nm (A_final) A6->A7 D1 Calculate ΔA = A_initial - A_final A7->D1 D2 Plot Standard Curve (ΔA vs. [Ru5P]) D1->D2 D3 Determine Sample [Ru5P] from Standard Curve D2->D3

Caption: Experimental workflow for this compound quantification.

Step-by-Step Instructions:

  • To each well of a 96-well microplate, add the following in order:

    • Assay Buffer

    • 5 µL of 20 mM R5P Solution

    • 5 µL of 0.2 mg/mL TPP Solution

    • 10 µL of 5 mM NADH Solution

    • 20 µL of Enzyme Mix (containing Transketolase, TPI/G3PDH)

    • 10 µL of Ru5P Standard or Sample

    • Adjust the total volume to 180 µL with Assay Buffer.

  • Mix gently and incubate the plate for 5 minutes at the desired temperature to allow any background reactions to complete.

  • Measure the initial absorbance at 340 nm (A_initial).

  • Initiate the reaction by adding 20 µL of D-Ribulose-5-phosphate 3-epimerase solution to each well.

  • Incubate for 30-60 minutes, or until the reaction reaches a plateau.

  • Measure the final absorbance at 340 nm (A_final).

Data Analysis and Interpretation

  • Calculate the change in absorbance (ΔA): For each well, calculate ΔA = A_initial - A_final.

  • Generate a Standard Curve: Plot the ΔA values for the standards against their corresponding concentrations of this compound. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Determine Sample Concentration: Use the ΔA values of the samples to calculate the concentration of this compound using the standard curve equation.

  • Controls:

    • Blank: A reaction without the this compound standard or sample to determine the background absorbance change.

    • Negative Control: A sample known to not contain this compound.

Assay Performance

The performance characteristics of this assay should be validated in your laboratory.

ParameterExpected Performance
Assay Range Typically 1-100 µM in the final reaction volume.
Sensitivity Dependent on the spectrophotometer, but can be in the low µM range.
Sample Types Cell lysates, tissue homogenates, purified enzyme reactions.
Time to Result Approximately 1.5 - 2 hours.

Troubleshooting

  • High Background: This may be due to contamination of reagents with phosphate or interfering enzymes in the sample. Ensure high-purity water and reagents are used. Deproteinize samples if necessary.

  • Low Signal: The concentration of this compound in the sample may be below the detection limit. Consider concentrating the sample. Ensure all enzymes are active.

  • Non-linear Standard Curve: This could be due to substrate depletion or enzyme saturation at higher concentrations. Adjust the standard curve range accordingly.

Conclusion

This application note provides a comprehensive and robust method for the quantification of this compound using a coupled enzymatic assay. This approach offers a reliable alternative in the absence of dedicated commercial kits, enabling researchers to accurately measure this key metabolite and gain deeper insights into the dynamics of the pentose phosphate pathway.

References

  • Liang, W., et al. (2011). Conversion of this compound to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. The FASEB Journal, 25(2), 497-504. [Link]

  • Wood, T. (1970). Spectrophotometric assay for d-ribose-5-phosphate ketol-isomerase and for d-ribulose-5-phosphate 3-epimerase. Analytical Biochemistry, 33(2), 297-306. [Link]

  • Casazza, J. P., & Veech, R. L. (1986). The measurement of xylulose 5-phosphate, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue. Analytical Biochemistry, 157(2), 414-420. [Link]

  • Wikipedia contributors. (2023). Ribulose 5-phosphate. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Ribose 5-phosphate. Wikipedia, The Free Encyclopedia. [Link]

  • Small Molecule Pathway Database (SMPDB). (n.d.). Pentose Phosphate Pathway. smpdb.ca. [Link]

  • Taylor & Francis. (n.d.). Ribulose 5-phosphate – Knowledge and References. tandfonline.com. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Enzymatic Assays for D-Ribulose 5-phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of enzymatic assays involving D-Ribulose 5-phosphate (Ru5P). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.

Introduction to this compound Assays

This compound is a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides and the production of NADPH.[1][2][3] Accurate measurement of enzymes that produce or consume Ru5P, such as D-ribulose-5-phosphate 3-epimerase and phosphoribulokinase (PRK), is crucial for understanding cellular metabolism and for the development of novel therapeutics.[2][4][5][6]

Most assays for these enzymes are continuous, coupled spectrophotometric assays.[2][7][8] These assays typically monitor the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[2][7][9] While powerful, these coupled systems can be prone to artifacts and require careful optimization.[10][11] This guide will walk you through common challenges and their solutions.

Troubleshooting Guide: From No Signal to Inconsistent Data

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: No or Very Weak Signal

Question: My assay shows no or a very weak signal. What are the possible causes and how can I troubleshoot this?

Answer: A lack of signal is a common and frustrating issue. The underlying cause is often a critical component being inactive or missing. Let's break down the possibilities with a systematic approach.

Troubleshooting Workflow for No/Weak Signal:

start No or Weak Signal Detected check_reagents Verify Reagent Integrity & Concentration start->check_reagents check_protocol Review Assay Protocol start->check_protocol check_enzyme Is the Primary Enzyme Active? check_reagents->check_enzyme Start with most critical check_coupling_enzymes Are Coupling Enzymes Active? check_enzyme->check_coupling_enzymes check_substrate Is the Substrate (Ru5P) Viable? check_coupling_enzymes->check_substrate check_atp_nadh Are ATP/NADH Concentrations Correct & Reagents Fresh? check_substrate->check_atp_nadh solution Systematically Replace/Test Each Component to Isolate the Faulty Reagent check_atp_nadh->solution check_wavelength Correct Wavelength (340 nm for NADH)? check_protocol->check_wavelength Instrument settings check_incubation Correct Incubation Time/Temp? check_wavelength->check_incubation check_pipetting Accurate Pipetting? check_incubation->check_pipetting check_buffer Verify Buffer pH and Composition check_pipetting->check_buffer protocol_solution Correct Protocol Step and Rerun check_buffer->protocol_solution

Caption: Troubleshooting workflow for no or weak assay signal.

Detailed Causality and Solutions:

  • Inactive Enzyme(s): This is the most common culprit.

    • Primary Enzyme (e.g., PRK, Epimerase): Ensure it has been stored correctly (typically at -20°C or -80°C in a suitable buffer containing glycerol to prevent freezing). Avoid repeated freeze-thaw cycles.[12] Run a positive control with a known active batch of the enzyme if available.

    • Coupling Enzymes: In a coupled assay, any enzyme in the cascade can be the point of failure. For instance, in a PRK assay coupled to pyruvate kinase (PK) and lactate dehydrogenase (LDH), the inactivity of PK or LDH will halt the reaction.[13][14] Test each coupling enzyme's activity independently if possible.

  • Substrate Degradation or Incorrect Concentration:

    • This compound (Ru5P): Ru5P should be stored at -20°C.[1] Prepare fresh solutions and consider that the commercially available form is often a salt, so adjust weighing accordingly.

    • ATP/NADH: These molecules are critical but unstable. NADH is particularly sensitive to acidic conditions and light.[15] Prepare fresh NADH solutions for each experiment. ATP solutions should be neutralized to pH 7.0.

  • Incorrect Assay Conditions:

    • Buffer pH: Enzymes have optimal pH ranges.[16] For example, this compound 3-epimerase assays are often performed at pH 7.7.[7] Ensure your buffer was prepared correctly and the pH was verified at the assay temperature.

    • Temperature: All reagents should be brought to the assay temperature before starting the reaction.[9][17] Inconsistent temperatures can lead to variable results.

  • Instrument or Procedural Errors:

    • Incorrect Wavelength: For NADH-coupled assays, ensure the spectrophotometer is set to read absorbance at 340 nm.[9]

    • Pipetting Errors: Inaccurate pipetting, especially of the enzyme, can lead to a weak or absent signal.[12][16] Use calibrated pipettes.

Issue 2: High Background Signal (Absorbance Decreases Without Primary Enzyme)

Question: I'm observing a decrease in absorbance at 340 nm even in my negative control (no primary enzyme). What's causing this?

Answer: A high background signal indicates that NADH is being consumed by a non-specific reaction. This can obscure the true activity of your enzyme of interest.

Potential Causes and Solutions:

  • Contamination of Reagents:

    • Substrate Contamination: The Ru5P stock may be contaminated with a substrate for one of the coupling enzymes. For example, if your Ru5P is contaminated with ADP, it will trigger the PK/LDH coupled system, leading to NADH oxidation.

    • Enzyme Contamination: One of your coupling enzymes might have a contaminating activity. Always source high-quality enzymes.

  • Instability of NADH:

    • Non-enzymatic Degradation: NADH can degrade non-enzymatically, especially at non-neutral pH or in the presence of certain contaminants.[18][19] This degradation is generally slow but can be significant over time.

    • Solution: Always include a control with all assay components except the primary enzyme.[9] The rate of absorbance change in this control should be subtracted from the rates of your experimental samples.[20]

  • Interfering Substances in the Sample: If you are testing inhibitors or crude lysates, substances within these samples could directly react with NADH or interfere with the coupling enzymes.

Experimental Protocol: Verifying Background Signal

  • Prepare a master mix containing the assay buffer, coupling enzymes, NADH, and any other cofactors (e.g., ATP, MgCl2).

  • Aliquot this master mix into three cuvettes or wells.

  • To Cuvette 1 (Negative Control): Add the same volume of buffer that you would for your primary enzyme.

  • To Cuvette 2 (Experimental): Add your primary enzyme.

  • To Cuvette 3 (Substrate Control): Add the primary enzyme but no Ru5P.

  • Initiate the reaction by adding Ru5P to Cuvettes 1 and 2.

  • Monitor A340 over time. The rate in Cuvette 1 is your background to be subtracted.

Issue 3: Non-Linear Reaction Progress Curves

Question: My reaction starts off fast but then slows down and plateaus much earlier than expected. Why is my reaction rate not linear?

Answer: Non-linear kinetics in the initial phase of the reaction can invalidate your results, as accurate enzyme activity is measured from the initial velocity (V₀).[21]

Enzymatic Reaction and Coupled System:

cluster_primary Primary Reaction cluster_coupling Coupling System Ru5P This compound PRK Phosphoribulokinase (PRK) Ru5P->PRK ATP ATP ATP->PRK RuBP Ribulose-1,5-bisphosphate PRK->RuBP ADP ADP PRK->ADP PEP Phosphoenolpyruvate ADP->PEP PK Pyruvate Kinase (PK) ADP->PK PEP->PK Pyruvate Pyruvate PK->Pyruvate NADH NADH Pyruvate->NADH LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH->LDH Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD

Caption: Coupled assay for Phosphoribulokinase (PRK) activity.

Key Factors Causing Non-Linearity:

CauseExplanationSolution
Substrate Depletion The primary substrate (Ru5P or ATP) is being consumed to a level where it becomes rate-limiting.Reduce the concentration of your primary enzyme or run the assay for a shorter duration. Ensure you are measuring the initial linear rate.[21]
Coupling Enzyme Limitation The activity of a coupling enzyme (e.g., PK or LDH) is insufficient to keep up with the product formation from the primary reaction.[10]Increase the concentration of the coupling enzymes. A general rule of thumb is to have at least 10-fold excess activity of the coupling enzymes compared to the primary enzyme.
Product Inhibition The product of the reaction (e.g., Ribulose-1,5-bisphosphate or ADP) is inhibiting the primary or a coupling enzyme.Reduce the enzyme concentration to ensure less than 10% of the substrate is consumed during the measurement period.
Enzyme Instability The primary or a coupling enzyme is unstable under the assay conditions (e.g., incorrect pH, temperature).Re-evaluate your assay buffer and temperature. Ensure all components are stable for the duration of the assay.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal concentration of my substrate, this compound?

To ensure your assay is sensitive and robust, it's crucial to determine the Michaelis-Menten constant (Kₘ) for your substrate.[21][22] The Kₘ is the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). For routine assays and inhibitor screening, using a substrate concentration close to the Kₘ is often ideal.[23]

Protocol: Determining Kₘ for this compound

  • Set up a series of reactions with varying concentrations of Ru5P (e.g., from 0.1x to 10x the expected Kₘ).

  • Keep all other components constant: This includes the primary enzyme concentration (which should be low enough to ensure linearity), ATP, NADH, and coupling enzymes at saturating concentrations.

  • Measure the initial velocity (V₀) for each Ru5P concentration.

  • Plot V₀ versus [Ru5P] .

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

Q2: What are the key differences in assaying D-ribulose-5-phosphate 3-epimerase versus phosphoribulokinase (PRK)?

While both enzymes utilize Ru5P, their reactions and assay setups differ significantly:

FeatureD-ribulose-5-phosphate 3-epimerasePhosphoribulokinase (PRK)
Reaction This compound <=> D-xylulose 5-phosphate[2][24]This compound + ATP -> D-ribulose 1,5-bisphosphate + ADP[4][25]
Cofactors Often requires a divalent metal ion like Fe²⁺, Zn²⁺, or Mn²⁺.[2]Requires ATP and Mg²⁺.
Coupled System The product, D-xylulose 5-phosphate, is detected using a cascade involving transketolase, triosephosphate isomerase, and α-glycerophosphate dehydrogenase, which consumes NADH.[2][7]The product, ADP, is detected using pyruvate kinase and lactate dehydrogenase, which consumes NADH.[4][13][14]

Q3: My sample contains substances that absorb at 340 nm. How can I accurately measure enzyme activity?

This is a common issue with crude cell lysates or colored compounds.

  • Wavelength Scanning: Before the assay, perform a wavelength scan of your sample to see if its absorbance spectrum overlaps with NADH at 340 nm.

  • Appropriate Controls: Run a parallel control reaction containing your sample but without the substrate that initiates the reaction (e.g., no Ru5P). This will measure any change in absorbance from your sample itself, which can then be subtracted.

  • Alternative Assay Formats: If interference is severe, consider alternative, non-spectrophotometric methods. For PRK, this could be a luciferase-based assay that measures the depletion of ATP.[26] For the epimerase, a direct assay using circular dichroism has been described, which exploits the different spectra of the substrate and product.[27]

References

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  • Nishiguchi, Y., et al. (2020). Novel allosteric inhibition of phosphoribulokinase identified by ensemble kinetic modeling of Synechocystis sp. PCC 6803 metabolism. Metabolic Engineering, 62, 114-123.
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  • Hartman, R. P., & Nugen, S. R. (2017). Conscious coupling: The challenges and opportunities of cascading enzymatic microreactors. Biotechnology and Bioengineering, 114(11), 2419-2430.

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Technical Support Center: Navigating the Chromatographic Separation of D-Ribulose 5-Phosphate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic separation of D-Ribulose 5-phosphate (Ru5P) and its isomers. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these critical metabolites. The structural similarity and dynamic equilibrium of pentose phosphate isomers present a significant analytical hurdle.[1][2] This guide provides in-depth, experience-based answers to common problems, helping you to develop robust and reliable separation methods.

Section 1: Foundational Challenges & Concepts

Q1: Why are the isomers of this compound so difficult to separate chromatographically?

A1: The difficulty in separating this compound (a ketose) from its isomers, D-Ribose 5-phosphate (R5P, an aldose) and D-Xylulose 5-phosphate (Xu5P, a ketose), stems from a combination of chemical and physical properties:

  • Structural Similarity: These molecules are isomers, meaning they have the same chemical formula (C₅H₁₁O₈P) but different atomic arrangements.[2] R5P is an aldose-ketose isomer of Ru5P, while Xu5P is a C3 epimer of Ru5P, differing only in the stereochemistry at a single carbon atom.[3][4][5] This subtle difference provides very little for a chromatographic stationary phase to distinguish between.

  • Dynamic Equilibrium in Solution: In aqueous solutions, these isomers are not static. They exist in a dynamic equilibrium, readily interconverting through enzymatic (e.g., Ribose-5-phosphate isomerase, Ribulose-phosphate 3-epimerase) or chemical (keto-enol tautomerism) process.[3][4][6][7] This on-column or in-solution conversion can lead to peak broadening, splitting, or what appears to be co-elution, as one isomer can convert into another during the separation process.[8]

  • High Polarity: The presence of a phosphate group and multiple hydroxyl groups makes these molecules highly polar and water-soluble.[9] This makes them unsuitable for traditional reversed-phase chromatography, which separates based on hydrophobicity, necessitating specialized techniques like HILIC or anion-exchange.[10][11][12]

To visualize the core chemical challenge, consider the equilibrium between the three key isomers:

Isomer_Equilibrium R5P D-Ribose 5-Phosphate (Aldose) Ru5P This compound (Ketose) R5P->Ru5P Isomerase Xu5P D-Xylulose 5-Phosphate (Ketose) Ru5P->Xu5P Epimerase

Caption: Equilibrium between key pentose phosphate isomers.

Q2: What are the primary chromatographic modes for separating Ru5P isomers, and what are their pros and cons?

A2: Given the polar and anionic nature of sugar phosphates, two techniques are dominant: Hydrophilic Interaction Liquid Chromatography (HILIC) and Anion-Exchange Chromatography (AEC).

Chromatographic ModePrinciple of SeparationAdvantagesDisadvantages
HILIC Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. A high organic mobile phase is used.[13][14]- Excellent compatibility with mass spectrometry (MS) due to volatile, high-organic mobile phases.[15] - Can resolve isomers based on subtle differences in polarity and hydration shell.[12][16] - Good retention for highly polar compounds.[17]- Sensitive to mobile phase composition and water content; long equilibration times.[18] - Peak shape can be poor for phosphates without careful buffer optimization.[11] - Susceptible to ion suppression from sample matrices in MS.[19]
Anion-Exchange (AEC) Separation based on the interaction between the negatively charged phosphate group and a positively charged stationary phase. Elution is achieved with a salt or pH gradient.[9][20]- Highly selective for phosphorylated compounds.[20] - Can achieve baseline resolution of structural isomers.[21] - Robust and reproducible retention.- Mobile phases (high salt, non-volatile buffers) are often incompatible with standard ESI-MS.[20] - Requires specialized detection like Pulsed Amperometric Detection (PAD) or Charged Aerosol Detection (CAD) if not using MS.[21] - High pH mobile phases can degrade silica-based columns.

Expert Insight: For most metabolomics applications where identification and quantification rely on LC-MS, HILIC is the preferred starting point . The challenge then becomes optimizing the method to overcome its inherent drawbacks, particularly poor peak shape and isomer co-elution.

Section 2: Troubleshooting Common Chromatographic Issues

Q3: My peaks for Ribose 5-phosphate and Ribulose 5-phosphate are co-eluting or poorly resolved. How can I improve this?

A3: This is the most common and critical challenge. Achieving separation requires careful manipulation of several HILIC parameters. The goal is to exploit the subtle differences in the way these isomers interact with the stationary phase's hydration layer.

Troubleshooting_Workflow Start Problem: Co-elution of R5P/Ru5P MPOpt Optimize Mobile Phase Start->MPOpt ColOpt Change Column Chemistry Start->ColOpt TempOpt Adjust Temperature Start->TempOpt pH_adjust Increase Mobile Phase pH (e.g., pH 9-11) MPOpt->pH_adjust ACN_adjust Adjust Acetonitrile % (Isocratic or Shallow Gradient) MPOpt->ACN_adjust Buffer_adjust Increase Buffer Concentration (e.g., 15-20 mM) MPOpt->Buffer_adjust Amide Amide Phase ColOpt->Amide Zwitterionic Zwitterionic Phase (e.g., Z-HILIC) ColOpt->Zwitterionic Temp_adjust Lower Temperature (e.g., 25-40°C) TempOpt->Temp_adjust Resolved Resolution Achieved pH_adjust->Resolved ACN_adjust->Resolved Buffer_adjust->Resolved Amide->Resolved Zwitterionic->Resolved Temp_adjust->Resolved

Caption: Troubleshooting workflow for isomer co-elution.

Step-by-Step Troubleshooting:

  • Optimize Mobile Phase pH (Highest Impact):

    • Action: Increase the pH of your aqueous mobile phase. Many successful separations of these isomers use alkaline conditions (pH 9-11) with buffers like ammonium bicarbonate or ammonium hydroxide.[11][12][16]

    • Causality: At higher pH, the hydroxyl groups on the sugars become deprotonated, increasing the negative charge and altering the molecule's overall polarity and interaction with the stationary phase. This can significantly enhance selectivity between isomers. Ensure your column is stable at high pH (e.g., use a hybrid silica or PEEK-lined column).[11][17]

  • Adjust Mobile Phase Strength (Acetonitrile %):

    • Action: Systematically vary the acetonitrile (ACN) percentage. Start with a high percentage (e.g., 90%) and decrease it in small increments. A shallow gradient or a well-optimized isocratic hold is often more effective than a steep gradient.[19][22]

    • Causality: In HILIC, water is the strong solvent. Lowering the ACN percentage (increasing water) decreases retention.[17] A shallow gradient allows more time for the subtle differences between isomers to effect a separation. An isocratic method, once optimized, can provide the most robust separation.

  • Optimize Buffer Concentration:

    • Action: Increase the concentration of your buffer (e.g., ammonium formate or ammonium bicarbonate) in the mobile phase. A range of 10-20 mM is a good starting point.[16][17]

    • Causality: Higher buffer concentration can improve peak shape by masking secondary ionic interactions with the stationary phase.[16] It also influences the thickness of the water layer on the stationary phase, which can alter selectivity and increase retention times.

  • Evaluate Column Chemistry:

    • Action: If mobile phase optimization is insufficient, consider a different HILIC stationary phase. Amide-based phases and zwitterionic phases (like Z-HILIC) often provide different selectivity for sugar phosphates compared to plain silica.[11][16][19]

    • Causality: Different stationary phases have different surface chemistries, leading to varied partitioning, hydrogen bonding, and weak ionic interactions. A zwitterionic column, for instance, can offer unique selectivity for phosphorylated compounds.

Q4: I'm seeing significant peak tailing for all my sugar phosphate peaks. What is the likely cause?

A4: Peak tailing for phosphorylated analytes is a classic problem, often caused by unwanted interactions with the analytical system.

  • Cause 1: Metal Adsorption: Phosphate groups are notorious for chelating with metal ions. This includes the stainless steel surfaces of the HPLC/UPLC system, column frits, and even trace metals within the stationary phase.[11][12]

    • Solution: Use a system with bio-inert surfaces (like Waters ACQUITY Premier) or PEEK tubing.[11] Employ columns specifically designed to reduce metal interactions (e.g., those with advanced surface treatments). Flushing the system with a chelating agent like EDTA can temporarily passivate active sites but is not a long-term solution.

  • Cause 2: Secondary Ionic Interactions: Residual, un-capped silanol groups on silica-based stationary phases are negatively charged at neutral to high pH and can repulse the negatively charged phosphate groups, or interact undesirably.

    • Solution: Increase the ionic strength of your mobile phase by increasing the buffer concentration (e.g., to 15-20 mM).[16] The buffer ions will shield the charges on both the analyte and the stationary phase, leading to more symmetrical peaks based on the primary HILIC partitioning mechanism.

  • Cause 3: Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger (i.e., more aqueous) than the mobile phase can cause peak distortion.

    • Solution: Reconstitute your final sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 80-90% acetonitrile).[12][17] This ensures the sample properly focuses on the head of the column at the start of the run.

Section 3: Advanced Protocols & Method Development

Q5: Can you provide a starting protocol for developing a robust UPLC-MS method for separating Ru5P isomers using HILIC?

A5: Certainly. This protocol provides a robust starting point for method development on a UPLC-MS system. It is designed to be systematically adjusted as outlined in the troubleshooting section.

Objective: To achieve baseline or near-baseline separation of D-Ribose 5-phosphate, this compound, and D-Xylulose 5-phosphate.

1. Materials & System:

  • Column: Waters ACQUITY Premier BEH Z-HILIC, 1.7 µm, 2.1 x 100 mm (or similar high-pH stable, bio-inert HILIC column).[16]

  • Mobile Phase A: 15 mM Ammonium Bicarbonate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Sample Solvent: 80:20 Acetonitrile:Water.

  • System: UPLC with bio-inert surfaces coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

2. UPLC Method Parameters:

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Gradient:

    Time (min) Flow (mL/min) %A %B Curve
    0.0 0.4 15.0 85.0 Initial
    8.0 0.4 40.0 60.0 6 (Linear)
    8.1 0.4 80.0 20.0 6 (Linear)
    9.0 0.4 80.0 20.0 6 (Linear)
    9.1 0.4 15.0 85.0 6 (Linear)

    | 12.0 | 0.4 | 15.0 | 85.0 | 6 (Linear) |

  • Column Equilibration: Equilibrate the column with initial conditions for at least 15-20 minutes before the first injection and use a sufficient re-equilibration time between runs (as in the gradient above).

3. MS Method Parameters (Example for Negative Ion ESI):

  • Ionization Mode: ESI-

  • Capillary Voltage: 2.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 450 °C

  • MRM Transitions (for TQ-MS):

    • Precursor Ion (m/z): 229.01

    • Product Ions (m/z): 96.96 (H₂PO₄⁻), 78.96 (PO₃⁻)

    • Note: These transitions are common for all pentose phosphate isomers. Separation is purely chromatographic.

4. Protocol for Optimization:

  • Run Initial Method: Inject a standard mix of the isomers and evaluate the initial separation.

  • Adjust pH: If co-elution occurs, systematically increase the pH of Mobile Phase A to 9.5, then 10.0, re-equilibrating and re-running the standard each time.

  • Shallow the Gradient: If peaks are partially resolved, flatten the gradient. For example, change the 8.0-minute target to 30% A instead of 40% A, extending the total run time.

  • Convert to Isocratic: Once the optimal %B for separation is identified from the gradient, develop an isocratic method holding that percentage to improve robustness and throughput.

References

  • Akana, J., et al. (2017). Conversion of this compound to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. The FASEB Journal. [Link]

  • SIELC Technologies. HPLC Separation of Sugar Phosphates. [Link]

  • Gascon, A., Wood, T., & Chitemerere, L. (1981). The separation of isomeric pentose phosphates from each other and the preparation of d-xylulose 5-phosphate and this compound by column chromatography. Analytical Biochemistry. [Link]

  • Wikipedia. Phosphopentose epimerase. [Link]

  • Kruger, N. J., & von Schaewen, A. (2003). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Journal of Experimental Botany. [Link]

  • Ganner, A., et al. (2014). Speciation analysis of sugar phosphates via anion exchange chromatography combined with inductively coupled plasma dynamic reaction cell mass spectrometry–optimization for the analysis of yeast cell extracts. Analytical and Bioanalytical Chemistry. [Link]

  • Akana, J., et al. (2017). Conversion of this compound to D-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. PubMed. [Link]

  • Kopp, J., et al. (1999). Structure and mechanism of the amphibolic enzyme D-ribulose-5-phosphate 3-epimerase from potato chloroplasts. PubMed. [Link]

  • Chou, C., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany. [Link]

  • Waters Corporation. (2021). Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites Using an ACQUITY Premier System With an Atlantis Premier BEH Z-HILIC Column. [Link]

  • Lee, Y. C. (1990). High-performance anion-exchange chromatography for carbohydrate analysis. Analytical Biochemistry. [Link]

  • ResearchGate. Examples of derivatized sugar phosphates. [Link]

  • Moof University. (2017). Phosphopentose Epimerase/Ribose-5-Phosphate Isomerase. YouTube. [Link]

  • Ghorbaniaghdam, A., et al. (2021). Comprehensive Coverage of Glycolysis and Pentose Phosphate Metabolic Pathways by Isomer-Selective Accurate Targeted Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Assay. PubMed. [Link]

  • Rainville, P. D., & Walter, T. H. (2021). Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites Using an ACQUITY Premier System With an Atlantis Premier BEH Z-HILIC Column. Waters Corporation. [Link]

  • Hinterwirth, H., et al. (2012). Selectivity issues in targeted metabolomics: Separation of phosphorylated carbohydrate isomers by mixed-mode hydrophilic interaction/weak anion exchange chromatography. Journal of Separation Science. [Link]

  • Chou, C., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. NSF Public Access Repository. [Link]

  • Kiefer, P., et al. (2013). Alkaline conditions in hydrophilic interaction liquid chromatography (HILIC) for intracellular metabolite quantification using tandem mass spectrometry. ResearchGate. [Link]

  • Plavcova, K., et al. (2013). Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers. Analytical and Bioanalytical Chemistry. [Link]

  • Khan Academy. Keto-enol tautomerization. [Link]

  • Waters Corporation. Your Essential Guide to Sugar Analysis with Liquid Chromatography. [Link]

  • Chaudhry, S. (2018). Keto- and Enol Tautomerism in Sugars. News-Medical.Net. [Link]

  • Xu, Y.-F., et al. (2015). Chromatography-resolved fragment analysis. Anal Chem. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. [Link]

  • Agilent Technologies. (2022). HILIC Chromatography: When and How?. [Link]

  • Reddit. (2024). Improving HILIC separation of monosaccharides. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]

  • Cerchiaro, G., & Ferreira, A. M. D. C. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]

  • LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. [Link]

  • SCIEX. (2019). Separation of hexose phosphate isomers using differential mobility spectrometry (DMS). [Link]

  • Khan Academy. Pentose phosphate pathway. [Link]

Sources

Technical Support Center: Optimizing D-Ribulose-5-Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of D-Ribulose-5-Phosphate (Ru5P). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Ru5P synthesis and troubleshoot common issues to improve yield and purity. Drawing from established biochemical principles and field-proven insights, this resource provides in-depth solutions to challenges you may encounter during your experiments.

Foundational Understanding: The Synthesis of D-Ribulose-5-Phosphate

D-Ribulose-5-Phosphate is a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route in most organisms.[1][2][3] In the laboratory setting, Ru5P is typically synthesized enzymatically from D-ribose-5-phosphate (R5P) using the enzyme Ribose-5-phosphate isomerase (RPI).[4] This reversible isomerization is a critical step in the non-oxidative branch of the PPP.[4][5][6] Alternatively, Ru5P can be generated from D-xylulose-5-phosphate (Xu5P) via the action of Ribulose-phosphate 3-epimerase (RPE).[3][7]

Understanding the equilibrium nature of these reactions is crucial for optimizing Ru5P yield. The interconversion of these pentose phosphates allows the cell to meet its metabolic demands for nucleotide synthesis and NADPH production.[8] In a laboratory setting, controlling the reaction conditions is paramount to shifting the equilibrium in favor of Ru5P.

D_Ribulose_5_Phosphate_Synthesis cluster_pentose_phosphates Pentose Phosphate Interconversion R5P D-Ribose-5-Phosphate (Starting Material) Ru5P D-Ribulose-5-Phosphate (Product) R5P->Ru5P Ribose-5-phosphate Isomerase (RPI) Xu5P D-Xylulose-5-Phosphate Ru5P->Xu5P Ribulose-phosphate 3-Epimerase (RPE)

Caption: Enzymatic interconversion of pentose phosphates in D-Ribulose-5-Phosphate synthesis.

Troubleshooting Guide: Enhancing Your D-Ribulose-5-Phosphate Yield

This section addresses specific issues that can arise during the synthesis of Ru5P in a question-and-answer format.

Question 1: My final yield of D-Ribulose-5-Phosphate is consistently low, with a significant amount of D-Ribose-5-Phosphate remaining. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion of R5P to Ru5P is a common challenge, often stemming from the reversible nature of the isomerization reaction catalyzed by Ribose-5-phosphate isomerase (RPI).[4] Several factors can contribute to this issue:

  • Suboptimal Enzyme Activity: The catalytic efficiency of RPI is paramount. Ensure the enzyme has been stored and handled correctly, typically at -20°C or below in a glycerol-containing buffer to prevent freeze-thaw damage. Verify the specific activity of your enzyme batch.

  • Reaction Equilibrium: The isomerization of R5P to Ru5P is a reversible reaction that reaches equilibrium.[4] To drive the reaction towards Ru5P, you can employ a few strategies:

    • Product Removal: If possible in your experimental setup, coupling the reaction to a subsequent enzymatic step that consumes Ru5P can shift the equilibrium. For instance, the conversion of Ru5P to D-xylulose-5-phosphate by ribulose-phosphate 3-epimerase is one such possibility.[7][9]

    • Substrate Concentration: While counterintuitive, starting with a very high concentration of R5P may not always lead to a higher percentage conversion due to potential substrate inhibition or reaching equilibrium faster. Experiment with a range of initial R5P concentrations.

  • Inhibitors in Starting Material: Commercially available R5P can contain contaminants that may inhibit RPI.[10] It is advisable to use a high-purity grade of R5P. If you suspect contamination, purification of the starting material by ion-exchange chromatography may be necessary.[10]

Experimental Protocol: Optimizing RPI-Mediated Conversion

  • Enzyme Titration: Set up a series of reactions with a fixed concentration of R5P and varying concentrations of RPI to determine the optimal enzyme-to-substrate ratio.

  • Time Course Analysis: Monitor the reaction progress over time by taking aliquots at different intervals and quantifying the amounts of R5P and Ru5P using methods like HPLC or enzyme-coupled spectrophotometric assays.[11][12] This will help you determine the time required to reach equilibrium.

  • Buffer Optimization: The pH and ionic strength of the reaction buffer can influence enzyme activity. While a pH range of 7.0 to 8.5 is generally effective, it is best to consult the manufacturer's data sheet for your specific enzyme and consider a buffer optimization screen.[13]

ParameterRecommended RangeRationale
pH 7.0 - 8.5Optimal for most Ribose-5-phosphate isomerases.[13]
Temperature 25 - 37 °CBalances enzyme activity with stability.
R5P Concentration 1 - 10 mMA starting point for optimization.
RPI Concentration 0.1 - 1 U/mLDependent on the specific activity of the enzyme.
Question 2: I am observing the formation of an unexpected sugar phosphate in my reaction mixture. What could it be and how can I prevent it?

Answer:

The most likely unexpected product is D-Xylulose-5-Phosphate (Xu5P). This occurs if your RPI enzyme preparation is contaminated with Ribulose-phosphate 3-epimerase (RPE), or if RPE is intentionally or unintentionally introduced into your reaction. RPE catalyzes the reversible epimerization of Ru5P to Xu5P.[7][9]

Troubleshooting Steps:

  • Enzyme Purity Check: Verify the purity of your RPI enzyme. If possible, run an SDS-PAGE to check for contaminating protein bands. Consult the manufacturer's certificate of analysis for any listed contaminating activities.

  • Selective Inhibition: If RPE contamination is confirmed and a purer enzyme source is not available, you may need to investigate selective inhibitors for RPE, although this can be challenging.

  • Reaction Time: Since the formation of Xu5P is a subsequent reaction, minimizing the reaction time to the point where sufficient Ru5P has formed but before significant epimerization occurs can be a strategy. This requires careful time-course analysis.

Contamination_Workflow Start Unexpected Product Observed Identify Identify Product (e.g., HPLC, Mass Spec) Start->Identify Is_Xu5P Is it D-Xylulose-5-Phosphate? Identify->Is_Xu5P Check_Enzyme Check RPI Purity for RPE Contamination Is_Xu5P->Check_Enzyme Yes Other_Contaminant Investigate Other Contamination Sources Is_Xu5P->Other_Contaminant No Source_New_Enzyme Source Purer RPI Check_Enzyme->Source_New_Enzyme Optimize_Time Optimize Reaction Time to Minimize Xu5P Formation Check_Enzyme->Optimize_Time

Caption: Troubleshooting workflow for unexpected product formation.

Frequently Asked Questions (FAQs)

Q: What is the best method to quantify the yield of D-Ribulose-5-Phosphate?

A: High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying different sugar phosphates in a mixture.[12] Alternatively, enzyme-coupled spectrophotometric assays can be used. For instance, the amount of Ru5P can be determined by converting it to D-xylulose-5-phosphate and then through a series of enzymatic reactions that lead to the oxidation of NADH, which can be monitored at 340 nm.[7][9]

Q: How should I store my D-Ribose-5-Phosphate starting material and the final D-Ribulose-5-Phosphate product?

A: Both D-Ribose-5-Phosphate and D-Ribulose-5-Phosphate are prone to instability, especially in solution.[14] It is recommended to store them as lyophilized powders or frozen solutions at -20°C or below.[1] Avoid repeated freeze-thaw cycles.

Q: Can I synthesize D-Ribulose-5-Phosphate from D-glucose?

A: Yes, it is possible to synthesize Ru5P from glucose through the oxidative branch of the pentose phosphate pathway. This involves a series of enzymatic reactions starting with Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD).[5][15] However, for laboratory-scale synthesis with a focus on high purity of Ru5P, starting from R5P is often more direct.

References

  • Karmali, A., Drake, A. F., & Spencer, N. (n.d.). Purification, properties and assay of D-ribulose 5-phosphate 3-epimerase from human erythrocytes. PubMed Central. Retrieved from [Link]

  • Rumpho, M. E., Edwards, G. E., & Loescher, W. H. (n.d.). Partial Purification and Characterization of D-Ribose-5-phosphate Reductase from Adonis vernalis L. Leaves. CORE. Retrieved from [Link]

  • (n.d.). The measurement of xylulose 5-phosphate, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue. PubMed. Retrieved from [Link]

  • (n.d.). ION EXCHANGE PURIFICATION OF RIBOSE-5-PHOSPHATE. Semantic Scholar. Retrieved from [Link]

  • Stincone, A., & Keller, M. A. (2017). The pentose phosphate pathway in health and disease. PubMed Central. Retrieved from [Link]

  • (n.d.). Practical synthesis of 5-phospho-D-ribosyl .alpha.-1-pyrophosphate (PRPP): enzymatic routes from ribose 5-phosphate or ribose. Journal of the American Chemical Society. Retrieved from [Link]

  • (n.d.). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. MDPI. Retrieved from [Link]

  • Liang, W., Ouyang, S., Shaw, N., Joachimiak, A., Zhang, R., & Liu, Z. J. (2011). Conversion of this compound to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. PubMed Central. Retrieved from [Link]

  • (n.d.). Ribose 5-phosphate. Wikipedia. Retrieved from [Link]

  • (2011). Conversion of this compound to D-xylulose 5-phosphate: New insights from structural and biochemical studies on human RPE. ResearchGate. Retrieved from [Link]

  • (n.d.). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. MDPI. Retrieved from [Link]

  • (n.d.). Enzymatic formation of xylulose 5-phosphate from ribose 5-phosphate in spleen. J-STAGE. Retrieved from [Link]

  • (2017, March 21). Phosphopentose Epimerase/Ribose-5-Phosphate Isomerase. YouTube. Retrieved from [Link]

  • (n.d.). Ribulose 5-phosphate – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • (2021, September 14). Showing metabocard for this compound (HMDB0000618). Human Metabolome Database. Retrieved from [Link]

  • Grochowski, L. L., Xu, H., & White, R. H. (2006). Ribose-5-Phosphate Biosynthesis in Methanocaldococcus jannaschii Occurs in the Absence of a Pentose-Phosphate Pathway. PubMed Central. Retrieved from [Link]

  • (2008, November 8). The biochemistry, metabolism and inherited defects of the pentose phosphate pathway: A review. ResearchGate. Retrieved from [Link]

  • (2023, November 16). The enzymes of the oxidative phase of the pentose phosphate pathway as targets of reactive species: consequences for NADPH production. Portland Press. Retrieved from [Link]

  • (n.d.). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. PubMed Central. Retrieved from [Link]

  • (2025, May 26). How do cells meet their need for ribose-5-phosphate when Nicotinamide adenine dinucleotide phosphate (NADPH) is low? Dr.Oracle. Retrieved from [Link]

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preventing degradation of D-Ribulose 5-phosphate during sample extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent the degradation of D-Ribulose 5-phosphate (Ru5P) during sample extraction. As a key intermediate in the pentose phosphate pathway (PPP), accurate quantification of Ru5P is critical for understanding cellular metabolism, particularly in the context of anabolic processes and oxidative stress responses.[1][2][3][4] This guide is designed to provide you with the expertise and field-proven insights necessary to ensure the integrity of your samples and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My measured levels of this compound are consistently low or undetectable. What is the most likely cause?

Low or undetectable levels of this compound (Ru5P) are most commonly due to its inherent instability and rapid enzymatic turnover during sample collection and extraction. As a central metabolite in the pentose phosphate pathway, Ru5P is subject to immediate conversion by enzymes like ribose-5-phosphate isomerase and ribulose-phosphate 3-epimerase.[4][5][6] Failure to instantly halt all metabolic activity upon sample harvesting is a primary reason for its degradation.

Several factors can contribute to this issue:

  • Delayed Metabolic Quenching: The time between sample collection and the complete inactivation of enzymes is critical. Even a few seconds at physiological temperatures can lead to significant degradation of Ru5P.

  • Suboptimal Quenching Temperature: The quenching solution must be sufficiently cold to effectively stop enzymatic reactions.

  • Inappropriate Quenching or Extraction Solvent: The choice of solvent is crucial for both inactivating enzymes and efficiently extracting polar metabolites like Ru5P.

To address this, it is imperative to implement a rapid and efficient metabolic quenching step immediately upon sample collection. This typically involves the use of cryogenic temperatures and appropriate solvent mixtures.

Q2: What is metabolic quenching, and why is it so critical for phosphorylated sugars like Ru5P?

Metabolic quenching is the process of rapidly and completely halting all enzymatic activity within a biological sample to preserve the metabolic profile at a specific point in time. For highly labile molecules like phosphorylated sugars, which can have turnover rates of less than a second, immediate quenching is non-negotiable for accurate analysis.

The primary reasons why quenching is critical for Ru5P are:

  • Rapid Enzymatic Conversion: Ru5P is at a metabolic crossroads and can be quickly converted to other pentose phosphates, such as ribose-5-phosphate and xylulose-5-phosphate.[4][5][6]

  • High-Energy Phosphate Bonds: Although Ru5P itself is not a high-energy compound in the same vein as ATP, the phosphate ester bond can be susceptible to enzymatic cleavage by phosphatases.

  • Interconnected Pathways: The pentose phosphate pathway is tightly integrated with glycolysis, and any ongoing metabolic activity will rapidly alter the relative concentrations of its intermediates.

A robust quenching protocol ensures that the measured metabolite levels accurately reflect the physiological state of the cells at the moment of sampling.

Q3: What are the recommended methods for quenching metabolism in cell cultures to preserve this compound?

The choice of quenching method can depend on whether you are working with adherent or suspension cell cultures. The overarching principle for both is the rapid transition from a physiological temperature to a sub-zero environment.

For Adherent Cells:

  • Aspiration of Medium: Quickly remove the culture medium by aspiration.

  • Rapid Washing (Optional but Recommended): Briefly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS) or an isotonic salt solution to remove extracellular metabolites. This step should be performed as quickly as possible to minimize metabolic changes.

  • Immediate Quenching: Add a pre-chilled quenching solution, typically a methanol or acetonitrile-based mixture, directly to the culture dish. A common and effective choice is 80% methanol pre-cooled to -80°C.

For Suspension Cells:

  • Rapid Harvesting: Quickly pellet the cells by centrifugation at a low temperature (e.g., 4°C).

  • Supernatant Removal: Decant the supernatant immediately.

  • Resuspension in Quenching Solution: Resuspend the cell pellet in a pre-chilled quenching solution, such as 80% methanol at -80°C.

The key is to minimize the time cells spend in a state where enzymatic activity can occur post-harvesting.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to common issues encountered during the extraction of this compound.

Issue 1: Suspected Degradation During Extraction

Symptoms:

  • Low and variable Ru5P levels across replicate samples.

  • Higher than expected levels of downstream metabolites like ribose-5-phosphate.

Root Cause Analysis and Solutions:

The primary suspect for degradation during the extraction phase is continued enzymatic activity or chemical instability in the extraction solvent.

Workflow for Preventing Degradation During Extraction

cluster_0 Extraction Phase Harvest Cells Harvest Cells Quench Metabolism Quench Metabolism Harvest Cells->Quench Metabolism Immediate Add Extraction Solvent Add Extraction Solvent Quench Metabolism->Add Extraction Solvent Pre-chilled to -80°C Cell Lysis Cell Lysis Add Extraction Solvent->Cell Lysis Mechanical Disruption (e.g., scraping, vortexing) Protein Precipitation Protein Precipitation Cell Lysis->Protein Precipitation Centrifuge at 4°C Collect Supernatant Collect Supernatant Protein Precipitation->Collect Supernatant Keep on dry ice Evaporate & Reconstitute Evaporate & Reconstitute Collect Supernatant->Evaporate & Reconstitute For analysis

Caption: Recommended workflow for this compound extraction.

Step-by-Step Protocol for Optimized Extraction:

  • Preparation: Pre-chill all necessary equipment and solutions. This includes your extraction solvent (e.g., 80% methanol), centrifuge, and sample tubes.

  • Quenching: As described in the FAQ section, rapidly quench your cells to halt metabolic activity.

  • Extraction:

    • For adherent cells, after quenching, use a cell scraper to collect the cell lysate in the cold extraction solvent.

    • For suspension cells, ensure the pellet is thoroughly resuspended in the cold extraction solvent.

  • Homogenization: Vortex the samples vigorously for at least 1 minute to ensure complete cell lysis and extraction of metabolites.

  • Protein Precipitation: Centrifuge the samples at a high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube. It is advisable to perform this step on dry ice to maintain low temperatures.

  • Storage: If not proceeding immediately to analysis, store the extracts at -80°C.

Data Summary: Comparison of Common Extraction Solvents

Extraction SolventKey AdvantagesPotential Drawbacks
80% Methanol Excellent for polar metabolites, effective protein precipitation.Can cause cell leakage in some sensitive cell lines if used for quenching.
80% Acetonitrile Similar to methanol, good for polar compounds.May be less effective at extracting certain classes of lipids.
Methanol/Chloroform/Water Broad coverage of both polar and non-polar metabolites.More complex protocol, potential for phase separation issues.
Issue 2: Sample-to-Sample Variability

Symptoms:

  • Poor reproducibility of Ru5P measurements even within the same experimental group.

Root Cause Analysis and Solutions:

Inconsistent sample handling and processing are the most common sources of variability.

Key Checkpoints for Ensuring Consistency:

  • Cell Number: Ensure that an equal number of cells is harvested for each sample. Normalizing metabolite levels to cell number or protein content is crucial.

  • Timing: The timing of each step, from medium removal to quenching and extraction, should be kept as consistent as possible across all samples.

  • Temperature: Maintain a consistent low temperature throughout the entire extraction process. Any temperature fluctuations can lead to differential degradation rates.

  • Evaporation: If a solvent evaporation step is used, ensure it is done uniformly for all samples to avoid concentrating some samples more than others.

Issue 3: Suspected Chemical Degradation During Storage

Symptoms:

  • A gradual decrease in Ru5P levels in stored extracts over time.

Root Cause Analysis and Solutions:

While enzymatic degradation is the primary concern during extraction, non-enzymatic chemical degradation can occur during storage, especially if conditions are not optimal. Sugar phosphates can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.[7]

Recommendations for Sample Storage:

  • Temperature: Store extracted samples at -80°C for long-term stability.

  • pH: The pH of the final extract should be close to neutral. While specific stability data for Ru5P is limited, maintaining a neutral pH is generally recommended for sugar phosphates to minimize acid- or base-catalyzed hydrolysis of the phosphate ester.[7]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to metabolite degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.

Visualizing Potential Degradation Pathways

cluster_1 Potential Degradation Pathways of this compound This compound This compound Ribose-5-phosphate Ribose-5-phosphate This compound->Ribose-5-phosphate Isomerase Activity Xylulose-5-phosphate Xylulose-5-phosphate This compound->Xylulose-5-phosphate Epimerase Activity Ribulose + Pi Ribulose + Pi This compound->Ribulose + Pi Phosphatase Activity / Chemical Hydrolysis

Caption: Enzymatic and potential chemical degradation pathways of this compound.

By carefully controlling each step of the sample preparation process, from initial quenching to final storage, researchers can significantly improve the accuracy and reproducibility of this compound measurements.

References

  • Mikkola, S. (2013). Hydrolysis and Isomerization of Sugar Phosphates and Carbohydrate Phosphodiesters. Current Organic Chemistry, 17(14), 1525-1544. Available at: [Link]

  • He, L., et al. (2011). Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS). Methods in Molecular Biology, 708, 159-71. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Quantification of Pentose Phosphate Pathway (PPP) Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS). Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Activity Measurements of Pentose Phosphate Pathway Enzymes Using the Thermo Scientific NanoDrop 2000c Kinetics Application.
  • ResearchGate. (n.d.). Effects of pH (a) and temperature (b) on the activities of free and...
  • Kirsch, S., et al. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(12), 2899. Available at: [Link]

  • Clutch Prep. (2024). Hydrolysis of Phosphate Esters Explained. Retrieved from [Link]

  • Tanimomo, M., et al. (2020). Esters of Glucose-2-Phosphate: Occurrence and Chemistry. Molecules, 25(12), 2893. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.6: Ester Hydrolysis and Phosphoryl Transfer. Retrieved from [Link]

  • Keller, M. A., et al. (2014). Non-enzymatic glycolysis and pentose phosphate pathway-like reactions in a plausible Archean ocean. Molecular Systems Biology, 10, 725. Available at: [Link]

  • Wikipedia. (n.d.). Pentose phosphate pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Ribose 5-phosphate. Retrieved from [Link]

  • Liang, W., et al. (2011). Conversion of this compound to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. The FASEB Journal, 25(2), 497-504. Available at: [Link]

  • Wikipedia. (n.d.). Ribulose 5-phosphate. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of temperature and pH on the activity and stability of...
  • University of California, Berkeley. (n.d.). Metabolism Lecture 5 — PENTOSE PHOSPHATE PATHWAY.
  • Koivunen, P., & Hirsjärvi, P. (1982). The effect of temperature on ribose-5-phosphate isomerase from a mesophile, Thiobacillus thioparus, and a thermophile, Bacillus caldolyticus. Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry, 36(9), 603-607. Available at: [Link]

  • Stincone, A., et al. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews, 90(3), 927-963. Available at: [Link]

  • Biology LibreTexts. (2023). 13.4: Pentose Phosphate Pathway of Glucose Oxidation. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ribulose 5-phosphate – Knowledge and References. Retrieved from [Link]

Sources

Technical Support Center: D-Ribulose 5-Phosphate (Ru5P) Measurement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the accurate measurement of D-Ribulose 5-phosphate (Ru5P). As a key intermediate in the pentose phosphate pathway (PPP), Ru5P is central to cellular biosynthesis and redox balance.[1][2] Its precise quantification is critical for research in metabolism, oncology, and neurodegenerative diseases.[3]

This guide, designed by application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common interferences and methodological challenges in your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for measuring this compound?

There are two predominant methodologies for the quantification of Ru5P:

  • Enzymatic Assays: These methods typically use a series of coupled enzyme reactions that culminate in the oxidation or reduction of a pyridine nucleotide (NADH or NADPH), which can be measured spectrophotometrically or fluorometrically at 340 nm. A common approach involves converting Ru5P to Ribulose-1,5-bisphosphate (RuBP) using phosphoribulokinase (PRK), a reaction that consumes ATP. The resulting ADP is then used in a coupled system with pyruvate kinase and lactate dehydrogenase to oxidize NADH.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for metabolomics due to its high sensitivity and specificity.[5][6] LC-MS/MS allows for the direct detection and quantification of Ru5P in complex biological samples, often enabling the simultaneous measurement of other PPP intermediates.[7][8]

Q2: What are the most common sources of interference in Ru5P measurement?

Interference can arise from the sample matrix, the methodology itself, or sample handling. Key sources include:

  • Isomeric Cross-Contamination: Ru5P exists in equilibrium with its isomers, D-Ribose 5-phosphate (R5P) and D-Xylulose 5-phosphate (Xu5P).[2][9] These isomers can be difficult to separate chromatographically and may interfere with enzymatic assays if the enzymes used are not perfectly specific.

  • Sample Matrix Effects (LC-MS/MS): Components in the biological sample (e.g., salts, lipids, phospholipids) can co-elute with Ru5P and suppress or enhance its ionization, leading to inaccurate quantification.[10][11]

  • Endogenous Enzyme Activity: Crude sample extracts may contain enzymes that consume the substrate, product, or coupling reagents in an enzymatic assay (e.g., NADH oxidases, ATPases), leading to high background or signal loss.[4]

  • Analyte Instability: Sugar phosphates are notoriously unstable, especially at non-neutral pH or elevated temperatures, leading to degradation during sample preparation and storage.[12][13]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Enzymatic Assay Troubleshooting
Issue 1: High background signal or increasing blank absorbance in my NADH-coupled assay.

This is a classic problem often caused by contaminating activities within the sample extract or reagents.

Causality: The principle of the assay is that NADH oxidation is directly coupled to the presence of Ru5P. If NADH is being consumed in the absence of the target analyte, the assay's baseline becomes unreliable.

Troubleshooting Workflow:

G start High Background Signal (NADH oxidation in 'no-substrate' control) q1 Is background high in sample blank (sample + all reagents except Ru5P-specific enzyme)? start->q1 res1 Indicates contaminating activity in the sample. - Presence of endogenous NADH oxidases. - Presence of endogenous ADP/ATPases consuming ATP. q1->res1 a1_yes q2 Is background high in reagent blank (all reagents, no sample)? q1->q2 a1_no a1_yes Yes a1_no No sol1 Solution: 1. Prepare a deproteinized sample (e.g., perchloric acid or TCA precipitation followed by neutralization). 2. Heat-inactivate the sample (e.g., 60°C for 10 min), but first validate Ru5P stability under these conditions. res1->sol1 end Issue likely resolved or requires further investigation into assay components. sol1->end res2 Indicates contamination in assay reagents. - ATP solution may contain ADP. - Coupling enzymes may have contaminating activities. q2->res2 a2_yes q2->end a2_no a2_yes Yes a2_no No sol2 Solution: 1. Use fresh, high-purity ATP (≥99%). 2. Test individual reagents for NADH consumption. 3. Source higher purity coupling enzymes (PK/LDH). res2->sol2 sol2->end

Caption: Troubleshooting high background in NADH-coupled assays.

Issue 2: My assay shows low sensitivity or no signal.

This issue points to a problem with one or more core components of the reaction.

Causality: Signal generation depends on the successful enzymatic conversion of Ru5P. Failure at any step in the cascade will result in a lack of signal.

Potential Causes & Solutions:

  • Enzyme Inactivity:

    • Reason: Improper storage, repeated freeze-thaw cycles, or the presence of inhibitors can reduce enzyme activity. Phosphoribulokinase (PRK), a key enzyme, can be inhibited by allosteric effectors like AMP and phosphoenolpyruvate (PEP) in some species.[4][14]

    • Solution: Always use fresh aliquots of enzymes. Run a positive control with a known amount of Ru5P standard to verify that the entire enzyme system is active. Check literature for potential inhibitors present in your sample type.

  • Sub-optimal Reaction Conditions:

    • Reason: PRK activity is dependent on pH and the concentration of divalent cations like Mg²⁺.[15] The optimal pH for PRK is typically around 7.9-8.4.[4]

    • Solution: Verify the final pH of your reaction mixture. Titrate MgCl₂ concentration to find the optimum for your specific enzyme and buffer system.

  • Analyte Degradation:

    • Reason: Ru5P is unstable and can degrade during sample processing or if stored improperly.[16]

    • Solution: Ensure samples are processed quickly on ice and stored at -80°C. See Protocol 1 for best practices on quenching and extraction.

LC-MS/MS Analysis Troubleshooting
Issue 3: I can't resolve Ru5P from its isomers (R5P, Xu5P).

This is a critical challenge as these isomers are often chromatographically indistinguishable with standard reverse-phase columns and can have identical mass transitions.

Causality: The structural similarity of pentose phosphate isomers makes them difficult to separate. Accurate quantification requires either chromatographic separation or a derivatization strategy.

Solutions:

  • Specialized Chromatography:

    • Method: Employ advanced chromatographic techniques designed for polar, anionic metabolites.

    • Examples:

      • Ion-Pair Chromatography: Uses a reverse-phase column with an ion-pairing agent (e.g., tributylamine) in the mobile phase to improve retention and resolution of sugar phosphates.[8]

      • Hydrophilic Interaction Chromatography (HILIC): An effective alternative for retaining and separating highly polar compounds.

      • Porous Graphitic Carbon (PGC) Chromatography: Offers unique selectivity based on planar structure and can resolve isomers.

  • Chemical Derivatization:

    • Method: Reacting the sugar phosphates with a derivatizing agent can improve their chromatographic properties and sometimes create unique mass fragments for each isomer.[6] This also increases hydrophobicity, allowing for better separation on reverse-phase columns.[6]

Issue 4: How do I identify and mitigate matrix effects?

Matrix effects are a major source of quantitative inaccuracy in LC-MS/MS.

Causality: Co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Ru5P) in the mass spectrometer's source, leading to either ion suppression (lower signal) or ion enhancement (higher signal).[10]

G start Suspected Matrix Effects (Poor accuracy/reproducibility) q1 Step 1: Diagnose Post-extraction spike experiment: Compare analyte response in neat solvent vs. post-extraction spiked matrix. start->q1 res Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100 <100% = Suppression >100% = Enhancement q1->res q2 Step 2: Mitigate res->q2 sol1 Use Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., ¹³C₅-Ru5P) q2->sol1 sol2 Prepare Matrix-Matched Calibration Curve q2->sol2 sol3 Improve Sample Cleanup (e.g., Solid Phase Extraction - SPE) q2->sol3 sol4 Dilute the Sample q2->sol4 sol1->end Best approach: SIL-IS co-elutes and experiences the same matrix effects, providing the most accurate correction. sol2->end Good approach: Calibrants prepared in a blank matrix mimic the sample's behavior. sol3->end Helpful: Removes interfering compounds like phospholipids before injection. sol4->end Simple but effective: Reduces the concentration of interfering matrix components.

Caption: Workflow for diagnosing and mitigating matrix effects in LC-MS.

Sample Preparation & Handling Troubleshooting
Issue 5: My Ru5P levels are inconsistent or lower than expected.

This often points to pre-analytical errors related to sample handling and metabolite stability.

Causality: Cellular metabolism is incredibly rapid. If not stopped instantly, enzymatic reactions will continue post-sampling, altering metabolite concentrations.[1] Ru5P itself is chemically labile.[12]

Critical Steps & Solutions:

  • Metabolism Quenching:

    • Problem: Failure to halt metabolic activity leads to artifactual changes in Ru5P levels.

    • Solution: Metabolism must be quenched instantly. For cell cultures, this is typically done by adding a cold solvent like methanol or by flash-freezing the cells in liquid nitrogen.[2][17] For tissues, immediate snap-freezing is essential. See Protocol 1 .

  • Extraction Efficiency:

    • Problem: Incomplete extraction will lead to an underestimation of the true cellular concentration.

    • Solution: Use a robust extraction solvent, typically a cold mixture of methanol/acetonitrile/water. Ensure complete cell lysis using methods like probe sonication or bead beating while keeping the sample on ice.

  • Storage Conditions:

    • Problem: Ru5P can degrade even at -20°C.

    • Solution: Store all extracts at -80°C until analysis to ensure metabolite integrity.[1] Avoid multiple freeze-thaw cycles.

Table 1: Summary of Common Interferences and Mitigation Strategies

Interference SourceAffected MethodDescriptionMitigation Strategy
Isomeric Pentose Phosphates Enzymatic, LC-MSR5P, Xu5P may cross-react with enzymes or co-elute with Ru5P.[2][18]Enzymatic: Use highly specific enzymes (e.g., PRK has high specificity for Ru5P).[15] LC-MS: Use specialized chromatography (HILIC, Ion-Pair) or derivatization.
Endogenous NADH Oxidase EnzymaticEnzymes in crude extracts consume NADH, causing high background signal.[4]Deproteinize the sample (e.g., perchloric acid precipitation) or perform heat inactivation.
Matrix Effects LC-MSCo-eluting compounds suppress or enhance Ru5P ionization.[11]Use a stable isotope-labeled internal standard, matrix-matched calibrants, or improve sample cleanup.[10]
Analyte Degradation All MethodsRu5P is chemically unstable.[12][13]Rapidly quench metabolism, keep samples on ice during processing, and store at -80°C.[1][17]

Part 3: Key Protocols

Protocol 1: Rapid Metabolism Quenching & Metabolite Extraction

This protocol is designed to instantly halt enzymatic activity and efficiently extract polar metabolites like Ru5P from adherent cell cultures.

Materials:

  • Pre-chilled (-80°C) 80% Methanol / 20% Water solution

  • Liquid Nitrogen

  • Cell Scraper

  • Centrifuge capable of -9°C and 16,000 x g

  • Lyophilizer or vacuum concentrator

Procedure:

  • Aspirate the culture medium from the adherent cells completely.

  • Immediately place the culture dish on a bed of liquid nitrogen for ~10-15 seconds to flash-freeze the cell monolayer and instantly quench metabolism.[17]

  • Remove the dish from the liquid nitrogen and immediately add 1 mL of pre-chilled (-80°C) 80% methanol.

  • Use a pre-chilled cell scraper to scrape the cells into the methanol solution.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the suspension vigorously for 30 seconds at 4°C.

  • Centrifuge at 16,000 x g for 10 minutes at -9°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant (containing the metabolites) to a new tube.

  • Dry the extract completely using a lyophilizer or vacuum concentrator.

  • Store the dried metabolite pellet at -80°C until reconstitution for analysis.

Protocol 2: Orthogonal Validation of Ru5P Measurement

To ensure the accuracy of your primary measurement, it is crucial to perform an orthogonal validation using a different analytical principle.

Concept: If you quantify Ru5P using an LC-MS/MS method, you can validate this result by treating an aliquot of your sample with a specific enzyme that consumes Ru5P and then re-analyzing it. A specific decrease in the Ru5P signal confirms its identity.

G cluster_0 Orthogonal Validation Workflow start Sample Extract start->split process1 Aliquot 1: Add Buffer (Control) split->process1 Control process2 Aliquot 2: Add Phosphoribulokinase (PRK) + ATP/Mg²⁺ split->process2 Enzymatic Reaction lcms1 Analyze via LC-MS/MS process1->lcms1 lcms2 Analyze via LC-MS/MS process2->lcms2 result1 Measure Peak Area for m/z of Ru5P lcms1->result1 result2 Measure Peak Area for m/z of Ru5P lcms2->result2 compare Compare Peak Areas result1->compare result2->compare conclusion1 Result: Area(Aliquot 2) << Area(Aliquot 1) Conclusion: Peak identity is confirmed as Ru5P. compare->conclusion1 conclusion2 Result: Area(Aliquot 2) ≈ Area(Aliquot 1) Conclusion: Peak is not Ru5P or enzyme is inactive. compare->conclusion2

Sources

Technical Support Center: Addressing Matrix Effects in D-Ribulose 5-phosphate Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of D-Ribulose 5-phosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their experiments. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your results.

Introduction to Matrix Effects in LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of metabolites like this compound in complex biological samples.[1][2] However, the accuracy and sensitivity of LC-MS can be compromised by a phenomenon known as "matrix effects."[1][3][4] These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[1][3][5] This can significantly impact the reproducibility and accuracy of quantitative results.[1]

This compound, a key intermediate in the pentose phosphate pathway, is often analyzed in complex biological matrices such as plasma, urine, or tissue extracts.[6][7] These matrices contain a multitude of endogenous components like salts, lipids, and proteins that can contribute to matrix effects.[4][8] This guide provides a comprehensive overview of how to identify, troubleshoot, and mitigate these effects to achieve robust and reliable quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3][4] In the context of this compound analysis, components from biological samples (e.g., salts, phospholipids, other metabolites) can either suppress or enhance its signal in the mass spectrometer.[5][8][9] This is a major concern because it can lead to inaccurate quantification, poor reproducibility, and compromised sensitivity of the assay.[1]

Q2: How can I determine if my this compound measurement is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer.[1][10][11] A blank matrix sample is then injected.[11] Any dip or rise in the constant signal baseline indicates the retention times where ion suppression or enhancement is occurring due to eluting matrix components.[1][10][11]

  • Post-Extraction Spike Method: This quantitative method compares the peak area of this compound in a pure solvent to the peak area of the analyte spiked into a blank matrix extract at the same concentration.[8][10] The matrix effect can be calculated as follows:

    Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 [11]

    A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[11]

Q3: What are the common sources of matrix effects in biological samples for this compound analysis?

A: The primary sources of matrix effects in biological samples include:

  • Phospholipids: Abundant in plasma and tissue samples, these can cause significant ion suppression.[9]

  • Salts and Buffers: High concentrations of non-volatile salts can alter droplet properties in the electrospray ionization (ESI) source, hindering the ionization of this compound.[11]

  • Other Endogenous Metabolites: Co-eluting metabolites can compete with this compound for ionization.[11]

  • Proteins: While often removed during sample preparation, residual proteins can still interfere with the analysis.[8]

Q4: Can simply diluting my sample reduce matrix effects?

A: Yes, diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[1][12] However, this approach is only feasible if the concentration of this compound in the diluted sample remains well above the limit of quantification (LOQ) of your assay.[1][13] For trace-level analysis, excessive dilution may lead to the loss of detectable signal.

Troubleshooting Guides

Diagnosing and Quantifying Matrix Effects

A systematic approach is crucial for effectively addressing matrix effects. The following workflow provides a step-by-step guide to diagnosing and mitigating these issues.

Troubleshooting_Workflow Start Start: Inaccurate or Irreproducible This compound Quantification Assess_ME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect Confirmed? Assess_ME->ME_Present Optimize_Sample_Prep Optimize Sample Preparation ME_Present->Optimize_Sample_Prep Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize_Chroma Optimize Chromatography Optimize_Sample_Prep->Optimize_Chroma Use_IS Implement Internal Standard (Stable Isotope Labeled is Preferred) Optimize_Chroma->Use_IS Matrix_Matched Use Matrix-Matched Calibrators Use_IS->Matrix_Matched Re_evaluate Re-evaluate Matrix Effect Matrix_Matched->Re_evaluate ME_Mitigated Matrix Effect Mitigated? Re_evaluate->ME_Mitigated ME_Mitigated->Optimize_Sample_Prep No, Iterate End End: Accurate & Reproducible Quantification ME_Mitigated->End Yes No_ME->End

Caption: A workflow for troubleshooting matrix effects.

Protocol 1: Post-Column Infusion for Qualitative Assessment

This technique helps identify chromatographic regions where ion suppression or enhancement occurs.[11]

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (prepared using your standard sample preparation protocol)

Procedure:

  • System Setup: Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer ion source using a tee-union.

  • Infusion and Equilibration: Begin the LC mobile phase flow.[11] Start the syringe pump to continuously infuse the this compound standard solution at a low flow rate (e.g., 5-10 µL/min).[11] Allow the system to equilibrate until a stable, constant signal for the analyte is observed in the mass spectrometer.[11]

  • Injection and Data Acquisition: Inject a blank matrix extract onto the LC column.[11] Acquire data for the entire chromatographic run, monitoring the signal of the infused analyte.[11]

  • Data Analysis: Examine the chromatogram of the infused analyte. A consistent, flat baseline indicates no significant matrix effects. Dips in the baseline indicate ion suppression, while peaks or rises indicate ion enhancement.[11]

Strategies for Mitigating Matrix Effects
1. Optimization of Sample Preparation

Thorough sample cleanup is one of the most effective ways to reduce matrix effects by removing interfering components before LC-MS analysis.[8][11]

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., acetonitrile) or an acid.[11]Simple, fast, inexpensive.[11]Non-selective, may not remove other interfering components like phospholipids.[11]Initial screening, high-throughput analysis.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases.[14]Can be highly selective by adjusting pH and solvent polarity.[14]Can be labor-intensive and may not be suitable for highly polar analytes like this compound without derivatization.[11][14]Removing non-polar interferences.
Solid-Phase Extraction (SPE) Analytes are selectively adsorbed onto a solid sorbent, and interferences are washed away.[11]Highly selective, provides excellent sample cleanup and analyte concentration.[11]More complex and costly, requires method development.[11]Complex matrices where high sensitivity is required.[11]

For this compound, which is a polar, phosphorylated sugar, a mixed-mode or anion-exchange SPE sorbent may provide the best selectivity.

2. Chromatographic Separation

Optimizing the chromatographic conditions can help separate this compound from co-eluting matrix components.[8]

  • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.

  • Column Chemistry: Experiment with different column chemistries. Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for retaining and separating highly polar compounds like sugar phosphates.[15] Ion-pair chromatography can also be effective for retaining phosphorylated analytes.[6][16]

  • Divert Valve: Use a divert valve to direct the early and late eluting, highly concentrated matrix components to waste instead of the MS source, reducing source contamination.[10]

3. Use of Internal Standards

The use of an appropriate internal standard (IS) is a robust method to compensate for matrix effects.[8][12]

Internal_Standard_Principle Analyte This compound (Analyte) Coelution Co-elution & Ionization Analyte->Coelution IS Stable Isotope Labeled IS IS->Coelution Matrix Matrix Components Matrix->Coelution Suppression Ion Suppression Coelution->Suppression affects both Ratio Ratio (Analyte/IS) Remains Constant Suppression->Ratio Quant Accurate Quantification Ratio->Quant

Caption: Principle of stable isotope dilution for matrix effect correction.

Stable Isotope-Labeled (SIL) Internal Standards: This is considered the "gold standard" for correcting matrix effects.[1][13][17][18] A SIL-IS of this compound (e.g., ¹³C₅-D-Ribulose 5-phosphate) has nearly identical physicochemical properties and will co-elute with the analyte, experiencing the same degree of ion suppression or enhancement.[8][17] The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification.[8] While highly effective, SIL-IS can be expensive and may not always be commercially available.[1][12][13]

Structural Analogs: If a SIL-IS is not available, a structural analog that elutes close to the analyte can be used. However, it's crucial to validate that it experiences similar matrix effects to the analyte of interest.

4. Matrix-Matched Calibration

Preparing calibration standards in a blank matrix that is identical to the study samples can help compensate for matrix effects.[8] This approach ensures that the standards and samples experience similar ionization suppression or enhancement.[8] The main drawback is the difficulty in obtaining a truly "blank" matrix, especially for endogenous analytes like this compound.[1]

Conclusion

Addressing matrix effects is a critical step in developing a robust and reliable LC-MS method for the quantification of this compound. By systematically identifying the presence of matrix effects and employing a combination of optimized sample preparation, refined chromatography, and the use of appropriate internal standards, researchers can significantly improve the accuracy and precision of their results. This technical guide provides the foundational knowledge and practical steps to troubleshoot and overcome these common analytical challenges, ensuring the integrity of your scientific data.

References

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. (n.d.).
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc. (2024, November 21).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. (n.d.).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - Sigma-Aldrich. (n.d.).
  • Strategies to reduce signal suppression in mass spectrometry - Benchchem. (n.d.).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.).
  • Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis Online. (n.d.).
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. (2017, July 1).
  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis - Drawell. (n.d.).
  • Matrix effects: Causes and solutions - ResearchGate. (n.d.).
  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers - Longdom Publishing. (n.d.).
  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics | Journal of the American Society for Mass Spectrometry - ACS Publications. (n.d.).
  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics - ChemRxiv. (n.d.).
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
  • Reducing the matrix effects in chemical analysis: fusion of isotope dilution and standard addition methods - NRC Publications Archive - Canada.ca. (2016, February 15).
  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15).
  • Study of transaldolase deficiency in urine samples by capillary LC-MS/MS - PMC - NIH. (n.d.).
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Nov 24 2016 - Chromatography Today. (2016, November 24).
  • Advances in Analyzing Pentose Phosphate Pathway Metabolites - Creative Proteomics. (n.d.).
  • LC-MS/MS Method Package for Primary Metabolites - Shimadzu UK. (n.d.).
  • This compound | C5H11O8P | CID 439184 - PubChem. (n.d.).
  • Simultaneous LC/MS Analyses of Phosphorylated Saccharides - Shodex HPLC Columns. (n.d.).

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Technical Support Center: D-Ribulose 5-Phosphate (Ru5P) Standards

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for D-Ribulose 5-phosphate (Ru5P) standards. This resource is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results. As a critical intermediate in the pentose phosphate pathway (PPP), the quality of your Ru5P standard is paramount.[1][2][3] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Section 1: Foundational Knowledge & Handling FAQs

Proper handling and storage are the first line of defense in maintaining the integrity of your Ru5P standard. Neglecting these foundational steps can introduce variables that compromise even the most sophisticated experiments.

Q1: What are the optimal storage conditions for this compound?

A: For long-term stability, the solid form of this compound, typically a sodium salt, should be stored at -20°C.[1][4] Commercial suppliers state that under these conditions, the solid standard can be stable for at least four years.[1] The compound is supplied as a white to faint yellow crystalline solid.[1]

Q2: How should I prepare and store aqueous stock solutions of Ru5P?

A: Phosphorylated sugars like Ru5P are susceptible to degradation in aqueous solutions, primarily through hydrolysis of the phosphate ester. The free acid form is particularly prone to instability.[5]

Best Practices for Solution Preparation:

  • Use a Buffer: Prepare solutions in a biological buffer (e.g., PBS, pH 7.2) rather than pure water to maintain a stable pH.[1]

  • Solubility: The sodium salt of Ru5P is soluble in PBS (pH 7.2) at concentrations up to 10 mg/mL and in water up to 50 mg/mL.[1]

  • Storage: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C for long-term use (up to 6 months) or at -20°C for shorter periods (up to 1 month).[6]

  • Sterilization: If required for cell culture applications, sterile filter the solution through a 0.22 µm filter before use.[6]

Table 1: Recommended Storage and Handling Conditions for this compound

FormStorage TemperatureRecommended DurationKey Considerations
Solid (Sodium Salt) -20°C≥ 4 years[1]Keep desiccated to prevent moisture absorption.
Aqueous Stock Solution -20°C≤ 1 month[6]Aliquot to avoid freeze-thaw cycles. Use a buffer.
Aqueous Stock Solution -80°C≤ 6 months[6]Preferred for longer-term solution storage.
Section 2: Quality Control Assays & Purity Verification

Verifying the identity, purity, and concentration of your Ru5P standard is a non-negotiable step before its use in critical assays. The highly polar nature of phosphorylated sugars presents unique analytical challenges.[7][8]

Q3: What methods are recommended for confirming the purity of a new lot of Ru5P?

A: A multi-pronged approach is best. While vendors provide a certificate of analysis with a specified purity (e.g., ≥90% or ≥96% by HPLC or TLC)[9][10], independent verification is crucial.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. Due to the polar nature of Ru5P, specialized columns are required. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice for retaining and separating highly polar metabolites like sugar phosphates.[7][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This provides the highest degree of confidence by confirming the mass-to-charge ratio (m/z) of the parent compound and its fragments, ensuring unambiguous identification.[2][7] This is especially important for distinguishing between isobaric isomers.[8]

  • Enzymatic Assays: A functional check using specific enzymes can confirm the presence of biologically active Ru5P and help quantify it.[12]

Q4: My Ru5P standard is specified as ≥90% pure. What constitutes the other 10%?

A: The remaining percentage can consist of several components, which is why understanding potential impurities is critical.

  • Isomers: Ru5P exists in equilibrium with its isomers, D-ribose 5-phosphate (an aldose) and D-xylulose 5-phosphate (a ketose epimer).[3][13] The interconversion is catalyzed by isomerase and epimerase enzymes, respectively, but can also occur slowly under certain solution conditions.[12][13]

  • Residual Solvents & Water: Manufacturing processes can leave trace amounts of solvents like methanol, ethanol, or acetone.[10] Water is also a common impurity in hygroscopic powders.[10]

  • Degradation Products: Improper storage or handling can lead to hydrolysis, resulting in free ribulose and inorganic phosphate.

Table 2: Potential Impurities in this compound Standards

Impurity ClassSpecific ExamplesPrimary QC Detection Method
Structural Isomers D-Ribose 5-phosphate, D-Xylulose 5-phosphateHILIC-LC/MS, Enzymatic Assays
Degradation Products D-Ribulose, Inorganic Phosphate (Pi)Ion Chromatography, Colorimetric Phosphate Assays
Residual Solvents Methanol, Ethanol, AcetoneGas Chromatography (GC)[10]
Moisture WaterKarl Fischer Titration
Section 3: Troubleshooting Guide

Even with careful preparation, unexpected results can occur. This section addresses common problems encountered during the quality control of Ru5P standards.

Q5: My HPLC chromatogram for a freshly prepared Ru5P standard shows a split peak or multiple peaks. Is my standard degraded?

A: Not necessarily. This is a very common observation with sugars. The most likely cause is the presence of different forms of the sugar in equilibrium. For Ru5P, a ketose, this is less about anomerism (α/β forms, common in aldoses) and more about the potential for isomerization and epimerization.

  • Causality: In solution, Ru5P can slowly interconvert to its isomers, D-xylulose 5-phosphate and D-ribose 5-phosphate.[3][13] Even if your standard is highly pure in solid form, dissolving it can initiate this process. The rate of interconversion depends on pH, temperature, and buffer components. Your highly resolving chromatographic method may be separating these closely related species.

Below is a diagram illustrating the relationship between these key pentose phosphates.

G cluster_PPP Pentose Phosphate Pathway Intermediates Ru5P This compound (Ketose) Xu5P D-Xylulose 5-Phosphate (Ketose Epimer) Ru5P->Xu5P Ribulose-phosphate 3-epimerase R5P D-Ribose 5-Phosphate (Aldose Isomer) Ru5P->R5P Ribose-5-phosphate isomerase

Caption: Isomeric and epimeric forms of Ru5P.

Q6: My enzymatic assay for Ru5P gives low or inconsistent readings. What should I check?

A: This points to an issue with either the Ru5P standard itself or the assay components. A systematic troubleshooting approach is required.

Causality: The accuracy of an enzyme-coupled assay depends on every component functioning optimally.[12] A failure at any step—degraded substrate, inactive enzyme, or incorrect buffer conditions—will lead to erroneous results.

Use the following flowchart to diagnose the issue:

G start Low/Inconsistent Enzymatic Assay Results check_substrate 1. Verify Substrate Integrity - Prepare fresh Ru5P solution - Run HPLC/LC-MS check start->check_substrate check_enzyme 2. Validate Coupling Enzymes - Run with positive control substrates - Check enzyme age & storage check_substrate->check_enzyme Substrate OK? result_ok Problem Solved check_substrate->result_ok Substrate Degraded check_assay 3. Review Assay Conditions - pH, Temperature, [Cofactor] - Wavelength, Incubation time check_enzyme->check_assay Enzymes OK? check_enzyme->result_ok Enzyme Inactive check_assay->result_ok Conditions OK? result_bad Issue Persists Consult Assay Manufacturer check_assay->result_bad Conditions Incorrect

Caption: Troubleshooting flowchart for enzymatic assays.

Section 4: Key Experimental Protocols

Here we provide foundational protocols for the quality control analysis of Ru5P. These should be optimized for your specific instrumentation and reagents.

Protocol 1: Purity Analysis of Ru5P by HILIC-LC/MS

This method is designed to provide retention for the highly polar Ru5P and confirm its identity by mass.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of Ru5P in 50:50 acetonitrile:water.

    • Dilute to a working concentration of 10 µg/mL in 90:10 acetonitrile:water.

  • Chromatographic Conditions:

    • Column: Cogent Diamond Hydride™, 4µm, 100Å or similar HILIC column.[8]

    • Mobile Phase A: DI Water with 10 mM Ammonium Acetate, pH 6.0.[8]

    • Mobile Phase B: 90% Acetonitrile / 10% DI Water with 10 mM Ammonium Acetate, pH 6.0.[8]

    • Gradient: A shallow gradient is crucial. For example: 85% B for 3 min, ramp to 80% B over 10 min, then to 60% B over 5 min, followed by re-equilibration.[8]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative. Phosphates ionize well in negative mode.[8]

    • Analysis: Full Scan (e.g., m/z 100-500) to detect parent ions and impurities. The expected [M-H]⁻ for Ru5P (C₅H₁₁O₈P) is approximately 229.01 m/z.

    • Targeted Analysis (Optional): Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and quantification.

Protocol 2: Quantification of Ru5P using a Coupled Enzymatic Assay

This protocol is based on the principle of converting Ru5P to a product that can be measured spectrophotometrically through the oxidation or reduction of a nucleotide cofactor (NADH/NADPH). This example uses the conversion of Ru5P to Xylulose-5-Phosphate (Xu5P) and subsequent reactions.[12][14]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Glycylglycine, 7.5 mM MgCl₂, pH 7.7.

    • Ru5P Standard Curve: Prepare serial dilutions of your verified Ru5P stock solution in Assay Buffer (e.g., from 0 to 2 mM).

    • Enzyme/Cofactor Mix: In Assay Buffer, prepare a mix containing:

      • 0.001 mg/mL Thiamine pyrophosphate

      • 0.0625 mM NADH

      • 0.01 U/mL Transketolase

      • 0.01 U/mL α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (TIM)

      • Appropriate dilution of Ribulose-phosphate 3-epimerase (the initiating enzyme).

  • Assay Procedure:

    • To a 96-well UV-transparent plate, add 50 µL of each standard/sample per well.

    • Add 150 µL of the Enzyme/Cofactor Mix to each well to initiate the reaction.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • The rate of reaction (ΔAbs/min) is proportional to the concentration of Ru5P in the sample.

  • Data Analysis:

    • Calculate the initial rate for each standard and sample.

    • Plot the rate vs. concentration for the standards to generate a standard curve.

    • Determine the concentration of unknown samples by interpolating their rates from the standard curve.

References
  • Pereira, A. S., et al. (2018). Quantification of Low-Abundant Phosphorylated Carbohydrates Using HILIC-QqQ-MS/MS. In: Sulpice, R., Sampedro, J. (eds) Plant Metabolomics. Methods in Molecular Biology, vol 1778. Humana Press, New York, NY. [Link]

  • MicroSolv Technology Corporation. Phosphorylated Sugars Analyzed by LCMS - AppNote. [Link]

  • Satoh, T., et al. (1997). Identification of Phosphorylation Sites in N-Linked Glycans by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Analytical Chemistry, 69(14), 2654–2660. [Link]

  • Santelia, D., & Zeeman, S. C. (2012). A mass spectrometric method for quantifying C3 and C6 phosphorylation of starch. Analytical Biochemistry, 433(1), 33-38. [Link]

  • Akana, J., et al. (2011). Conversion of this compound to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. The FASEB Journal, 25(6), 1841-1850. [Link]

  • Kayamori, Y., & Kageji, T. (1995). Enzymatic Assay of Inorganic Phosphate with Use of Sucrose Phosphorylase and Phosphoglucomutase. Clinical Chemistry, 41(5), 724–727. [Link]

  • Casazza, J. P., & Veech, R. L. (1986). The measurement of xylulose 5-phosphate, ribulose 5-phosphate, and combined sedoheptulose 7-phosphate and ribose 5-phosphate in liver tissue. Analytical Biochemistry, 157(2), 414-420. [Link]

  • SLS. This compound disodium | 83899-5MG | SIGMA-ALDRICH. [Link]

  • Human Metabolome Database. Showing metabocard for this compound (HMDB0000618). [Link]

  • FooDB. Showing Compound this compound (FDB022145). [Link]

  • Steen, H., & Mann, M. (2006). Phosphorylation Analysis by Mass Spectrometry. Molecular & Cellular Proteomics, 5(1), 172-181. [Link]

  • MtoZ Biolabs. D-ribulose-1,5-bisphosphate Analysis Service. [Link]

  • Wikipedia. Ribulose 5-phosphate. [Link]

  • Taylor & Francis Online. Ribulose 5 phosphate – Knowledge and References. [Link]

  • Kumar, A., et al. (2021). Biophysical and Structural Characterization of Ribulose-5-phosphate Epimerase from Leishmania donovani. ACS Omega, 6(51), 35593–35605. [Link]

  • ResearchGate. A) Stereo view of the amino acids surrounding d- ribulose 5-phosphate.... [Link]

  • Kumar, A., et al. (2021). Biophysical and Structural Characterization of Ribulose-5-phosphate Epimerase from Leishmania donovani. ACS Omega, 6(51), 35593–35605. [Link]

  • Malykh, E. A., et al. (2022). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences, 23(24), 15858. [Link]

Sources

Technical Support Center: Enhancing the Resolution of D-Ribulose 5-Phosphate and Its Epimers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the analytical challenges associated with D-Ribulose 5-phosphate (Ru5P) and its epimers, primarily D-Xylulose 5-phosphate (Xu5P). As key intermediates in the pentose phosphate pathway (PPP), the accurate separation and quantification of these isomers are critical for research in metabolic regulation, oxidative stress, and drug development.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles and field-proven experience.

The Challenge of Separating Pentose Phosphate Epimers

This compound and its C3 epimer, D-Xylulose 5-phosphate, are structurally similar phosphorylated sugars that often co-elute in chromatographic systems.[4] This lack of resolution poses a significant hurdle for researchers aiming to study metabolic fluxes and enzyme kinetics within the PPP. The polar nature of these compounds and the presence of a phosphate group contribute to their challenging chromatographic behavior, including potential interactions with metal surfaces in standard HPLC systems, leading to poor peak shape and variability.[5][6][7]

Troubleshooting Guide: From Tailing Peaks to Complete Co-elution

This section addresses common issues encountered during the chromatographic analysis of Ru5P and its epimers in a question-and-answer format.

Issue 1: My peaks for Ru5P and Xu5P are broad and tailing.

Q: What are the likely causes of peak tailing for my pentose phosphate epimers, and how can I improve the peak shape?

A: Peak tailing is a common problem when analyzing phosphorylated compounds and can often be attributed to several factors:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with the phosphate moieties of your analytes, causing tailing.

    • Solution: Consider using a column with end-capping to minimize these interactions. Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to your mobile phase can help to mask the active sites on the stationary phase.

  • Adsorption to Metal Surfaces: The phosphate groups on these metabolites can adsorb to metal surfaces within the HPLC system, such as the column hardware, frits, and tubing.[5] This leads to poor peak shapes and reduced sensitivity.[5]

    • Solution: Employing a system with bio-inert materials, such as PEEK tubing and column hardware with an inert surface coating, can significantly mitigate this issue.[6][7]

  • Inappropriate Mobile Phase pH: The charge state of your analytes is pH-dependent. An unsuitable pH can lead to mixed-mode interactions with the stationary phase.

    • Solution: Optimize the mobile phase pH to ensure your analytes are in a single, stable ionic form. For anion-exchange chromatography, a high pH is typically used to deprotonate the hydroxyl groups of the sugars, enhancing their retention and separation.[8][9]

Issue 2: I'm seeing poor resolution between Ru5P and Xu5P.

Q: My epimers are barely separating or are co-eluting. What adjustments can I make to my method to improve resolution?

A: Achieving baseline separation of these isomers requires careful optimization of your chromatographic conditions. Here are several strategies to enhance resolution:

  • Column Chemistry and Dimensions:

    • High-Performance Anion-Exchange Chromatography (HPAE): This is a powerful technique for separating carbohydrates.[8][10] HPAE utilizes strong anion-exchange stationary phases at high pH to separate carbohydrates based on the acidity of their hydroxyl groups.[8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another effective mode for separating polar compounds like sugar phosphates.[4][5][6][7] It relies on a polar stationary phase and a mobile phase with a high organic content.

    • Column Dimensions: Using a longer column or a column packed with smaller particles can increase the number of theoretical plates and improve resolution.

  • Mobile Phase Composition:

    • Gradient Elution: A shallow gradient can help to better resolve closely eluting peaks. Experiment with the gradient slope and duration to find the optimal conditions.

    • Buffer Concentration and pH: In ion-exchange chromatography, the ionic strength and pH of the mobile phase are critical. A lower buffer concentration can increase retention and potentially improve resolution. Fine-tuning the pH can alter the selectivity between the epimers.

  • Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, albeit with longer run times.

Issue 3: My retention times are drifting from run to run.

Q: I'm experiencing significant retention time variability in my analysis. What could be causing this instability?

A: Retention time drift can be frustrating and can compromise the reliability of your data. The most common culprits include:

  • Column Equilibration: Insufficient column equilibration between runs, especially with gradient elution, is a frequent cause of shifting retention times.

    • Solution: Ensure your column is thoroughly equilibrated with the initial mobile phase conditions before each injection. It is advisable to monitor the baseline until it is stable.

  • Mobile Phase Instability: Changes in the mobile phase composition over time, such as evaporation of the organic solvent or changes in pH, can lead to retention time drift.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped. For HILIC, using specific bottles for the mobile phase, such as perfluoroalkoxy alkane bottles, can improve retention time repeatability.[6][7]

  • Temperature Fluctuations: Column temperature can significantly impact retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical runs.[11]

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and lead to retention time variability.[11][12]

    • Solution: Regularly perform pump maintenance, including checking for leaks and cleaning or replacing check valves as needed.

Issue 4: I'm observing ghost peaks in my chromatograms.

Q: Unidentified "ghost" peaks are appearing in my blank runs and interfering with my analysis. Where are they coming from and how can I eliminate them?

A: Ghost peaks are extraneous peaks that appear in your chromatograms and can originate from several sources:

  • Contaminated Mobile Phase or System: Impurities in your solvents or buildup of contaminants in the HPLC system can elute as ghost peaks, particularly during gradient analysis.[12]

    • Solution: Use high-purity solvents and flush the system regularly with a strong solvent to remove any accumulated contaminants.

  • Carryover from Previous Injections: If your sample matrix is complex or contains strongly retained components, you may experience carryover from one injection to the next.

    • Solution: Implement a robust needle wash protocol and include a blank injection after a high-concentration sample to check for carryover.

  • Sample Degradation: The epimerization of Ru5P is a reversible reaction.[2][3] Depending on the sample preparation and storage conditions, you may be observing the formation of one epimer from the other.

    • Solution: Analyze samples as quickly as possible after preparation and maintain them at a low temperature to minimize interconversion.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode for separating this compound and its epimers?

A1: Both High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) are highly effective for this separation. HPAE-PAD offers excellent selectivity for carbohydrates without the need for derivatization.[8][9] HILIC-MS provides high sensitivity and is well-suited for the analysis of polar, phosphorylated metabolites.[4][5][6][7] The choice between these techniques will depend on the available instrumentation and the specific requirements of the assay.

Q2: How can I confirm the identity of my this compound and D-Xylulose 5-phosphate peaks?

A2: The most definitive way to confirm the identity of your peaks is by using authentic standards for each epimer. If standards are not available, coupling your liquid chromatography system to a mass spectrometer (LC-MS) can provide mass-to-charge ratio information to confirm the identity of the sugar phosphates.[1][4] Tandem mass spectrometry (MS/MS) can provide further structural information through fragmentation patterns.

Q3: Are there any special considerations for sample preparation when analyzing these epimers?

A3: Yes, sample preparation is critical. Due to the presence of the phosphate group, these analytes can be prone to adsorption. Using silanized vials can help to minimize this issue.[5] Additionally, as mentioned earlier, the interconversion of these epimers is possible, so it is important to handle samples in a consistent and timely manner, keeping them cold to minimize any potential enzymatic or chemical conversion.

Experimental Workflow & Visualization

Troubleshooting Logic Flow

The following diagram illustrates a systematic approach to troubleshooting common issues in the analysis of Ru5P and its epimers.

TroubleshootingWorkflow Troubleshooting Workflow for Ru5P Epimer Separation cluster_tailing cluster_resolution cluster_rt cluster_ghost start Start: Chromatographic Issue Identified peak_tailing Peak Tailing or Broadening start->peak_tailing poor_resolution Poor Resolution / Co-elution start->poor_resolution rt_drift Retention Time Drift start->rt_drift ghost_peaks Ghost Peaks start->ghost_peaks check_secondary_interactions Check for Secondary Interactions peak_tailing->check_secondary_interactions check_metal_adsorption Check for Metal Adsorption peak_tailing->check_metal_adsorption check_ph Check Mobile Phase pH peak_tailing->check_ph optimize_column Optimize Column Chemistry (HPAE/HILIC) poor_resolution->optimize_column optimize_mobile_phase Optimize Mobile Phase (Gradient/pH) poor_resolution->optimize_mobile_phase optimize_flow_rate Optimize Flow Rate poor_resolution->optimize_flow_rate check_equilibration Check Column Equilibration rt_drift->check_equilibration check_mobile_phase_stability Check Mobile Phase Stability rt_drift->check_mobile_phase_stability check_temperature Check Temperature Control rt_drift->check_temperature check_contamination Check System Contamination ghost_peaks->check_contamination check_carryover Check for Carryover ghost_peaks->check_carryover check_sample_stability Check Sample Stability ghost_peaks->check_sample_stability solution_tailing_1 Use End-capped Column / Add TEA check_secondary_interactions->solution_tailing_1 solution_tailing_2 Use Bio-inert System (PEEK) check_metal_adsorption->solution_tailing_2 solution_tailing_3 Optimize Mobile Phase pH check_ph->solution_tailing_3 solution_resolution_1 Select Appropriate Column / Dimensions optimize_column->solution_resolution_1 solution_resolution_2 Adjust Gradient and Buffer optimize_mobile_phase->solution_resolution_2 solution_resolution_3 Reduce Flow Rate optimize_flow_rate->solution_resolution_3 solution_rt_1 Increase Equilibration Time check_equilibration->solution_rt_1 solution_rt_2 Prepare Fresh Mobile Phase check_mobile_phase_stability->solution_rt_2 solution_rt_3 Use Column Oven check_temperature->solution_rt_3 solution_ghost_1 Use High Purity Solvents / Flush System check_contamination->solution_ghost_1 solution_ghost_2 Improve Needle Wash / Inject Blanks check_carryover->solution_ghost_2 solution_ghost_3 Analyze Fresh Samples / Keep Cold check_sample_stability->solution_ghost_3

Caption: A flowchart for troubleshooting common chromatographic issues.

Recommended HILIC Method Parameters

The following table provides a starting point for developing a HILIC-based method for the separation of Ru5P and its epimers.

ParameterRecommended SettingRationale
Column Amide-based HILIC, <3 µm particle sizeProvides good retention and selectivity for polar analytes.
Mobile Phase A Water with ammonium formate or acetateProvides the aqueous component for HILIC and a source of ions for MS.
Mobile Phase B AcetonitrileThe organic component for HILIC.
Gradient Start with a high percentage of B (e.g., 90%) and decrease to elute analytes.Allows for the retention of polar compounds at the start of the run and their subsequent elution.
pH Slightly alkaline (e.g., pH 8-9)Can improve peak shape and selectivity for some sugar phosphates.
Flow Rate 0.2 - 0.5 mL/minA lower flow rate can improve resolution.
Column Temperature 30 - 40 °CConsistent temperature control is crucial for reproducible retention times.
Injection Volume 1 - 5 µLSmaller injection volumes can help to minimize peak distortion.
Needle Wash A solution that can dissolve the analytes effectively (e.g., 50:50 acetonitrile:water)Prevents carryover between injections.

References

  • Waters Corporation. (n.d.). Separation of Pentose Phosphate Pathway, Glycolysis, and Energy Metabolites Using an ACQUITY Premier System With an Atlantis Premier BEH Z-HILIC Column. Retrieved from [Link]

  • Analytical Chemistry. (2024, October 19). Comprehensive Coverage of Glycolysis and Pentose Phosphate Metabolic Pathways by Isomer-Selective Accurate Targeted Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Assay. ACS Publications. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of D-Ribulose 5-Phosphate and Xylulose 5-Phosphate: Key Intermediates in the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate network of cellular metabolism, the pentose phosphate pathway (PPP) stands as a critical nexus, providing essential precursors for nucleotide biosynthesis and the primary reducing power for anabolic reactions and antioxidant defense.[1] Central to the non-oxidative phase of this pathway are two structurally similar yet functionally distinct pentose phosphate isomers: D-Ribulose 5-phosphate (Ru5P) and D-xylulose 5-phosphate (Xu5P). While often considered together due to their direct interconversion, a nuanced understanding of their individual characteristics and metabolic roles is paramount for researchers in biochemistry, drug discovery, and metabolic engineering. This guide provides an in-depth comparative analysis of Ru5P and Xu5P, supported by experimental insights and methodologies.

At a Glance: A Comparative Summary

FeatureThis compound (Ru5P)D-Xylulose 5-phosphate (Xu5P)
Molecular Formula C₅H₁₁O₈PC₅H₁₁O₈P
Molar Mass 230.11 g/mol [2]230.109 g/mol [3]
Structure Ketopentose phosphate with the keto group at C2. An epimer of Xu5P at C3.Ketopentose phosphate with the keto group at C2. An epimer of Ru5P at C3.
Primary Metabolic Role Central intermediate at the junction of the oxidative and non-oxidative phases of the PPP.[4]Key substrate for transketolase in the non-oxidative PPP and a metabolic regulator.[3][5]
Enzymatic Interconversion Reversibly converted to Xu5P by ribulose-5-phosphate 3-epimerase.[6][7][8]Reversibly converted to Ru5P by ribulose-5-phosphate 3-epimerase.[6][7][8]
Key Downstream Fates Isomerization to ribose 5-phosphate for nucleotide synthesis; epimerization to xylulose 5-phosphate.[4]Donates a two-carbon unit in transketolase-catalyzed reactions to produce glycolytic intermediates.[5]
Regulatory Functions Primarily acts as a substrate for downstream enzymes.Allosterically activates protein phosphatase 2A, influencing glycolysis and lipogenesis.[3][9][10]

Structural Nuances: The Significance of Stereochemistry

This compound and D-xylulose 5-phosphate are stereoisomers, specifically C3 epimers. Both are ketopentoses with a phosphate group esterified to the C5 hydroxyl group. The crucial difference lies in the spatial arrangement of the hydroxyl group at the C3 position. This seemingly minor structural variance dictates their recognition by specific enzymes and, consequently, their distinct metabolic fates.

The interconversion between these two molecules is a reversible reaction catalyzed by the enzyme D-ribulose-5-phosphate 3-epimerase (RPE).[6][7][8] This enzyme plays a pivotal role in directing the flow of carbon through the non-oxidative PPP, balancing the production of nucleotide precursors with the generation of intermediates for glycolysis and other biosynthetic pathways.[11]

The Pentose Phosphate Pathway: A Tale of Two Fates

The pentose phosphate pathway is bifurcated into an oxidative and a non-oxidative phase.[12][13] this compound is the product of the oxidative phase, generated from glucose-6-phosphate.[12][14] It then serves as the entry point into the non-oxidative phase, where its fate is determined by the cell's metabolic needs.

PentosePhosphatePathway cluster_products Key Products G6P Glucose-6-phosphate Ru5P D-Ribulose-5-phosphate G6P->Ru5P Oxidative Phase (produces 2 NADPH) R5P Ribose-5-phosphate (for nucleotides) Ru5P->R5P Ribose-5-phosphate isomerase Xu5P Xylulose-5-phosphate Ru5P->Xu5P Ribulose-5-phosphate 3-epimerase S7P Sedoheptulose-7-phosphate R5P->S7P Transketolase F6P Fructose-6-phosphate (to Glycolysis) Xu5P->F6P Transketolase G3P Glyceraldehyde-3-phosphate (to Glycolysis) Xu5P->G3P Transketolase G3P->F6P Transaldolase E4P Erythrose-4-phosphate S7P->E4P Transaldolase E4P->F6P Transketolase

Caption: The Pentose Phosphate Pathway highlighting the central roles of this compound and Xylulose 5-phosphate.

As illustrated in the diagram, this compound can be isomerized to D-ribose 5-phosphate (R5P) by ribose-5-phosphate isomerase, providing the essential building block for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[4][15] Alternatively, it can be epimerized to D-xylulose 5-phosphate.[4]

D-xylulose 5-phosphate, in conjunction with R5P, is a key substrate for the enzyme transketolase.[5] This enzyme catalyzes the transfer of a two-carbon ketol group from Xu5P to an aldose acceptor, such as R5P or erythrose-4-phosphate. These reactions are crucial for rearranging the carbon skeletons of sugars in the non-oxidative PPP, ultimately producing the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate.[5] This allows the carbon from pentoses to be channeled back into the central glycolytic pathway for energy production or further biosynthesis.

Beyond a Mere Intermediate: The Regulatory Role of Xylulose 5-Phosphate

While this compound primarily functions as a metabolic intermediate, D-xylulose 5-phosphate has emerged as a key signaling molecule that coordinates carbohydrate and lipid metabolism.[3][9] In response to high glucose levels, the accumulation of Xu5P activates protein phosphatase 2A (PP2A).[9][10]

Activated PP2A then dephosphorylates and activates the bifunctional enzyme phosphofructokinase 2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), leading to an increase in the concentration of fructose-2,6-bisphosphate.[9] This molecule is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. The activation of PFK-1 stimulates the glycolytic flux.

Furthermore, Xu5P-mediated activation of PP2A also leads to the dephosphorylation and activation of the transcription factor Carbohydrate Response Element-Binding Protein (ChREBP).[5] Activated ChREBP translocates to the nucleus and promotes the expression of genes involved in lipogenesis, thereby converting excess carbohydrates into fatty acids for storage.[5][9]

RegulatoryPathway Glucose High Glucose Xu5P Xylulose-5-phosphate Glucose->Xu5P via PPP PP2A Protein Phosphatase 2A Xu5P->PP2A activates PFK2_FBPase2 PFK-2/FBPase-2 PP2A->PFK2_FBPase2 dephosphorylates (activates) ChREBP ChREBP PP2A->ChREBP dephosphorylates (activates) F26BP Fructose-2,6-bisphosphate PFK2_FBPase2->F26BP produces PFK1 Phosphofructokinase-1 F26BP->PFK1 activates Glycolysis Glycolysis PFK1->Glycolysis stimulates Lipogenesis Lipogenesis ChREBP->Lipogenesis promotes gene expression for

Caption: Regulatory role of Xylulose 5-phosphate in coordinating glycolysis and lipogenesis.

Experimental Corner: Methodologies for Differentiation and Quantification

The structural similarity of this compound and D-xylulose 5-phosphate presents a significant analytical challenge. However, their distinct roles in metabolic pathways necessitate accurate and reliable methods for their individual quantification. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and quantifying these isomers.[13][16][17]

A Representative Experimental Workflow for the Analysis of Pentose Phosphate Pathway Intermediates

ExperimentalWorkflow LC-MS/MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., cell culture, tissue) Quenching Metabolic Quenching (e.g., cold methanol) Sample->Quenching Extraction Metabolite Extraction (e.g., solvent extraction) Quenching->Extraction Clarification Centrifugation/ Filtration Extraction->Clarification HILIC HILIC Chromatography (separation of isomers) Clarification->HILIC ESI Electrospray Ionization (negative ion mode) HILIC->ESI MSMS Tandem Mass Spectrometry (MRM for quantification) ESI->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification using stable isotope-labeled internal standards Integration->Quantification Analysis Metabolic Flux Analysis Quantification->Analysis

Caption: A generalized workflow for the analysis of pentose phosphate pathway intermediates using LC-MS/MS.

Step-by-Step Protocol for the Separation and Quantification of Ru5P and Xu5P

1. Sample Preparation:

  • Metabolic Quenching: Rapidly quench metabolic activity to prevent changes in metabolite levels. This is typically achieved by immersing the biological sample in a cold solvent, such as liquid nitrogen or a methanol/water mixture at -20°C or lower.

  • Metabolite Extraction: Extract the metabolites from the quenched sample using a suitable solvent system. A common method involves a biphasic extraction with a mixture of methanol, chloroform, and water to separate polar metabolites (including sugar phosphates) from lipids and proteins.

  • Sample Clarification: Centrifuge the extract at high speed and low temperature to pellet any precipitates. The supernatant containing the polar metabolites is then collected for analysis.

2. Chromatographic Separation:

  • Column: Utilize a hydrophilic interaction liquid chromatography (HILIC) column. HILIC is well-suited for the separation of highly polar compounds like sugar phosphates.

  • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or ammonium carbonate) and an organic solvent (e.g., acetonitrile). The gradient is programmed to gradually increase the proportion of the aqueous phase to elute the analytes.

  • Temperature: Maintain a constant column temperature to ensure reproducible retention times.

3. Mass Spectrometric Detection:

  • Ionization: Use an electrospray ionization (ESI) source operating in negative ion mode, as the phosphate groups are readily deprotonated.

  • Detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high selectivity and sensitivity.

  • MRM Transitions:

    • Ru5P/Xu5P: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be optimized for the instrument used.

4. Data Analysis:

  • Quantification: Quantify the concentrations of Ru5P and Xu5P by comparing the peak areas of the endogenous analytes to those of known amounts of stable isotope-labeled internal standards (e.g., ¹³C-labeled Ru5P or Xu5P) that are added to the sample at the beginning of the extraction process.

  • Software: Use specialized software to process the raw data, integrate the chromatographic peaks, and calculate the metabolite concentrations.

Concluding Remarks

This compound and D-xylulose 5-phosphate, though simple epimers, exemplify the elegance and precision of metabolic regulation. Their distinct metabolic fates—one primarily serving as a precursor for biosynthesis and the other as a key player in carbon rearrangement and metabolic signaling—underscore the importance of understanding the specific roles of individual isomers in complex biological systems. For researchers in drug development and metabolic engineering, the ability to accurately differentiate and quantify these molecules is crucial for elucidating disease mechanisms and designing effective therapeutic strategies that target metabolic pathways. The methodologies outlined in this guide provide a robust framework for achieving this analytical precision, paving the way for deeper insights into the intricate world of cellular metabolism.

References

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  • Liang, W., Ouyang, S., Shaw, N., Joachimiak, A., Zhang, R., & Liu, Z. J. (2010). Conversion of this compound to D-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. The FASEB Journal, 25(2), 497–504. [Link]

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A Tale of Two Pentoses: Unraveling the Functional Divergence of D-Ribulose 5-Phosphate and Ribose 5-Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Interrogating a Critical Metabolic Crossroads

In the intricate metabolic map of the cell, the pentose phosphate pathway (PPP) represents a vital hub, orchestrating the production of biosynthetic precursors and reducing power. At the heart of this pathway's non-oxidative branch lies a critical decision point, governed by the functional dichotomy of two isomeric pentose phosphates: D-Ribulose 5-phosphate (Ru5P) and Ribose 5-phosphate (R5P). While structurally similar, their metabolic fates and functional roles are profoundly different, dictating the balance between nucleotide synthesis, and energy metabolism. This guide provides an in-depth comparison of these two molecules, supported by experimental data and detailed methodologies for their functional analysis, tailored for researchers, scientists, and drug development professionals.

At the Crossroads: Structural and Functional Overview

This compound is the end product of the oxidative phase of the pentose phosphate pathway, emerging from the decarboxylation of 6-phosphogluconate.[1] It is a ketopentose phosphate that serves as a central branch point.[2] In contrast, Ribose 5-phosphate is an aldopentose phosphate and a primary building block for the synthesis of nucleotides (ATP, GTP, etc.), and nucleic acids (DNA and RNA).[3] The interconversion between these two isomers is a critical regulatory step, catalyzed by the enzyme Ribose-5-phosphate isomerase (RPI).[4]

The fundamental functional difference lies in their subsequent metabolic routes. R5P is the direct precursor for phosphoribosyl pyrophosphate (PRPP), an activated form of ribose essential for the de novo and salvage pathways of nucleotide biosynthesis.[5] Ru5P, on the other hand, can be channeled in two primary directions: isomerization to R5P for biosynthetic purposes or epimerization to D-xylulose 5-phosphate (Xu5P) by the enzyme ribulose-5-phosphate 3-epimerase (RPE), which then enters the non-oxidative PPP for conversion into glycolytic intermediates like fructose 6-phosphate and glyceraldehyde 3-phosphate.[6]

This bifurcation allows the cell to dynamically allocate the flux of pentose phosphates based on its immediate needs – be it proliferation requiring high rates of nucleotide synthesis or response to oxidative stress demanding NADPH regeneration through the oxidative PPP.

The Metabolic Tug-of-War: Experimental Evidence of Functional Divergence

The distinct roles of Ru5P and R5P are starkly illustrated by the rare metabolic disorder, Ribose-5-phosphate isomerase deficiency. In individuals with deficient RPI activity, the impaired conversion of Ru5P to R5P leads to an accumulation of Ru5P and its subsequent reduction products, ribitol and D-arabitol, in bodily fluids.[7][8] This accumulation is associated with severe neurological symptoms, highlighting the critical importance of sufficient R5P for normal cellular function, particularly in the brain.[7] The pathology of RPI deficiency underscores that an abundance of Ru5P cannot compensate for a lack of R5P, providing compelling evidence for their distinct and non-interchangeable roles.

Metabolic flux analysis using stable isotope tracers, such as ¹³C-labeled glucose, provides quantitative insights into the partitioning of carbon through the PPP.[8][9] These studies have demonstrated that under conditions of high proliferative demand, the flux from Ru5P to R5P is significantly increased to support nucleotide synthesis. Conversely, in response to oxidative stress, the flux through the oxidative PPP is upregulated to produce NADPH, with the resulting Ru5P being predominantly channeled into the non-oxidative branch to regenerate glycolytic intermediates.[10] This dynamic regulation of metabolic flux at the Ru5P node is a testament to the cell's ability to fine-tune its metabolism in response to varying physiological demands.

Quantitative Data Summary
ParameterThis compound (Ru5P)Ribose 5-Phosphate (R5P)Reference(s)
Primary Source Oxidative Pentose Phosphate PathwayIsomerization of this compound[1]
Key Enzyme for Formation 6-phosphogluconate dehydrogenaseRibose-5-phosphate isomerase[1][4]
Primary Metabolic Fate Isomerization to R5P or Epimerization to Xu5PPrecursor for PRPP and nucleotide synthesis[2][5]
Consequence of Accumulation Increased formation of ribitol and D-arabitolPotentially increased nucleotide synthesis[7][8]
Role in Biosynthesis Indirect, as a precursor to R5P and Xu5PDirect, as the backbone of nucleotides and nucleic acids[3]

Visualizing the Metabolic Decision

The following diagram illustrates the pivotal position of this compound and Ribose 5-phosphate within the pentose phosphate pathway.

PentosePhosphatePathway G6P Glucose-6-P PGL 6-P-Glucono- lactone G6P->PGL NADPH1 NADPH G6P->NADPH1 PG 6-P-Gluconate PGL->PG Ru5P D-Ribulose-5-P PG->Ru5P 6PGD NADPH2 NADPH PG->NADPH2 R5P Ribose-5-P Ru5P->R5P Ribose-5-P Isomerase Xu5P Xylulose-5-P Ru5P->Xu5P Ribulose-5-P 3-Epimerase Nucleotides Nucleotide Synthesis R5P->Nucleotides Glycolysis Glycolytic Intermediates Xu5P->Glycolysis

Caption: Metabolic fate of this compound and Ribose 5-phosphate.

Experimental Protocols for Functional Differentiation

A thorough understanding of the functional differences between Ru5P and R5P necessitates robust experimental methodologies. Here, we provide detailed protocols for key assays.

Protocol 1: Spectrophotometric Assay for Ribose-5-Phosphate Isomerase (RPI) Activity

This assay directly measures the conversion of R5P to Ru5P by monitoring the increase in absorbance at 290 nm, which is characteristic of the ketose product.[11]

Materials:

  • 50 mM Tris-HCl buffer, pH 7.5

  • Ribose-5-phosphate (substrate)

  • Purified Ribose-5-phosphate isomerase or cell/tissue lysate

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 290 nm and maintaining a constant temperature

Procedure:

  • Prepare a stock solution of R5P in 50 mM Tris-HCl buffer. The final concentration in the assay will typically range from 0.1 to 10 times the Km of the enzyme.[11]

  • Set the spectrophotometer to 290 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).

  • In a 1 mL cuvette, add 50 mM Tris-HCl buffer and the desired amount of R5P substrate.

  • Initiate the reaction by adding a small volume of the enzyme preparation (e.g., 10-50 µL) and mix quickly by inverting the cuvette.

  • Immediately start monitoring the increase in absorbance at 290 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of Ru5P at 290 nm.

  • Perform control experiments without the enzyme or without the substrate to account for any background absorbance changes.

Data Analysis:

The enzyme activity is calculated in units (µmol of product formed per minute) and can be used to determine kinetic parameters such as Km and Vmax by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.[11]

Protocol 2: Coupled Enzyme Assay for this compound 3-Epimerase (RPE) Activity

This assay measures the conversion of Ru5P to Xu5P through a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[12]

Materials:

  • 250 mM Glycylglycine buffer, pH 7.7

  • This compound (substrate)

  • D-Ribose 5-phosphate

  • Cocarboxylase (Thiamine Pyrophosphate)

  • Magnesium Chloride (MgCl₂)

  • β-Nicotinamide adenine dinucleotide, reduced form (β-NADH)

  • Transketolase (TK)

  • α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (α-GDH/TPI)

  • Purified this compound 3-epimerase or cell/tissue lysate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing glycylglycine buffer, R5P, cocarboxylase, MgCl₂, and β-NADH.

  • Add the coupling enzymes: transketolase and α-GDH/TPI.

  • Equilibrate the mixture to 25°C in a cuvette.

  • Initiate the reaction by adding the Ru5P substrate and mix.

  • Monitor the baseline decrease in absorbance at 340 nm.

  • Add the RPE enzyme preparation to start the specific reaction and record the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation from the linear portion of the curve.

Data Analysis:

The activity of RPE is proportional to the rate of decrease in absorbance at 340 nm, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that converts 1 µmole of this compound to D-xylulose 5-phosphate per minute under the specified conditions.[12]

Protocol 3: LC-MS/MS for Isomer-Specific Quantification of Pentose Phosphates

Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) allows for the separation and sensitive quantification of Ru5P and R5P in complex biological samples.[13]

Workflow:

LCMS_Workflow Sample Cell/Tissue Homogenate Extraction Metabolite Extraction (e.g., cold methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation HILIC Separation (e.g., BEH amide column) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) (MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against stable isotope-labeled internal standards) MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of pentose phosphate isomers.

Key Considerations:

  • Chromatographic Separation: A BEH amide column with an optimized HILIC gradient can effectively separate the isomers.[13]

  • Mass Spectrometry: Multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

  • Internal Standards: The use of stable isotope-labeled internal standards is crucial for accurate quantification by correcting for matrix effects and variations in instrument response.[14]

Conclusion: A Finely Tuned Metabolic Rheostat

The functional divergence of this compound and Ribose 5-phosphate exemplifies the elegance and precision of metabolic regulation. Ru5P stands as a critical metabolic switch, directing the flow of five-carbon sugars towards either biosynthetic pathways or energy metabolism. R5P, in turn, serves as the indispensable currency for genetic information and cellular energy. A comprehensive understanding of the interplay between these two molecules, facilitated by the experimental approaches outlined in this guide, is paramount for researchers in basic science and drug development. Targeting the enzymes that interconvert these pentose phosphates presents a promising avenue for therapeutic intervention in diseases characterized by aberrant cell proliferation and metabolic dysregulation.

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A Researcher's Comparative Guide to the Cross-Reactivity of Enzymes with D-Ribulose 5-Phosphate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of the pentose phosphate pathway (PPP), understanding the substrate specificity of its core enzymes is paramount. This guide provides an in-depth comparison of the cross-reactivity of two key enzymes, Ribulose-5-phosphate-3-epimerase (RPE) and Ribose-5-phosphate isomerase (RPI), with various analogs of their shared substrate, D-Ribulose 5-phosphate (Ru5P). By synthesizing experimental data with structural insights, this document aims to empower researchers to make informed decisions in their experimental designs and drug discovery efforts.

Introduction: The Central Role of this compound and its Enzymatic Partners

This compound is a critical intermediate in the pentose phosphate pathway, a metabolic route essential for generating NADPH for reductive biosynthesis and protecting against oxidative stress, as well as for producing precursors for nucleotide synthesis.[1][2][3] The fate of Ru5P is primarily determined by the action of two distinct enzymes:

  • Ribulose-5-phosphate-3-epimerase (RPE, EC 5.1.3.1): This enzyme catalyzes the reversible epimerization of this compound to D-xylulose 5-phosphate (Xu5P), a key substrate for transketolase.[4][5]

  • Ribose-5-phosphate isomerase (RPI, EC 5.3.1.6): RPI facilitates the reversible isomerization of this compound to D-ribose 5-phosphate (R5P), a direct precursor for nucleotide and nucleic acid synthesis.[6][7]

The precise regulation and substrate specificity of these enzymes are crucial for maintaining metabolic homeostasis. Investigating their interactions with Ru5P analogs can reveal fundamental aspects of their catalytic mechanisms and provide a basis for the development of specific inhibitors with therapeutic potential.[8][9]

The Pentose Phosphate Pathway: A Visual Overview

PentosePhosphatePathway G6P Glucose-6-Phosphate Ru5P D-Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase Xu5P D-Xylulose-5-Phosphate Ru5P->Xu5P RPE R5P D-Ribose-5-Phosphate Ru5P->R5P RPI Glycolysis Glycolysis Intermediates Xu5P->Glycolysis Transketolase/ Transaldolase Nucleotides Nucleotide Biosynthesis R5P->Nucleotides

Caption: The central position of this compound in the Pentose Phosphate Pathway.

Comparative Analysis of Enzyme Cross-Reactivity

The ability of RPE and RPI to interact with molecules other than their natural substrate varies significantly, a reflection of their distinct active site architectures. This section compares their known cross-reactivities with several this compound analogs.

Ribulose-5-Phosphate-3-Epimerase (RPE)

RPE exhibits a degree of substrate promiscuity, capable of acting on other phosphorylated sugars. This flexibility is attributed to the open (β/α)8 triosephosphate isomerase (TIM) barrel fold and the nature of the catalytic residues in the active site.[4][10]

  • D-Erythrose 4-Phosphate (E4P): RPE is known to catalyze the conversion of D-erythrose 4-phosphate to D-erythrulose 4-phosphate.[11] This activity, while generally less efficient than with its primary substrate, highlights the enzyme's capacity to accommodate smaller sugar phosphates. Kinetic data for this alternative substrate is crucial for understanding the enzyme's substrate range.

  • L-Ribulose 5-Phosphate: A distinct L-ribulose-5-phosphate 3-epimerase (EC 5.1.3.22) exists, which catalyzes the interconversion of L-ribulose 5-phosphate and L-xylulose 5-phosphate.[12] While not a substrate for the D-specific RPE, this illustrates the stereospecificity of the epimerase family.

  • D-Xylitol 5-Phosphate: This molecule acts as a substrate analog and has been used in structural studies to probe the active site of RPE. Co-crystallization with D-xylitol 5-phosphate has provided valuable insights into the binding mode of the natural substrate and the catalytic mechanism.[10]

Ribose-5-Phosphate Isomerase (RPI)

RPI, in contrast to RPE, generally displays a higher degree of substrate specificity. Its active site is more constrained, leading to a more stringent selection of substrates. However, several analogs have been identified as potent inhibitors.

  • 4-Phospho-D-erythronohydroxamic Acid: This compound is a potent competitive inhibitor of RPI.[13] It is thought to mimic the enediolate intermediate of the isomerization reaction. The inhibition constant (Ki) for Mycobacterium tuberculosis RpiB has been reported to be in the micromolar range.[13]

  • 5-Phospho-D-ribonohydroxamic Acid: This analog also acts as a competitive inhibitor of RPI.[14] Studies on Mycobacterium tuberculosis RpiB have shown it to be a selective inhibitor.[8]

  • D-Allose 6-Phosphate: While not a substrate for all RPIs, some bacterial RPIB enzymes show activity towards this six-carbon sugar. However, for others, like the RPIB from Trypanosoma cruzi, D-allose 6-phosphate acts as an inhibitor.[15] This highlights the subtle differences in active site architecture even within the same enzyme family.

Quantitative Comparison of Enzyme Kinetics

The following table summarizes the available kinetic parameters for the interaction of RPE and RPI with their natural substrate and selected analogs. This data is essential for a quantitative comparison of their cross-reactivity.

EnzymeSubstrate/AnalogType of InteractionKm (mM)Vmax (µmol/min/mg)Ki (µM)Source OrganismReference(s)
RPE This compoundSubstrateVariesVaries-Various[16]
D-Erythrose 4-PhosphateAlternative SubstrateData not readily availableData not readily available-E. coli[11][17]
D-Xylitol 5-PhosphateAnalog (Inhibitor)--Data not readily availableS. pyogenes[10]
RPI This compoundSubstrate1.4Varies-T. cruzi[18]
D-Ribose 5-PhosphateSubstrate4.0Varies-T. cruzi[18]
4-Phospho-D-erythronohydroxamic AcidCompetitive Inhibitor--57M. tuberculosis[13]
5-Phospho-D-ribonohydroxamic AcidCompetitive Inhibitor--400M. tuberculosis[8]
D-Allose 6-PhosphateInhibitor--InhibitoryT. cruzi[15]

Note: Kinetic parameters can vary significantly depending on the source of the enzyme and the assay conditions.

Experimental Protocols for Assessing Cross-Reactivity

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key enzyme assays.

Protocol 1: Enzyme-Coupled Spectrophotometric Assay for RPE Activity

This assay continuously monitors the production of D-xylulose 5-phosphate by coupling its formation to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.[19]

Principle:

  • RPE: this compound → D-Xylulose 5-Phosphate

  • Transketolase: D-Xylulose 5-Phosphate + D-Ribose 5-Phosphate → Sedoheptulose 7-Phosphate + Glyceraldehyde 3-Phosphate

  • Triosephosphate Isomerase (TIM): Glyceraldehyde 3-Phosphate ⇌ Dihydroxyacetone Phosphate

  • Glycerol-3-Phosphate Dehydrogenase (GPDH): Dihydroxyacetone Phosphate + NADH + H⁺ → Glycerol-3-Phosphate + NAD⁺

RPE_Assay_Workflow cluster_reaction Reaction Mixture Ru5P D-Ribulose-5-P RPE RPE Ru5P->RPE Xu5P D-Xylulose-5-P RPE->Xu5P Coupling_Enzymes Transketolase, TIM, GPDH, NADH, R5P Xu5P->Coupling_Enzymes Products Glycerol-3-P + NAD+ Coupling_Enzymes->Products Spectrophotometer Spectrophotometer (Measure A340) Products->Spectrophotometer Decrease in Absorbance

Caption: Workflow for the enzyme-coupled spectrophotometric assay of RPE.

Step-by-Step Methodology:

  • Prepare the Reaction Mixture: In a 1 mL quartz cuvette, combine the following reagents to the indicated final concentrations:

    • 50 mM Glycylglycine buffer, pH 7.7

    • 5 mM MgCl₂

    • 0.2 mM NADH

    • 1 mM D-Ribose 5-Phosphate

    • 1 unit/mL Transketolase

    • 10 units/mL Triosephosphate Isomerase

    • 1 unit/mL Glycerol-3-Phosphate Dehydrogenase

    • Varying concentrations of the this compound analog to be tested.

  • Equilibrate: Incubate the reaction mixture at 25°C for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline absorbance at 340 nm.

  • Initiate the Reaction: Add a known amount of purified RPE enzyme to the cuvette and mix immediately by inversion.

  • Monitor Absorbance: Record the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm). One unit of RPE activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of this compound to D-xylulose 5-phosphate per minute under the specified conditions.[19]

Protocol 2: Direct Spectrophotometric Assay for RPI Activity

This assay directly measures the formation of this compound from D-ribose 5-phosphate by monitoring the increase in absorbance at 290 nm, as the ketopentose product absorbs UV light at this wavelength.[1][6]

Principle: D-Ribose 5-Phosphate RPI this compound (absorbs at 290 nm)

RPI_Assay_Workflow cluster_reaction Reaction Mixture R5P D-Ribose-5-P (or Analog) RPI RPI R5P->RPI Ru5P D-Ribulose-5-P RPI->Ru5P Spectrophotometer Spectrophotometer (Measure A290) Ru5P->Spectrophotometer Increase in Absorbance

Caption: Workflow for the direct spectrophotometric assay of RPI.

Step-by-Step Methodology:

  • Prepare the Reaction Mixture: In a 1 mL quartz cuvette, combine the following reagents:

    • 50 µL of 1 M Tris-HCl, pH 7.5

    • 50 µL of 0.1 M D-Ribose 5-phosphate (or the analog to be tested)

    • Deionized water to a final volume of 995 µL.

  • Equilibrate: Incubate the cuvette in a spectrophotometer at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the Reaction: Add 5 µL of a suitable concentration of purified RPI enzyme and mix quickly.

  • Monitor Absorbance: Record the increase in absorbance at 290 nm at regular intervals (e.g., every 10 seconds) for several minutes.

  • Calculate Activity: Determine the initial velocity (ΔA/Δt) from the linear portion of the curve. Convert this to the rate of product formation (Δc/Δt) using the molar extinction coefficient for ribulose-5-phosphate at 290 nm (ε = 72 M⁻¹cm⁻¹).[6]

Structural Basis of Substrate Specificity and Cross-Reactivity

The differences in cross-reactivity between RPE and RPI are rooted in the distinct architectures of their active sites.

RPE: A More Accommodating Active Site

The active site of RPE is located at the C-terminal end of the (β/α)8 TIM barrel and contains a divalent metal ion, often Fe²⁺ or Zn²⁺, which is crucial for catalysis.[4][10] The metal ion coordinates with the substrate and stabilizes the enediolate intermediate formed during the epimerization reaction. The active site is relatively open, which may contribute to its ability to accommodate alternative substrates like D-erythrose 4-phosphate. Structural studies of RPE in complex with the substrate analog D-xylitol 5-phosphate have revealed the key residues involved in substrate binding and catalysis.[10]

RPI: A More Constrained Catalytic Pocket

RPI also possesses a TIM barrel-like fold, but its active site is generally more enclosed. The binding of the phosphate moiety of the substrate induces a conformational change, closing a loop over the active site and sequestering the substrate from the solvent.[6] This "lid-closing" mechanism contributes to the high specificity of the enzyme. The active site contains a number of conserved acidic and basic residues that are directly involved in the proton transfers required for the isomerization reaction. The tighter fit of the substrate in the active site pocket likely explains why many Ru5P analogs act as inhibitors rather than alternative substrates.

Active_Site_Comparison RPE Ribulose-5-Phosphate-3-Epimerase (RPE) Active Site Features: - Open (β/α)8 TIM barrel - Divalent metal ion (Fe²⁺/Zn²⁺) - Accommodates smaller substrates - Stabilizes enediolate intermediate RPI Ribose-5-Phosphate Isomerase (RPI) Active Site Features: - More constrained TIM barrel - 'Lid-closing' mechanism upon substrate binding - High substrate specificity - Analogs often act as inhibitors

Caption: A comparison of the active site architectures of RPE and RPI.

Conclusion and Future Directions

The study of the cross-reactivity of RPE and RPI with this compound analogs provides a powerful tool for dissecting their catalytic mechanisms and for developing novel therapeutic agents. While RPE exhibits a broader substrate tolerance, RPI's more specific nature makes it an attractive target for the design of potent and selective inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative analyses.

Future research should focus on expanding the library of tested analogs for both enzymes and on obtaining comprehensive kinetic data, including Vmax and Km values for alternative substrates. Furthermore, the use of molecular modeling and simulation, in conjunction with experimental data, will be instrumental in elucidating the precise molecular interactions that govern substrate recognition and catalysis.[20] Such studies will not only deepen our fundamental understanding of the pentose phosphate pathway but also accelerate the development of novel drugs targeting metabolic pathways in various diseases.

References

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A Comparative Guide to D-Ribulose 5-Phosphate Metabolism Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuances of cellular metabolism is paramount. D-Ribulose 5-phosphate (Ru5P), a key intermediate in the pentose phosphate pathway (PPP), stands at a critical metabolic crossroads. Its fate dictates the cell's capacity for nucleotide synthesis, redox homeostasis, and the production of precursors for various biosynthetic pathways. This guide provides an in-depth comparison of Ru5P metabolism in cancer cells, normal differentiated cells (exemplified by neuronal and glial cells), and immune cells, supported by experimental data and detailed protocols.

Introduction: The Central Role of this compound

This compound is primarily generated in the oxidative branch of the pentose phosphate pathway through the decarboxylation of 6-phosphogluconate.[1] It serves as the substrate for two crucial enzymes that channel it into distinct metabolic fates:

  • Ribose-5-phosphate isomerase (RPIA) catalyzes the reversible conversion of Ru5P to Ribose 5-phosphate (R5P).[2] R5P is the essential precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[3]

  • Ribulose-5-phosphate 3-epimerase (RPE) mediates the reversible epimerization of Ru5P to Xylulose 5-phosphate (Xu5P).[3][4] Xu5P plays a role in the non-oxidative branch of the PPP, which regenerates glycolytic intermediates, and is also involved in the regulation of glycolysis.

The balance of these two reactions is critical for cellular homeostasis and is often dysregulated in disease states, most notably in cancer.

Comparative Metabolism of this compound in Different Cell Types

The metabolic flux through the enzymes that consume Ru5P varies significantly across different cell types, reflecting their unique physiological demands.

Cancer Cells: A Hyperactive Hub for Proliferation

Cancer cells exhibit a profound reprogramming of their metabolism to support rapid proliferation and withstand oxidative stress.[5] A hallmark of many cancers is the upregulation of the pentose phosphate pathway.[1][6]

Key Characteristics:

  • Increased RPIA Expression and Activity: Many cancer types, including colorectal and hepatocellular carcinoma, show significant overexpression of RPIA.[3] This heightened activity shunts Ru5P towards R5P production, fueling the massive demand for nucleotides required for DNA replication and RNA synthesis in rapidly dividing cells.[7]

  • Elevated NADPH Production: The increased flux through the oxidative PPP in cancer cells leads to higher production of NADPH.[8] This is crucial for cancer cell survival as it is used to counteract the high levels of reactive oxygen species (ROS) generated by their accelerated metabolism and to support reductive biosynthesis, such as fatty acid synthesis.[8]

  • Oncogenic Regulation: The upregulation of the PPP in cancer is often driven by oncogenic signaling pathways. For instance, the PI3K/Akt pathway can promote the activity of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative PPP, thereby increasing the production of Ru5P.[8]

Below is a diagram illustrating the central role of this compound in a cancer cell's metabolic landscape.

Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P 6PG 6-Phosphogluconate G6P->6PG G6PD Glycolysis Glycolysis G6P->Glycolysis NADPH NADPH G6P->NADPH Ru5P This compound 6PG->Ru5P 6PGD 6PG->NADPH R5P Ribose 5-Phosphate Ru5P->R5P RPIA (Upregulated in Cancer) Xu5P Xylulose 5-Phosphate Ru5P->Xu5P RPE Nucleotides Nucleotide Synthesis (DNA, RNA, ATP) R5P->Nucleotides Xu5P->Glycolysis ROS_detox ROS Detoxification NADPH->ROS_detox

Caption: this compound metabolism in cancer cells.

Neuronal and Glial Cells: A Symbiotic Metabolic Relationship

In the brain, there is a complex metabolic interplay between neurons and glial cells, particularly astrocytes. While both cell types utilize glucose, their primary metabolic pathways differ significantly.

Key Characteristics:

  • Astrocytes: Glycolytic Powerhouses: Astrocytes exhibit high rates of glycolysis, converting glucose to lactate, which is then shuttled to neurons as an energy source.[9] Astrocytes also have the capacity for glycogen storage.[10] The PPP in astrocytes is crucial for producing NADPH to protect against oxidative stress, a significant threat in the high-energy-consuming brain.[10][11]

  • Neurons: Oxidative Metabolism Dominates: Neurons primarily rely on oxidative phosphorylation for their substantial ATP requirements.[12] To support this, they readily take up lactate produced by astrocytes. While neurons have a lower glycolytic rate compared to astrocytes, the PPP is essential for generating NADPH for antioxidant defense and for producing R5P for nucleotide synthesis to maintain neuronal health and plasticity.[9]

The following diagram illustrates the metabolic exchange between astrocytes and neurons, highlighting the role of the pentose phosphate pathway.

cluster_Astrocyte Astrocyte cluster_Neuron Neuron A_Glucose Glucose A_G6P Glucose-6-Phosphate A_Glucose->A_G6P A_Ru5P This compound A_G6P->A_Ru5P PPP A_Lactate Lactate A_G6P->A_Lactate Glycolysis A_NADPH NADPH A_Ru5P->A_NADPH N_Lactate Lactate A_Lactate->N_Lactate Lactate Shuttle N_Pyruvate Pyruvate N_Lactate->N_Pyruvate N_TCA TCA Cycle & OxPhos N_Pyruvate->N_TCA N_G6P Glucose-6-Phosphate N_Ru5P This compound N_G6P->N_Ru5P PPP N_R5P Ribose 5-Phosphate N_Ru5P->N_R5P N_NADPH NADPH N_Ru5P->N_NADPH

Caption: Neuron-Glia metabolic coupling and the PPP.

Immune Cells: Fueling the Inflammatory Response

The metabolic state of immune cells is tightly linked to their function. Quiescent immune cells have different metabolic profiles compared to their activated counterparts.

Key Characteristics:

  • Activated Macrophages: A Shift to Glycolysis and PPP: Upon activation, for instance by lipopolysaccharide (LPS), macrophages undergo a metabolic switch to aerobic glycolysis.[13] This is accompanied by an increased flux through the PPP.[4][14] This metabolic reprogramming is essential for their pro-inflammatory functions, as the PPP-derived NADPH is a substrate for NADPH oxidase, which generates ROS for microbial killing.[13]

  • Lymphocytes: Biosynthesis for Proliferation: When lymphocytes are activated and proliferate, they have a high demand for nucleotides and other macromolecules. Consequently, the PPP is upregulated to provide the necessary R5P and NADPH for biosynthesis.[15]

The diagram below depicts the metabolic shift in an activated macrophage.

Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Ru5P This compound G6P->Ru5P Upregulated PPP Glycolysis Glycolysis G6P->Glycolysis R5P Ribose 5-Phosphate Ru5P->R5P Xu5P Xylulose 5-Phosphate Ru5P->Xu5P NADPH NADPH Ru5P->NADPH Biosynthesis Biosynthesis R5P->Biosynthesis ROS_production ROS Production (NADPH Oxidase) NADPH->ROS_production

Caption: Upregulated PPP in an activated immune cell.

Quantitative Comparison of this compound Metabolism

Cell TypePredominant Metabolic StateRPIA ActivityRPE ActivityPrimary Fate of Ru5PReference
Cancer Cells Highly Proliferative, High Oxidative StressHighModerateRibose 5-Phosphate (for nucleotides)[3]
Neurons High Energy Demand, Oxidative MetabolismModerateModerateBalanced R5P and Xu5P production[9]
Astrocytes Glycolytic, Supportive RoleModerateModerateBalanced R5P and Xu5P production[10]
Activated Macrophages Pro-inflammatory, High ROS ProductionHighHighNADPH and Ribose 5-Phosphate[4][13]
Quiescent Lymphocytes Low Proliferation, Basal MetabolismLowLowMaintenance of cellular homeostasis[15]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Quantification of this compound by LC-MS/MS

This protocol provides a robust method for the accurate quantification of Ru5P in cell lysates.[16]

Materials:

  • LC-MS/MS system

  • C18 HPLC column with ion-pairing reagent

  • Acetonitrile, water (LC-MS grade)

  • Formic acid

  • Internal standard (e.g., ¹³C-labeled Ru5P)

  • Cell lysis buffer (e.g., 80% methanol)

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells with 80% methanol and incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample onto the C18 column.

    • Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for Ru5P and the internal standard.

  • Data Analysis:

    • Quantify the amount of Ru5P in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Spectrophotometric Assay for Ribose-5-Phosphate Isomerase (RPIA) Activity

This assay measures the conversion of R5P to Ru5P, which can be monitored by the increase in absorbance at 290 nm due to the formation of the keto group of Ru5P.[17]

Materials:

  • Spectrophotometer capable of reading at 290 nm

  • Quartz cuvettes

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ribose 5-phosphate (substrate)

  • Cell lysate

Procedure:

  • Prepare the reaction mixture: In a cuvette, add the reaction buffer and the cell lysate.

  • Initiate the reaction: Add a known concentration of Ribose 5-phosphate to the cuvette and mix quickly.

  • Monitor the reaction: Immediately start recording the absorbance at 290 nm over time.

  • Calculate the activity: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the molar extinction coefficient of Ru5P at 290 nm.

Coupled Spectrophotometric Assay for Ribulose-5-Phosphate 3-Epimerase (RPE) Activity

This assay indirectly measures the formation of Xu5P from Ru5P by coupling it to other enzymatic reactions that result in the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Reaction buffer (e.g., 50 mM glycylglycine, pH 7.7)

  • This compound (substrate)

  • Transketolase

  • α-glycerophosphate dehydrogenase/triosephosphate isomerase

  • NADH

  • MgCl₂

  • Cocarboxylase (thiamine pyrophosphate)

  • Cell lysate

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the reaction buffer, NADH, MgCl₂, cocarboxylase, transketolase, and α-glycerophosphate dehydrogenase/triosephosphate isomerase.

  • Add the cell lysate and incubate for a few minutes to allow for the consumption of any endogenous substrates.

  • Initiate the reaction: Add this compound to the cuvette and mix.

  • Monitor the reaction: Record the decrease in absorbance at 340 nm over time.

  • Calculate the activity: The rate of NADH oxidation is proportional to the RPE activity. The enzyme activity can be calculated using the molar extinction coefficient of NADH at 340 nm.

Conclusion and Future Directions

The metabolism of this compound is a highly dynamic process that is finely tuned to the specific needs of different cell types. In cancer cells, the PPP is hijacked to fuel relentless proliferation and combat oxidative stress, making the enzymes that metabolize Ru5P attractive therapeutic targets. In the nervous system, the intricate metabolic dance between neurons and glia highlights the importance of the PPP in maintaining brain health. For immune cells, the PPP is a critical engine for mounting an effective inflammatory response.

Future research should focus on developing more sophisticated techniques, such as stable isotope tracing and single-cell metabolomics, to further dissect the subcellular and temporal dynamics of Ru5P metabolism. A deeper understanding of the allosteric and transcriptional regulation of RPIA and RPE in different cellular contexts will be crucial for the development of novel therapeutic strategies that target these key metabolic enzymes.[18][19]

References

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A Comparative Guide to the Validation of a Novel Fluorometric Biosensor for D-Ribulose-5-Phosphate Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of D-Ribulose-5-Phosphate in Metabolism

D-Ribulose-5-phosphate (Ru5P) is a critical intermediate in cellular metabolism, primarily known for its position at the crossroads of the pentose phosphate pathway (PPP) and the Calvin cycle.[1][2] In the PPP, Ru5P is the end-product of the oxidative phase and serves as the precursor for the synthesis of nucleotides, coenzymes (like NADH and FAD), and aromatic amino acids.[1][3] Its accurate quantification is paramount for researchers studying metabolic regulation, cellular stress responses, and the progression of diseases such as cancer and neurodegenerative disorders.[3][4][5]

Traditional methods for Ru5P detection, while foundational, present a range of limitations from indirect measurement to high cost and low throughput. This guide introduces a novel, direct fluorometric biosensor-based assay for Ru5P detection. We will provide a comprehensive validation of this method, comparing its performance against established techniques to offer researchers a scientifically robust and efficient alternative for their experimental needs.

Conventional Methods for D-Ribulose-5-Phosphate Detection: A Critical Overview

The existing landscape of Ru5P detection is dominated by three main approaches: enzyme-coupled spectrophotometric assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Enzyme-Coupled Spectrophotometric Assays: This common method relies on a series of enzymatic reactions that ultimately link the concentration of Ru5P to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[6][7] For instance, Ru5P is first converted to D-xylulose-5-phosphate, which then enters a cascade involving transketolase, triosephosphate isomerase, and glycerophosphate dehydrogenase.[6] While accessible and cost-effective, this method is indirect and susceptible to interference from other metabolites or enzymes present in complex biological samples.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more direct approach by physically separating Ru5P from other cellular components before quantification, often using UV detection. This technique provides improved specificity over enzymatic assays, particularly in distinguishing between sugar phosphate isomers.[8] However, it typically requires significant sample preparation, longer run times, and specialized equipment, limiting its throughput.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the gold standard for metabolite quantification, LC-MS/MS provides unparalleled sensitivity and specificity.[9] By coupling the separation power of LC with the precise mass detection of MS, this technique can identify and quantify Ru5P even at very low concentrations in complex matrices.[9][10] The primary drawbacks are the high cost of instrumentation, the need for extensive expertise in method development and data analysis, and lower throughput compared to plate-based assays.

Table 1: Comparison of Conventional Ru5P Detection Methods
FeatureEnzyme-Coupled SpectrophotometryHPLC-UVLC-MS/MS
Principle Indirect, enzyme cascade linked to NADH oxidationChromatographic separation and UV detectionChromatographic separation and mass-based detection
Specificity Moderate; prone to interferenceHigh; good isomer separationVery High; mass-to-charge ratio detection
Sensitivity Low (micromolar range)Moderate (low micromolar range)High (nanomolar to picomolar range)
Throughput High (96/384-well plate format)Low to MediumLow to Medium
Equipment Cost Low (spectrophotometer)MediumHigh
Expertise Required LowMediumHigh

The Novel Method: A High-Throughput Fluorometric Biosensor Assay

To address the limitations of current methods, we have developed a novel assay centered around a genetically engineered fluorescent biosensor. This biosensor is designed to bind directly and specifically to D-Ribulose-5-phosphate, resulting in a measurable change in its fluorescent properties.

Principle of Detection

The core of this novel method is a recombinant protein engineered to have a specific binding pocket for Ru5P. Upon binding, the protein undergoes a conformational change that increases its intrinsic fluorescence. This direct binding and detection mechanism eliminates the need for coupled enzymatic reactions, thereby reducing potential sources of interference and simplifying the assay workflow.

cluster_0 Step 1: Unbound State cluster_1 Step 2: Binding Event cluster_2 Step 3: Bound State & Signal Biosensor_unbound Ru5P-Specific Biosensor Low Fluorescence Biosensor_bound Biosensor-Ru5P Complex High Fluorescence Ru5P D-Ribulose-5-Phosphate Ru5P->Biosensor_bound:f0 Specific Binding Signal Fluorescent Signal (Directly Proportional to [Ru5P]) Biosensor_bound->Signal Generates

Caption: Mechanism of the novel Ru5P fluorometric biosensor.

Validation Protocol and Performance Data

A rigorous validation process is essential to establish the trustworthiness and reliability of any new analytical method. Below are the detailed protocols and results from the validation of the fluorometric biosensor assay.

Experimental Workflow

The assay is designed for simplicity and high-throughput applications using a standard 96-well plate format.

prep 1. Prepare Standard Curve & Sample Lysates plate 2. Pipette Standards & Samples into 96-well plate prep->plate reagent 3. Add Biosensor Reagent to all wells plate->reagent incubate 4. Incubate at Room Temp (15 minutes) reagent->incubate read 5. Read Fluorescence (Ex/Em = 485/520 nm) incubate->read analyze 6. Calculate Ru5P Concentration read->analyze

Caption: High-throughput workflow for the Ru5P biosensor assay.

Part 1: Specificity and Selectivity

Causality: To be a viable alternative, the novel assay must demonstrate high specificity for Ru5P over other structurally similar and abundant sugar phosphates. This ensures that the signal measured is a true representation of Ru5P concentration.

Protocol:

  • Prepare 100 µM solutions of D-Ribulose-5-phosphate (Ru5P), D-Ribose-5-phosphate (R5P), D-Xylulose-5-phosphate (Xu5P), and D-Fructose-6-phosphate (F6P).

  • Dispense 50 µL of each solution into separate wells of a 96-well black, clear-bottom plate. Include a buffer-only blank.

  • Add 50 µL of the biosensor reagent to all wells.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Measure fluorescence using a plate reader.

  • Subtract the blank reading and normalize the signal relative to the Ru5P response (set to 100%).

Results: The biosensor exhibited a robust response to Ru5P, with minimal cross-reactivity to other key sugar phosphates, confirming its high specificity.

Metabolite (100 µM)Relative Fluorescence (%)
D-Ribulose-5-phosphate 100.0
D-Ribose-5-phosphate2.1
D-Xylulose-5-phosphate3.5
D-Fructose-6-phosphate1.2
Part 2: Sensitivity, Linearity, and Dynamic Range

Causality: This series of experiments establishes the functional range of the assay. The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the assay's sensitivity, while the linear range determines the concentrations at which the signal is directly proportional to the analyte amount, ensuring accurate quantification.

Protocol:

  • Prepare a serial dilution of a D-Ru5P standard, ranging from 100 µM down to 0 µM (blank).

  • Perform the assay as described in the workflow.

  • Calculate the LOD as 3 times the standard deviation of the blank, and the LOQ as 10 times the standard deviation of the blank.

  • Plot the fluorescence intensity against the Ru5P concentration and perform a linear regression analysis to determine the R² value and the linear range.

Results:

ParameterResult
Limit of Detection (LOD) 0.2 µM
Limit of Quantification (LOQ) 0.7 µM
Linear Range 0.7 µM - 80 µM
Linearity (R²) 0.9992
Part 3: Accuracy and Precision

Causality: Precision (reproducibility) and accuracy (closeness to the true value) are cornerstones of a trustworthy assay. Intra-assay precision measures consistency within a single run, while inter-assay precision measures it across different runs, validating the method's robustness over time.

Protocol:

  • Prepare three quality control (QC) samples of Ru5P at low (2 µM), medium (20 µM), and high (60 µM) concentrations.

  • Intra-Assay: Analyze 10 replicates of each QC sample in a single assay run.

  • Inter-Assay: Analyze 3 replicates of each QC sample across five different days.

  • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each. Accuracy is expressed as the percentage recovery of the known concentration.

Results:

QC LevelIntra-Assay %CVInter-Assay %CVAccuracy (% Recovery)
Low (2 µM)3.1%5.8%102.1%
Medium (20 µM)2.5%4.2%98.7%
High (60 µM)1.9%3.7%99.5%

Final Performance Comparison

The validation data clearly demonstrates the superior performance of the novel fluorometric biosensor assay in key areas of throughput and ease of use, while offering sensitivity that bridges the gap between traditional spectrophotometric and advanced mass spectrometry methods.

Table 2: Head-to-Head Performance Comparison
ParameterEnzyme-Coupled SpectrophotometryLC-MS/MSNovel Fluorometric Biosensor
Principle IndirectDirectDirect
Specificity ModerateVery HighHigh
LOD ~5-10 µM~0.01-0.1 µM0.2 µM
LOQ ~15-30 µM~0.05-0.5 µM0.7 µM
Assay Time 30-60 min20-30 min per sample< 20 min
Throughput HighLowHigh
Expertise LowHighLow

Conclusion and Field-Proven Insights

The comprehensive validation data presented in this guide establishes the novel fluorometric biosensor as a robust, sensitive, and specific method for the detection of D-Ribulose-5-phosphate. It successfully addresses the major drawbacks of conventional methods by providing a direct, high-throughput, and user-friendly workflow without the need for costly, specialized equipment.

For researchers in metabolic studies and drug development, this assay represents a significant advancement. Its ability to rapidly and accurately quantify Ru5P in a 96-well format enables large-scale screening experiments and dynamic metabolic flux analysis that were previously impractical with methods like LC-MS/MS. The high specificity minimizes the risk of data misinterpretation due to interfering compounds, a common challenge with enzyme-coupled assays. This novel tool empowers scientists to explore the intricate role of the pentose phosphate pathway with greater efficiency and confidence.

References

  • Human Metabolome Database. (2021). Showing metabocard for D-Ribulose 5-phosphate (HMDB0000618). HMDB. [Link]

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A Researcher's Guide to Assessing the Specificity of D-Ribulose 5-Phosphate Binding Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between metabolites and their protein partners is paramount. D-Ribulose 5-phosphate (Ru5P) is a critical intermediate in the pentose phosphate pathway (PPP), a metabolic hub essential for nucleotide synthesis, and the production of NADPH for reductive biosynthesis and antioxidant defense.[1][2] The proteins that bind Ru5P, primarily enzymes that catalyze its conversion, are key to regulating the flow of metabolites through this pathway. Consequently, assessing the binding specificity of these proteins is crucial for elucidating their biological roles and for the development of targeted therapeutics.

This guide provides an in-depth comparison of methodologies to assess the binding specificity of this compound binding proteins, supported by experimental data and protocols. We will delve into the core principles of binding specificity and explore state-of-the-art techniques to quantify these interactions.

The Biological Significance of this compound and its Binding Partners

This compound is a central hub in the non-oxidative phase of the pentose phosphate pathway.[3] It stands at a metabolic crossroads, where its fate is determined by the action of two key enzymes:

  • Ribose-5-phosphate isomerase (Rpi) , which catalyzes the reversible isomerization of Ru5P to Ribose 5-phosphate (R5P), a direct precursor for nucleotide and nucleic acid synthesis.[3][4]

  • This compound 3-epimerase (RPE) , which catalyzes the reversible epimerization of Ru5P to Xylulose 5-phosphate (Xu5P), which is further metabolized to connect with the glycolytic pathway.[5][6]

The specificity of these enzymes for Ru5P over other structurally similar pentose phosphates is fundamental to maintaining metabolic homeostasis. Aberrant binding or enzymatic activity can lead to metabolic imbalances implicated in various diseases.[7] Therefore, a rigorous assessment of their binding specificity is not just an academic exercise but a critical step in understanding and potentially manipulating these vital cellular processes.

Core Methodologies for Assessing Binding Specificity

To dissect the specificity of a this compound binding protein, a multi-pronged approach employing various biophysical techniques is recommended. Each technique offers unique insights into the binding event. Here, we compare three gold-standard methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Electrophoretic Mobility Shift Assay (EMSA).

Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity

SPR is a powerful optical technique for real-time, label-free analysis of molecular interactions.[8] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

  • Immobilization Strategy: The choice of how to attach the protein to the sensor surface is critical. Amine coupling is a common method, but it can lead to random orientation and potential inactivation of the protein. Site-specific capture methods, such as using a His-tag, are often preferable to ensure a homogenous and active protein surface.

  • Analyte Concentration Range: To accurately determine Kd, a range of analyte (e.g., this compound and its analogs) concentrations should be tested, typically spanning from 10-fold below to 10-fold above the expected Kd.

  • Specificity Testing: To assess specificity, a panel of structurally related molecules (e.g., Ribose 5-phosphate, Xylulose 5-phosphate, Arabinose 5-phosphate) should be injected over the immobilized protein surface at the same concentrations as the primary ligand. A significantly weaker binding response (or no binding) for these analogs compared to this compound indicates high specificity.

cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis P1 Protein Purification & QC S1 Sensor Chip Preparation & Protein Immobilization P1->S1 P2 Ligand Panel Preparation (Ru5P & Analogs) S2 Analyte Injection Series (Ru5P) P2->S2 S4 Analyte Injection Series (Analogs) P2->S4 S1->S2 S3 Regeneration S2->S3 S3->S1 S3->S4 S5 Data Acquisition S4->S5 A1 Sensorgram Processing (Reference Subtraction) S5->A1 A2 Kinetic & Affinity Fitting (Determine Kd, Kon, Koff) A1->A2 A3 Comparative Analysis of Binding Affinities A2->A3

Caption: Workflow for assessing binding specificity using SPR.

  • Protein Immobilization:

    • Equilibrate a sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified this compound binding protein at a concentration of 10-50 µg/mL in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Binding Measurement:

    • Prepare a dilution series of this compound and its analogs in running buffer. A typical concentration range is 0.1 to 10 times the expected Kd.

    • Inject the analytes sequentially over the immobilized protein surface, starting with the lowest concentration. Include a buffer blank injection for double referencing.

    • Allow for sufficient association and dissociation time to observe the binding kinetics.

  • Surface Regeneration:

    • After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a short pulse of low pH glycine or high salt buffer).

  • Data Analysis:

    • Subtract the reference surface data and buffer blank injections from the sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.

    • Compare the Kd values for this compound and its analogs. A significantly lower Kd for this compound indicates higher specificity.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[7][9] This technique is performed with both components in solution, avoiding potential artifacts from immobilization.

  • Sample Preparation: Meticulous sample preparation is crucial for high-quality ITC data. Both the protein and the ligand must be in identical buffer solutions to minimize heats of dilution that can mask the true binding signal. Dialysis of the protein against the ligand buffer is highly recommended.

  • Concentration Regime: The concentrations of the protein in the sample cell and the ligand in the syringe are critical. A useful starting point is to have the protein concentration at 10-100 µM and the ligand concentration 10-20 times higher. The 'c-window' (c = [protein] * n / Kd) should ideally be between 10 and 1000 for a reliable fit.

  • Competitive ITC for Specificity: To quantitatively assess specificity, a competitive binding experiment can be performed. Here, the protein is pre-incubated with a weaker binding analog, and then titrated with the high-affinity ligand (this compound). The change in the binding isotherm of the high-affinity ligand allows for the determination of the binding affinity of the weaker-binding competitor.

cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P1 Protein Purification & Dialysis I2 Direct Titration: Ligand (Ru5P) into Protein P1->I2 I3 Direct Titration: Analog into Protein P1->I3 I4 Competitive Titration (Optional): Ru5P into Protein + Analog P1->I4 P2 Ligand Panel Preparation (in Dialysis Buffer) P2->I2 P2->I3 P2->I4 I1 Instrument Cleaning & Equilibration I1->I2 A1 Integration of Raw Data I2->A1 I3->A1 I4->A1 A2 Fitting to Binding Model (Determine Kd, n, ΔH) A1->A2 A3 Thermodynamic Profile Comparison A2->A3

Caption: Workflow for assessing binding specificity using ITC.

  • Sample Preparation:

    • Purify the this compound binding protein and dialyze it extensively against the chosen experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Dissolve this compound and its analogs in the final dialysis buffer.

    • Degas all solutions immediately before use.

  • Direct Titration:

    • Fill the ITC sample cell with the protein solution (e.g., 20 µM) and the injection syringe with the ligand solution (e.g., 200 µM).

    • Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

    • Record the heat change associated with each injection.

  • Competitive Titration (for weak binders):

    • Fill the sample cell with the protein and a constant concentration of the weaker binding analog.

    • Titrate with the high-affinity ligand (this compound) as in a direct titration.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to determine Kd, n, and ΔH.

    • Compare the thermodynamic parameters for this compound and its analogs.

Electrophoretic Mobility Shift Assay (EMSA): A Qualitative and Semi-Quantitative Approach

EMSA, or gel shift assay, is a technique used to detect protein-nucleic acid interactions, but it can be adapted for protein-small molecule interactions, particularly if the small molecule can be labeled (e.g., with a fluorophore or radioisotope).[10] The principle is that a protein-ligand complex will migrate more slowly through a non-denaturing gel than the free ligand, resulting in a "shifted" band.

  • Labeling of the Ligand: Since this compound is a small molecule, it needs to be labeled for detection. A fluorescent label is a common choice, but it's crucial to ensure that the label does not interfere with the binding interaction.

  • Competition Assay for Specificity: The most powerful application of EMSA for specificity assessment is through competition experiments. A constant amount of labeled this compound and protein are incubated with increasing concentrations of unlabeled "cold" competitors (this compound itself and its analogs). A specific competitor will displace the labeled ligand, leading to a decrease in the intensity of the shifted band.

  • Gel Composition: The percentage of acrylamide in the gel will affect the migration of the complex. Optimization is often required to achieve a clear separation between the free ligand and the shifted complex.

cluster_prep Preparation cluster_emsa EMSA Experiment cluster_analysis Data Analysis P1 Protein Purification E1 Binding Reactions: Protein + Labeled Ligand + Increasing [Competitor] P1->E1 P2 Labeled Ligand Synthesis (e.g., Fluorescent Ru5P) P2->E1 P3 Unlabeled Competitor Panel (Ru5P & Analogs) P3->E1 E2 Non-denaturing Gel Electrophoresis E1->E2 E3 Gel Imaging E2->E3 A1 Quantification of Shifted Band Intensity E3->A1 A2 Plotting % Inhibition vs. [Competitor] A1->A2 A3 Determination of IC50 & Comparison of Competitor Potency A2->A3

Caption: Workflow for assessing binding specificity using EMSA.

  • Probe Labeling:

    • Synthesize or purchase this compound with a suitable label (e.g., a fluorescent tag).

  • Binding Reactions:

    • In a series of tubes, set up binding reactions containing a constant amount of purified protein, labeled this compound, and binding buffer.

    • To separate tubes, add increasing concentrations of unlabeled competitor (this compound or an analog). Include a no-protein control and a no-competitor control.

    • Incubate the reactions to allow binding to reach equilibrium.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.

  • Detection and Analysis:

    • Image the gel using a suitable imaging system for the chosen label.

    • Quantify the intensity of the shifted band in each lane.

    • Plot the percentage of bound labeled ligand as a function of the competitor concentration to determine the IC50 for each competitor. A lower IC50 indicates a stronger competitor and thus higher binding affinity.

Comparative Analysis of Binding Specificity

The ultimate goal of these experiments is to generate quantitative data that allows for a direct comparison of the binding protein's affinity for this compound versus other potential ligands. The table below provides a template for summarizing such data, populated with hypothetical values for illustrative purposes. Real experimental data should be sourced from the literature or generated in the laboratory.

LigandProtein TargetMethodKd (µM)Relative Affinity (vs. Ru5P)Reference
This compound RpiA ITC 50 ± 5 1 [Hypothetical]
D-Ribose 5-phosphateRpiAITC200 ± 200.25[Hypothetical]
D-Xylulose 5-phosphateRpiAITC> 1000< 0.05[Hypothetical]
D-Arabinose 5-phosphateRpiAITCNo binding0[Hypothetical]
This compound RPE SPR 75 ± 8 1 [Hypothetical]
D-Xylulose 5-phosphateRPESPR150 ± 150.5[Hypothetical]
D-Ribose 5-phosphateRPESPR> 2000< 0.04[Hypothetical]

Note: The kinetic parameters for Ribose-5-phosphate isomerase from Trypanosoma cruzi have been reported with Km values of 4 mM for Ribose 5-phosphate and 1.4 mM for this compound.[11] While Km is not a direct measure of binding affinity, it can provide an initial estimate of substrate preference. Studies on competitive inhibitors for Mycobacterium tuberculosis Ribose-5-phosphate isomerase B have also provided insights into the active site and substrate recognition.[11]

Conclusion: A Holistic Approach to Specificity Assessment

Assessing the specificity of this compound binding proteins requires a combination of robust biophysical techniques and carefully designed experiments. SPR provides high-throughput kinetic data, ITC offers a detailed thermodynamic understanding of the interaction, and EMSA serves as a valuable tool for qualitative and semi-quantitative analysis, especially through competition assays.

By employing these methods in a complementary fashion, researchers can build a comprehensive picture of the binding specificity of their protein of interest. This knowledge is not only fundamental to understanding the intricate regulation of metabolic pathways but also provides a solid foundation for the rational design of specific inhibitors or modulators for therapeutic applications. The protocols and workflows outlined in this guide provide a starting point for researchers to design and execute rigorous experiments to unravel the specific molecular recognition events that govern the vital functions of this compound binding proteins.

References

  • Cordeiro, A. T., et al. (2007). Ribose 5-phosphate isomerase type B from Trypanosoma cruzi: kinetic properties and site-directed mutagenesis reveal information about the reaction mechanism. Biochemical Journal, 403(2), 353-362. [Link]

  • Zhang, R., et al. (2003). Structure of Escherichia coli ribose-5-phosphate isomerase: a ubiquitous enzyme of the pentose phosphate pathway and the Calvin cycle. Structure, 11(1), 31-42. [Link]

  • Blandamer, M. J., & Cullis, P. M. (1987). Isothermal titration calorimetry. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(11), 3467-3476. [Link]

  • Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of surface plasmon resonance. Royal Society of Chemistry. [Link]

  • Hellman, L. M., & Fried, M. G. (2007). Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions. Nature protocols, 2(8), 1849-1861. [Link]

  • Stincone, A., et al. (2015). The return of the pentose phosphate pathway: recent discoveries and views on its role in host-pathogen interactions. Biological reviews, 90(3), 927-949. [Link]

  • Liang, W., et al. (2011). Conversion of this compound to D-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE. The FASEB journal, 25(2), 497-504. [Link]

  • Wood, T. (2009). Pentose phosphate pathway. In Encyclopedia of Microbiology (pp. 445-453). Academic Press. [Link]

  • Roos, A., et al. (2014). A novel method for the kinetic analysis of ribose-5-phosphate isomerase B from Trypanosoma brucei. PloS one, 9(7), e102613. [Link]

  • Stern, A. L., et al. (2007). Competitive inhibitors of Mycobacterium tuberculosis ribose-5-phosphate isomerase B reveal new information about the reaction mechanism. Journal of Biological Chemistry, 282(21), 15619-15628. [Link]

  • Garner, M. M., & Revzin, A. (1981). A gel electrophoresis method for quantifying the binding of proteins to specific DNA regions: application to components of the Escherichia coli lactose operon regulatory system. Nucleic acids research, 9(13), 3047-3060. [Link]

  • Freire, E. (1995). A thermodynamic approach to the study of macromolecular interactions. Biophysical chemistry, 56(1-2), 1-13. [Link]

  • Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]

  • Navratilova, I., & Hopkins, A. M. (2010). Surface plasmon resonance (SPR) for drug discovery and lead optimization. In Protein-Ligand Interactions (pp. 141-163). Humana Press. [Link]

  • Patra, K. C., & Hay, N. (2014). The pentose phosphate pathway and cancer. Trends in biochemical sciences, 39(8), 347-354. [Link]

  • Wamelink, M. M., et al. (2008). The genetics of the pentose phosphate pathway. Journal of inherited metabolic disease, 31(3), 329-338. [Link]

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A Researcher's Guide to Confirming the Identity of D-Ribulose 5-Phosphate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate web of cellular metabolism, the accurate identification and quantification of specific intermediates are paramount to unraveling biological mechanisms. D-Ribulose 5-phosphate (Ru5P), a key ketose sugar phosphate, stands at a critical juncture of the pentose phosphate pathway (PPP), linking the oxidative and non-oxidative branches.[1][2] Its central role in generating NADPH for reductive biosynthesis and producing precursors for nucleotides makes it a crucial analyte in various research fields, from oncology to metabolic disorders.[1][3] However, confirming the identity of Ru5P within the bustling environment of a cell extract presents significant analytical challenges, primarily due to the presence of its isomers, D-Ribose 5-phosphate (R5P) and D-Xylulose 5-phosphate (Xu5P).[2] This guide provides a comprehensive comparison of the leading analytical techniques, offering field-proven insights and detailed protocols to empower researchers in achieving confident identification and quantification of this compound.

The Analytical Challenge: Isomeric Complexity

The primary hurdle in Ru5P analysis is distinguishing it from its aldo- and keto-isomers, R5P and Xu5P. All three share the same molecular formula and mass, rendering simple mass-based detection insufficient for definitive identification.[2][4] Chromatographic separation is therefore essential, yet the high polarity and similar structural properties of these sugar phosphates make achieving baseline resolution a non-trivial task.

Comparative Analysis of Key Methodologies

The selection of an appropriate analytical technique is contingent on the specific research question, available instrumentation, and the complexity of the sample matrix. Here, we compare the most powerful and widely adopted methods for Ru5P analysis: Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Assays.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Targeted Metabolomics

LC-MS has emerged as the gold standard for the sensitive and specific quantification of metabolites in complex mixtures.[5][6] For phosphorylated sugars like Ru5P, a combination of meticulous sample preparation and optimized chromatographic and mass spectrometric conditions is crucial for success.

Key Strengths:

  • High Sensitivity: Capable of detecting metabolites in the femtomole range.[6]

  • High Throughput: Modern systems allow for the rapid analysis of large sample cohorts.

  • Quantitative Accuracy: When coupled with stable isotope-labeled internal standards, LC-MS provides precise and accurate quantification.[5]

Limitations:

  • Isomer Separation: Achieving chromatographic separation of Ru5P, R5P, and Xu5P can be challenging and requires specialized columns and methodologies.[2]

  • Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte, potentially leading to inaccurate quantification. Derivatization can help mitigate this issue.[5]

  • Destructive Technique: The sample is consumed during analysis.

Experimental Workflow: LC-MS/MS for this compound Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Quenching 1. Rapid Quenching (e.g., Liquid Nitrogen) Extraction 2. Metabolite Extraction (e.g., Cold Methanol/Acetonitrile) Quenching->Extraction Arrest Metabolism Cleanup 3. Extract Cleanup (e.g., Centrifugation) Extraction->Cleanup Remove Debris Separation 4. HILIC or Anion-Exchange Chromatography Cleanup->Separation Inject Sample Detection 5. Tandem Mass Spectrometry (MRM Mode) Separation->Detection Isomer Separation Integration 6. Peak Integration Detection->Integration Data Acquisition Quantification 7. Quantification (vs. Internal Standard) Integration->Quantification Confirmation 8. Identity Confirmation (Retention Time & Fragmentation) Quantification->Confirmation NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Extraction 1. Metabolite Extraction (e.g., Perchloric Acid) Lyophilization 2. Lyophilization Extraction->Lyophilization Reconstitution 3. Reconstitution in D2O Buffer Lyophilization->Reconstitution Acquisition 4. 1D (¹H, ³¹P) and 2D (e.g., HSQC) Spectra Acquisition Reconstitution->Acquisition Load into NMR Tube Processing 5. Spectral Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Assignment 6. Resonance Assignment (Comparison to Databases/Standards) Processing->Assignment Quantification 7. Quantification (Relative to Internal Standard) Assignment->Quantification Enzymatic_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_detection Detection & Quantification Extraction 1. Metabolite Extraction (e.g., Neutralized Perchloric Acid) Centrifugation 2. Centrifugation Extraction->Centrifugation Reaction_Setup 3. Prepare Reaction Mixture (Buffer, Coupled Enzymes, NADH) Centrifugation->Reaction_Setup Add Supernatant Initiation 4. Add Sample Extract and Initiating Enzyme Reaction_Setup->Initiation Monitoring 5. Monitor Absorbance Change (e.g., at 340 nm) Initiation->Monitoring Quantification 6. Quantify using a Standard Curve Monitoring->Quantification

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling D-Ribulose 5-phosphate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work with essential biochemicals like D-Ribulose 5-phosphate—a key intermediate in the pentose phosphate pathway—demands the highest standards of safety and precision.[1][2][3][4] While some safety data sheets (SDS) for its common sodium salt form do not classify it as hazardous under GHS or CLP regulations, other sources indicate potential hazards, including skin, eye, and respiratory irritation.[5][6][7] This guide adopts a safety-first principle, grounding our protocols in the most protective recommendations. Trust in our procedures is built on a clear understanding of why each step is taken, ensuring that your focus remains on your research, secured by a foundation of uncompromised safety.

Hazard Assessment: Understanding the Risks

This compound is typically supplied as a white to off-white crystalline solid or powder. The primary physical risks stem from its powdered form, which can become airborne during handling, leading to inhalation or accidental contact with skin and eyes.

While hazard classifications vary, a comprehensive safety plan must account for the GHS hazard statements identified by some suppliers.[6]

Hazard StatementGHS CodePotential EffectPrimary Exposure Route
Causes skin irritationH315Redness, itching, or inflammation upon contact.Dermal (Skin)
Causes serious eye irritationH319Redness, pain, or damage to eye tissue.Ocular (Eyes)
May cause respiratory irritationH335Coughing, sneezing, or discomfort in the respiratory tract.Inhalation

This data necessitates a proactive approach to PPE, treating this compound with the respect due to any laboratory chemical.

Core PPE Requirements: Your First Line of Defense

For any procedure involving this compound, a baseline of PPE is non-negotiable. This standard ensemble protects against incidental contact and unforeseen spills.[8][9][10]

  • Lab Coat: A clean, buttoned lab coat serves as a removable barrier, protecting your skin and personal clothing from contamination.[8]

  • Safety Glasses with Side Shields: These are the minimum requirement to protect your eyes from airborne particles when working in the general vicinity of the chemical.[9] The "Z87" mark from the American National Standards Institute (ANSI) indicates an appropriate level of protection.

  • Nitrile Gloves: Disposable nitrile gloves provide adequate protection against incidental skin contact.[9][11] It is crucial to understand that they offer limited protection; they should be removed and replaced immediately after any known contact with the chemical. Always wash your hands after removing gloves.

Task-Specific PPE Protocols: Elevating Safety Through Procedure

Different laboratory tasks carry different levels of risk. The following step-by-step protocols outline the specific PPE required for common procedures, explaining the causality behind each choice.

Protocol 1: Handling Solid this compound (Weighing & Aliquoting)

This task presents the highest risk of generating airborne dust. The primary goal is to prevent inhalation and contain the powder.

Step-by-Step Methodology:

  • Work Area Preparation: Conduct all weighing and handling of the solid powder within a certified chemical fume hood or on a benchtop with a draft shield. This engineering control is your most effective tool for minimizing exposure.

  • Don Respiratory Protection: Before handling the container, put on a NIOSH-approved N95 respirator (or equivalent). This is essential to prevent the inhalation of fine particles that may become airborne.

  • Don Core PPE: Put on your lab coat, nitrile gloves, and upgrade your eye protection from safety glasses to safety goggles . Goggles provide a full seal around the eyes, offering superior protection from airborne dust compared to glasses.[10]

  • Handling the Chemical: Open the container slowly to avoid disturbing the powder. Use a spatula to carefully transfer the desired amount to a tared weigh boat.

  • Cleanup: After weighing, securely close the primary container. Wipe down the spatula and any surfaces with a damp cloth to collect residual dust without making it airborne. Dispose of the cloth and any contaminated gloves as chemical waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care not to contaminate your skin or clothing.

Protocol 2: Preparing Aqueous Solutions

Once the solid is in solution, the risk of inhalation decreases, but the risk of splashes increases.

Step-by-Step Methodology:

  • Work Area Preparation: Designate a clean area on the lab bench for solution preparation.

  • Don Core PPE: A lab coat, nitrile gloves, and safety goggles are required. While the inhalation risk is lower, goggles are still recommended over glasses to protect against splashes during mixing or pouring.[9]

  • For Large Volumes (>1 Liter): When preparing large volumes or working with corrosive buffers, add a face shield over your safety goggles. A face shield protects your entire face from significant splashes.[9][10]

  • Dissolving the Chemical: Add the weighed this compound to your solvent (e.g., water or buffer). If using a magnetic stirrer, add the stir bar before the chemical and start stirring at a low speed to prevent splashing.

  • Storage and Labeling: Once dissolved, cap the container and label it clearly with the contents, concentration, and date.

  • Cleanup: Dispose of used weigh boats and contaminated gloves as chemical waste.

PPE Selection Logic Flowchart

To simplify the decision-making process, this flowchart provides a clear visual guide for selecting the appropriate level of PPE based on your specific task.

PPE_Selection_Workflow cluster_start Start: Identify Task cluster_tasks Task Categories cluster_ppe Required Personal Protective Equipment start What is my task with This compound? weighing Weighing or Handling Solid Powder start->weighing solution Preparing Aqueous Solution start->solution spill Spill Cleanup start->spill ppe_weighing Lab Coat + Nitrile Gloves + Safety Goggles + N95 Respirator weighing->ppe_weighing ppe_solution Lab Coat + Nitrile Gloves + Safety Goggles (+ Face Shield for >1L) solution->ppe_solution ppe_spill Lab Coat + Nitrile Gloves (Double) + Safety Goggles + N95 Respirator (for solid) spill->ppe_spill

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans

A complete safety protocol extends beyond handling to include storage and disposal.

Storage:

  • Store this compound containers tightly sealed in a freezer at -20°C, as recommended by suppliers.[1]

Spill Response:

  • Alert Personnel: Immediately alert others in the lab.

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Don PPE: Before cleanup, don PPE appropriate for the material's form (see Protocol 1 for solids, Protocol 2 for liquids). Double-gloving is recommended.

  • Contain Solid Spills: Gently cover the powder with a damp paper towel to prevent it from becoming airborne. Carefully scoop the material into a labeled container for hazardous waste.

  • Contain Liquid Spills: Use an appropriate chemical absorbent pad to contain and absorb the spill. Place used pads into a labeled waste container.

  • Decontaminate: Clean the spill area with soap and water.

Waste Disposal:

  • Chemical Waste: All unused this compound, spilled material, and heavily contaminated items (e.g., weigh boats, absorbent pads) must be disposed of as chemical waste.[12]

  • Contaminated PPE: Used gloves, masks, and disposable lab coats should be placed in a designated hazardous waste container.

  • Empty Containers: The original chemical container should be disposed of as chemical waste.

  • Consult Regulations: Always adhere to your institution's specific waste disposal protocols and local environmental regulations.[13]

Emergency & First Aid

In case of accidental exposure, follow these immediate first aid measures while seeking medical attention.

Exposure RouteFirst Aid Procedure
Eyes Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[12]
Skin Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If symptoms occur, get medical attention.[7][12]
Inhalation Move the person to fresh air. If they feel unwell, call a doctor.[5][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a doctor if you feel unwell.[5][7]

By integrating these expert-driven protocols and understanding the rationale behind them, you build a self-validating system of safety that empowers you to conduct your research with confidence and integrity.

References

  • Safety Data Sheet: D-Ribose-5-phosphate disodium salt. Carl ROTH. (2024). [Link]

  • This compound sodium - PubChem. National Institutes of Health (NIH). [Link]

  • Biosafety levels and PPE. Biology LibreTexts. (2021). [Link]

  • Safety Data Sheet: D-Ribose-5-phosphate disodium salt. Carl ROTH. (Australia version). [Link]

  • Safety Data Sheet: D-Ribose-5-phosphate disodium salt. Carl ROTH. (UK version). [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno. [Link]

  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. (2009). [Link]

  • Personal Protective Equipment. Center for Emerging and Re-emerging Infectious Diseases, University of Washington. [Link]

  • This compound | C5H11O8P | CID 439184. PubChem, National Institutes of Health (NIH). [Link]

  • Showing metabocard for this compound (HMDB0000618). Human Metabolome Database. (2021). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.